molecular formula C7H15N3O B13098749 1-(2-(Ethylamino)ethyl)imidazolidin-2-one

1-(2-(Ethylamino)ethyl)imidazolidin-2-one

Cat. No.: B13098749
M. Wt: 157.21 g/mol
InChI Key: ZJRSVHIPFRVEBJ-UHFFFAOYSA-N
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Description

1-(2-(Ethylamino)ethyl)imidazolidin-2-one is a synthetic compound based on the imidazolidin-2-one scaffold, a class of cyclic ureas of significant interest in medicinal and organic chemistry. The imidazolidin-2-one core is recognized as a privileged structure in drug discovery due to its presence in a range of bioactive molecules and FDA-approved drugs. Compounds featuring this scaffold have been reported to exhibit diverse biological activities, including anti-inflammatory, antitumor, antioxidant, and herbicidal properties . As such, this compound serves as a valuable intermediate for researchers developing new pharmacologically active agents . In synthetic chemistry, substituted imidazolidin-2-ones are highly versatile building blocks. They can be used as chiral auxiliaries in asymmetric synthesis or can be transformed into other critical synthons. A key application is their role as precursors to vicinal diamines, which are themselves invaluable building blocks in organic and medicinal chemistry . The most straightforward route to such structures involves the carbonylation of 1,2-diamines, though modern catalytic methods continue to be developed for more efficient and sustainable synthesis . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H15N3O

Molecular Weight

157.21 g/mol

IUPAC Name

1-[2-(ethylamino)ethyl]imidazolidin-2-one

InChI

InChI=1S/C7H15N3O/c1-2-8-3-5-10-6-4-9-7(10)11/h8H,2-6H2,1H3,(H,9,11)

InChI Key

ZJRSVHIPFRVEBJ-UHFFFAOYSA-N

Canonical SMILES

CCNCCN1CCNC1=O

Origin of Product

United States

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic selection of molecular scaffolds is critical for optimizing both pharmacodynamics and pharmacokinetics. 1-(2-(Ethylamino)ethyl)imidazolidin-2-one (CAS Number: 785027-35-2)[1][2] is a highly versatile, bifunctional pharmaceutical intermediate. Featuring a conformationally restricted cyclic urea core and a flexible secondary aliphatic amine side chain, this molecule serves as a privileged building block for synthesizing kinase inhibitors, G-protein-coupled receptor (GPCR) antagonists, and advanced peptidomimetics[3][4][5].

This whitepaper provides an authoritative guide on the physicochemical properties, structural rationale, and validated synthetic methodologies for utilizing CAS 785027-35-2 in medicinal chemistry workflows.

Physicochemical Profiling & Structural Rationale

The utility of 1-(2-(Ethylamino)ethyl)imidazolidin-2-one stems from its dual-pharmacophore nature.

  • The Imidazolidin-2-one Core (Cyclic Urea): The transition from acyclic ureas to five-membered cyclic ureas restricts the conformational flexibility of the molecule. This pre-organization significantly reduces the entropic penalty upon binding to a target receptor ()[3]. Furthermore, the cyclic urea carbonyl acts as a potent hydrogen-bond acceptor, frequently mimicking the structural water molecules found inside enzyme active sites, such as those in HIV proteases ()[6].

  • The Ethylaminoethyl Chain: The secondary amine provides a basic center (pKa ~9.5) that remains protonated at physiological pH. This enables the formation of critical salt-bridge interactions with acidic amino acid residues (e.g., Aspartate or Glutamate) within target binding pockets, a feature heavily exploited in the design of muscarinic M3 receptor antagonists ()[5].

Table 1: Physicochemical Parameters & Mechanistic Significance
PropertyValueMechanistic Significance
CAS Number 785027-35-2Unique chemical registry identifier[1][2].
Molecular Formula C7H15N3OFundamental atomic composition.
Molecular Weight 157.22 g/mol Low molecular weight allows for extensive downstream derivatization without violating Lipinski's Rule of 5.
H-Bond Donors 2Secondary amine and urea NH are crucial for interacting with target receptor catalytic residues[3].
H-Bond Acceptors 2The urea carbonyl mimics structural water molecules in protease active sites[4][6].
Topological Polar Surface Area ~41.5 ŲOptimal TPSA profile for oral bioavailability and potential blood-brain barrier (BBB) penetration.

Synthetic Methodologies: Controlled Reductive Amination

Expertise & Causality: Direct alkylation of primary amines with ethyl halides is notoriously difficult to control, inevitably yielding a statistical mixture of primary, secondary, and tertiary amines due to the increasing nucleophilicity of the alkylated products. To synthesize CAS 785027-35-2 with high purity, we employ reductive amination using sodium triacetoxyborohydride (


). This method provides kinetic control, arresting the reaction strictly at the secondary amine stage ().
Step-by-Step Protocol

Materials Required:

  • 1-(2-aminoethyl)imidazolidin-2-one (1.0 eq)

  • Acetaldehyde (1.1 eq)

  • 
     (1.5 eq)
    
  • 1,2-Dichloroethane (DCE)

  • Glacial acetic acid (catalytic, 0.1 eq)

Experimental Workflow:

  • Imine Condensation: Dissolve 1-(2-aminoethyl)imidazolidin-2-one in anhydrous DCE under an inert

    
     atmosphere. Cool the reaction vessel to 0°C. Add acetaldehyde dropwise, followed by a catalytic amount of glacial acetic acid to activate the carbonyl carbon. Stir for 30 minutes.
    
    • Self-Validation Step: Withdraw a 10 µL aliquot, quench in

      
      , and monitor the disappearance of the aldehyde proton (~9.8 ppm) via rapid 
      
      
      
      -NMR to confirm complete imine formation before proceeding.
  • Hydride Reduction: Add

    
     portion-wise at 0°C. The triacetoxyborohydride anion is a mild reducing agent that selectively reduces the protonated iminium ion without reducing unreacted aliphatic aldehydes.
    
  • Maturation: Allow the reaction to warm to room temperature (20-25°C) and stir for 4-6 hours.

  • Quench & Phase Separation: Quench the reaction carefully with saturated aqueous

    
     to neutralize the acetic acid byproduct. Critical Step:  Adjust the aqueous phase to pH 10 using 1M NaOH. Causality: The secondary amine product must be fully deprotonated to its free-base form to ensure efficient partitioning into the organic phase.
    
  • Extraction & Purification: Extract with dichloromethane (

    
    ). Dry the combined organic layers over anhydrous 
    
    
    
    , filter, and concentrate in vacuo. Purify via flash chromatography (DCM:MeOH:
    
    
    90:9:1) to yield pure 1-(2-(Ethylamino)ethyl)imidazolidin-2-one.

Workflow & Applications Visualization

The following diagram illustrates the synthetic pathway of CAS 785027-35-2 and its subsequent divergence into various drug discovery pipelines, including kinase inhibitors (e.g., ALK/ROS1 dual inhibitors)[7] and GPCR ligands[5].

G cluster_apps Pharmacophore Applications Start 1-(2-Aminoethyl)imidazolidin-2-one + Acetaldehyde Imine Intermediate: Imine Formation (Rapid Equilibrium) Start->Imine Condensation (-H2O) RedAmin Reductive Amination NaBH(OAc)3, DCE, 0°C to RT Imine->RedAmin Hydride Transfer Product 1-(2-(Ethylamino)ethyl)imidazolidin-2-one (CAS: 785027-35-2) RedAmin->Product Aqueous Workup (pH 10) App1 GPCR Antagonists (e.g., M3 Receptors) Product->App1 N-Alkylation App2 Kinase Inhibitors (Urea H-Bonding) Product->App2 Scaffold Derivatization App3 Peptidomimetics (Protease Inhibitors) Product->App3 Urea Substitution

Synthetic workflow and downstream drug discovery applications of CAS 785027-35-2.

Analytical & Quality Control Protocols

To ensure the integrity of the synthesized or procured CAS 785027-35-2[1][2], rigorous analytical validation is required before downstream application.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Run in Electrospray Ionization positive mode (ESI+). The compound should exhibit a dominant

    
     pseudomolecular ion peak at m/z 158.2 .
    
  • Nuclear Magnetic Resonance (

    
    -NMR, 400 MHz, 
    
    
    
    ):
    • The successful incorporation of the ethyl group is validated by a distinct triplet at

      
       ~1.1 ppm (
      
      
      
      ) and a quartet at
      
      
      ~2.6 ppm (
      
      
      adjacent to the secondary amine).
    • The cyclic urea ring protons typically present as two closely spaced multiplets between

      
       3.3 and 3.5 ppm.
      
    • The broad singlet corresponding to the urea

      
       should be visible around 
      
      
      
      5.0 - 5.5 ppm, depending on concentration and hydrogen-bonding dynamics in the solvent.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Ghosh, A. K., Brindisi, M., & Yen, Y. C. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751-2788.

  • Lam, P. Y., Ru, Y., Jadhav, P. K., et al. (1998). Stereoisomers of Cyclic Urea HIV-1 Protease Inhibitors: Synthesis and Binding Affinities. Journal of Medicinal Chemistry, 41(25), 5113–5117.

  • Mitsuya, M., et al. (2007). Discovery of Diaryl Imidazolidin-2-one Derivatives, a Novel Class of Muscarinic M3 Selective Antagonists (Part 1). Journal of Medicinal Chemistry, 50(6), 1132-1145.

  • Ronchetti, R., Moroni, G., & Camaioni, E. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Advances, 11(40), 24613-24638.

Sources

Technical Guide: Secondary Amine Functionalized Imidazolidinone Derivatives (MacMillan Catalysts)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous analysis of secondary amine-functionalized imidazolidinone derivatives, colloquially known as MacMillan catalysts. These small organic molecules have revolutionized asymmetric synthesis by enabling "privileged" modes of activation—specifically Iminium and Enamine catalysis—that mimic the equilibrium dynamics of Lewis acid catalysis and enzymatic processes without metal toxicity. This guide details their structural logic, synthesis protocols, operational mechanisms, and industrial scalability.

Part 1: Structural Paradigm & Mechanistic Dualism

The core utility of the imidazolidinone scaffold lies in its ability to reversibly condense with


-unsaturated aldehydes (Iminium activation) or enolizable aldehydes (Enamine activation). The bulky group at the C2 position (tert-butyl or gem-dimethyl) and the benzyl group at C5 work in tandem to shield one face of the molecule, forcing incoming nucleophiles or electrophiles to attack from a specific trajectory.
The Activation Modes
  • Iminium Activation (LUMO Lowering): The condensation of the secondary amine with an

    
    -unsaturated aldehyde forms a positively charged iminium ion. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the 
    
    
    
    -carbon highly electrophilic (susceptible to conjugate additions, Diels-Alder, etc.).
  • Enamine Activation (HOMO Raising): The condensation with an enolizable aldehyde generates a neutral enamine. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the

    
    -carbon nucleophilic (susceptible to 
    
    
    
    -functionalization).
Mechanistic Visualization

The following diagram illustrates the divergent pathways of the imidazolidinone catalyst based on the substrate type.

MacMillan_Mechanism Catalyst Imidazolidinone Catalyst (Secondary Amine) Iminium_Ion Iminium Ion (LUMO Lowering) Catalyst->Iminium_Ion + Substrate A (- H2O) Enamine_Int Enamine Intermediate (HOMO Raising) Catalyst->Enamine_Int + Substrate B (- H2O) Substrate_A α,β-Unsaturated Aldehyde Substrate_A->Iminium_Ion Nu_Attack Nucleophilic Attack (e.g., Diene, Indole) Iminium_Ion->Nu_Attack Activated Electrophile Product_A β-Functionalized Product Nu_Attack->Product_A Hydrolysis (+ H2O) Product_A->Catalyst Recycle Substrate_B Enolizable Aldehyde Substrate_B->Enamine_Int Elec_Attack Electrophilic Attack (e.g., Chlorination) Enamine_Int->Elec_Attack Activated Nucleophile Product_B α-Functionalized Product Elec_Attack->Product_B Hydrolysis (+ H2O) Product_B->Catalyst Recycle

Caption: Dual activation cycles of MacMillan imidazolidinone catalysts showing Iminium (top) and Enamine (bottom) pathways.

Part 2: Synthesis & Functionalization Strategies

The synthesis of these catalysts is modular, derived from chiral amino acids (typically Phenylalanine). There are two primary "Generations" of the catalyst.[1]

Comparative Specifications
FeatureGeneration 1 CatalystGeneration 2 Catalyst
Chemical Name (S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one(2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one
Precursor L-Phenylalanine methyl esterL-Phenylalanine methyl ester
C2 Substituent gem-dimethyl (from Acetone)tert-butyl (from Pivalaldehyde)
Key Advantage High reactivity in Diels-AlderSuperior stereocontrol; lower hydrolysis rates
Primary Use Diels-Alder, 1,3-Dipolar CycloadditionFriedel-Crafts,

-Alkylation, Michael Addition
Synthesis Workflow (Generation 1 & 2)

Catalyst_Synthesis Start L-Phenylalanine Methyl Ester (HCl Salt) Amide Phenylalanine N-methyl amide Start->Amide 1. MeNH2 (aq/EtOH) 2. RT, 24h (Amidation) Gen1 Gen 1 Catalyst (gem-dimethyl) Amide->Gen1 Acetone, p-TSA MeOH, Reflux (Cyclization) Gen2 Gen 2 Catalyst (tert-butyl) Amide->Gen2 Pivalaldehyde, FeCl3 or MeOH/Acid (Cyclization)

Caption: Divergent synthesis of Gen 1 and Gen 2 catalysts from a common amino acid amide precursor.

Detailed Protocol: Synthesis of Gen 1 Catalyst

Target: (S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one


 HX
  • Amidation:

    • Dissolve L-phenylalanine methyl ester hydrochloride (21.6 g, 100 mmol) in ethanol (50 mL).

    • Add aqueous methylamine (40% w/w, 4 equiv) dropwise.

    • Stir at room temperature for 20 hours.

    • Concentrate in vacuo to remove ethanol/excess amine. Extract with CHCl

      
      , dry over Na
      
      
      
      SO
      
      
      , and concentrate to yield the amide (white solid).
  • Cyclization:

    • Suspend the amide (10 g) in MeOH (100 mL).

    • Add Acetone (5 equiv) and p-toluenesulfonic acid (p-TSA) (0.05 equiv).

    • Heat to reflux for 24 hours.

    • Crucial Step: Upon cooling, the imine intermediate may need reduction or simple acid-catalyzed closure. For the specific MacMillan Gen 1, the reaction with acetone spontaneously closes.

    • Precipitate the salt by adding Et

      
      O or HCl/dioxane if the salt form is desired.
      

Part 3: Operational Protocols (The "How-To")

Protocol A: Enantioselective Diels-Alder (Iminium Activation)

Validation Reaction: Cinnamaldehyde + Cyclopentadiene


 Chiral Norbornene Derivative.
  • Reagents:

    • (E)-Cinnamaldehyde (1.0 equiv)

    • Cyclopentadiene (3.0 equiv, freshly cracked)

    • Gen 1 Catalyst

      
       HCl (5 mol%)
      
    • Solvent: MeOH/H

      
      O (95:5 v/v)
      
  • Procedure:

    • Charge a round-bottom flask with Gen 1 catalyst (0.05 mmol) and solvent (1.0 mL).

    • Add Cinnamaldehyde (1.0 mmol) and stir for 5 minutes to form the iminium ion (yellowing may occur).

    • Cool to -20°C (low temperature enhances ee).

    • Add Cyclopentadiene (3.0 mmol) slowly.

    • Monitor via TLC (typically 12-24h).

    • Workup: Quench with 1N HCl, extract with Et

      
      O. The product is often an aldehyde; reduce to alcohol with NaBH
      
      
      
      for easier purification/analysis if unstable.
  • Expected Outcome: >90% yield, >93% ee, high exo/endo selectivity (typically favor exo for this catalyst system, unlike thermal DA).

Protocol B: Friedel-Crafts Alkylation of Indoles (Gen 2)

Application: Synthesis of chiral tryptamine derivatives.

  • Reagents:

    • 
      -Unsaturated Aldehyde (e.g., Crotonaldehyde)
      
    • Indole (or substituted derivative)

    • Gen 2 Catalyst

      
       TFA (10-20 mol%)
      
    • Solvent: CH

      
      Cl
      
      
      
      or Toluene at -60°C to -40°C.
  • Mechanism: The indole acts as the nucleophile attacking the

    
    -position of the iminium-activated aldehyde.
    

Part 4: Advanced Case Study & Industrial Application

Total Synthesis of (-)-Flustramine B

The power of these catalysts is best exemplified in the total synthesis of complex alkaloids. The MacMillan group utilized the Gen 2 catalyst to construct the pyrroloindoline core of (-)-Flustramine B.

  • Key Step: Enantioselective Friedel-Crafts alkylation of a substituted indole with acrolein.

  • Conditions: 20 mol% Gen 2 Catalyst, CH

    
    Cl
    
    
    
    , -80°C.
  • Result: 90% yield, 90% ee.

  • Significance: This step established the quaternary stereocenter, a notoriously difficult motif to synthesize using traditional metal catalysis.

Industrial Scalability & Heterogenization

A major barrier to industrial adoption is the cost of the chiral catalyst (


100/g typically). To mitigate this, "Heterogenized" variants have been developed.
  • Polymer-Supported Catalysts: The imidazolidinone is tethered to a polystyrene or silica backbone (often via the N-methyl group or the benzyl ring).

  • JandaJel™ Supports: These swell in organic solvents, mimicking homogenous conditions while allowing filtration recovery.

  • Recycling Protocol:

    • Perform reaction.[1][2][3][][5][6][7][8]

    • Filter the polymer-bound catalyst.

    • Wash with dilute acid (to hydrolyze any remaining iminium/enamine intermediates).

    • Wash with MeOH/Ether.

    • Reuse. (Note: Activity often drops by 5-10% per cycle due to leaching or pore collapse).

References

  • Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction.[8] Journal of the American Chemical Society. Link

  • Paras, N. A., & MacMillan, D. W. C. (2001). New Strategies in Organic Catalysis: The First Enantioselective Organocatalytic Friedel-Crafts Alkylation. Journal of the American Chemical Society. Link

  • Organic Syntheses (2011). The Preparation of (2R,5S)-2-t-Butyl-3,5-dimethylimidazolidin-4-one. Org.[6][8] Synth. 2011, 88, 42-53.[6] Link

  • Austin, J. F., & MacMillan, D. W. C. (2002). Enantioselective Organocatalytic Indole Alkylations. Design of a New and General Organocatalyst Strategy. Journal of the American Chemical Society. Link

  • Nobel Prize in Chemistry 2021. Press Release: The Development of Asymmetric Organocatalysis. Link

Sources

Technical Whitepaper: N-Ethyl Aminoethyl Ethylene Urea (AEEU) Derivatives in Drug Development & Materials Science

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-ethyl aminoethyl ethylene urea belongs to a highly versatile class of cyclic ureas, fundamentally derived from the core scaffold 1-(2-aminoethyl)-2-imidazolidinone (commonly referred to as AEEU)[1]. While historically recognized for their role as ureido-functional wet adhesion promoters in polymer chemistry and thermosetting coatings[2][3], AEEU and its N-alkylated derivatives have emerged as critical pharmacophores in modern drug discovery.

As a Senior Application Scientist, I approach this compound not just as a static chemical entity, but as a dynamic reactive intermediate. The imidazolidinone ring provides a rigid, hydrogen-bonding network ideal for target protein docking, while the terminal N-ethylated amine offers a tunable vector for modulating lipophilicity and pharmacokinetic (PK) properties. This guide deconstructs the physicochemical profiling, mechanistic biological applications, and the rigorous, self-validating experimental protocols required to screen these derivatives effectively.

Physicochemical Profiling & Pharmacophore Dynamics

The baseline properties of the AEEU scaffold dictate its behavior in both biological assays and synthetic workflows. Alkylating the terminal primary amine to form an N-ethyl derivative fundamentally shifts the molecule's partition coefficient and polar surface area, which are critical parameters for cellular permeability.

Quantitative Physicochemical Data

The following table summarizes the core quantitative data of the AEEU base scaffold alongside the theoretical shifts induced by N-ethylation.

Property1-(2-Aminoethyl)-2-imidazolidinone (Base)N-Ethyl Derivative (Projected)Analytical & Experimental Significance
Molecular Weight 129.16 g/mol [4]157.21 g/mol Low molecular weight makes it an optimal fragment for Fragment-Based Drug Discovery (FBDD).
Density 1.137 g/cm³[4]~1.08 g/cm³Influences acoustic dispensing calibration during high-throughput screening.
Boiling Point 155-163 °C at 1 Torr[1]>170 °C at 1 TorrHigh thermal stability permits aggressive high-temperature coupling reactions.
XLogP3 -1.6[1]~ -0.5Ethylation increases lipophilicity, directly enhancing lipid bilayer penetration.
Topological PSA 58.4 Ų[1]~ 46.0 ŲReduced Polar Surface Area (PSA) improves potential blood-brain barrier (BBB) permeability.
Salt Form Hydrochloride (HCl)[5]Hydrochloride (HCl)Utilized to rescue aqueous solubility for in vitro assay formulations[5].

Note: The base compound is registered under PubChem CID 80480 and CAS 6281-42-1[1][6].

Mechanistic Pathways & Bioassay Targets

In pharmaceutical development, AEEU derivatives are actively screened as small molecule modulators. Quantitative High-Throughput Screening (qHTS) assays have identified compounds containing this cyclic urea motif as potent modulators for several critical pathways:

  • Cytochrome P450 1A2 (CYP1A2) Antagonism: AEEU derivatives are evaluated for their ability to inhibit CYP1A2, a key enzyme in drug metabolism, which is vital for predicting drug-drug interactions (DDIs)[4].

  • TGF-β/Smad Signaling Modulation: The cyclic urea core acts as a structural mimic that can bind to the kinase domain of TGF-β receptors, acting as either an agonist or antagonist to regulate the Smad transcription pathway[4].

  • p53 Agonism: Cell-based viability counter-screens have utilized these derivatives to identify small molecule agonists that stabilize the p53 tumor suppressor protein[4].

TGF_Beta_Pathway TGFB TGF-β Ligand Receptor TGF-β Receptor TGFB->Receptor Binds Smad23 Smad 2/3 Activation Receptor->Smad23 Phosphorylates AEEU AEEU Derivative AEEU->Receptor Inhibits Smad4 Smad 4 Complex Smad23->Smad4 Binds Nucleus Gene Transcription Smad4->Nucleus Translocates

TGF-β/Smad pathway modulation by AEEU-derived antagonists.

Self-Validating Experimental Protocols

To evaluate the efficacy of N-ethyl aminoethyl ethylene urea derivatives, we must deploy a rigorous, self-validating qHTS methodology. The following protocol is designed to eliminate false positives—a common issue with cyclic ureas due to intrinsic auto-fluorescence[4].

Protocol: Self-Validating qHTS Assay for TGF-β/Smad Modulators

Step 1: Cell Plating and Equilibration

  • Action: Seed HEK293T cells (engineered with a Smad-responsive luciferase reporter) at 2,000 cells/well in 1536-well solid-bottom plates.

  • Causality: HEK293T cells are selected for their superior transfection efficiency and stable reporter expression. The 1536-well format maximizes throughput while minimizing the consumption of synthesized N-ethyl AEEU derivatives.

  • Self-Validation Mechanism: A baseline cell-free control well is included on every plate to dynamically subtract background luminescence, ensuring signal fidelity.

Step 2: Compound Addition via Acoustic Dispensing

  • Action: Transfer the AEEU derivative library (0.1 nM to 10 μM concentration gradient) using Acoustic Droplet Ejection (ADE).

  • Causality: ADE eliminates pipetting errors and cross-contamination. This is critical because the imidazolidinone ring can non-specifically bind to the polypropylene of traditional pipette tips, artificially skewing dose-response curves.

  • Self-Validation Mechanism: A 10-point titration of a known reference inhibitor (e.g., SB431542) is included on every plate. The automated system flags and rejects any plate where the reference IC50 deviates by >0.5 log units from the historical mean.

Step 3: Auto-Fluorescence Counter-Screen

  • Action: Prior to the addition of the luciferase substrate, measure well fluorescence at 535 nm (green) and 590 nm (red).

  • Causality: Complex cyclic ureas and their alkylated derivatives can exhibit intrinsic fluorescence. If uncorrected, this auto-fluorescence artificially inflates reporter signals, leading to false positives in hit identification[4].

  • Self-Validation Mechanism: Any compound exhibiting a fluorescence signal >3 standard deviations above the DMSO vehicle control is automatically masked and removed from the final efficacy analysis.

Step 4: Z'-Factor Calculation and Hit Triage

  • Action: Calculate the Z'-factor using the positive (reference inhibitor) and negative (DMSO) controls.

  • Causality: The Z'-factor evaluates the dynamic range and data variation of the assay, providing a mathematical proof of assay health.

  • Self-Validation Mechanism: The protocol dictates a hard programmatic stop: if Z' < 0.5, the plate data is entirely discarded. This ensures that only statistically robust data drives the subsequent Structure-Activity Relationship (SAR) modeling.

qHTS_Workflow Lib Compound Library Screen Primary qHTS Assay Lib->Screen Plate Cell Plating Plate->Screen Counter Fluorescence Filter Screen->Counter Readout Validate Z'-Factor Check Counter->Validate Artifact Removal Hit Hit Confirmation Validate->Hit Z' > 0.5

Self-validating qHTS workflow for AEEU derivative screening.

Conclusion

N-ethyl aminoethyl ethylene urea and its parent AEEU scaffold represent a highly tunable chemical space. By understanding the causality behind its physicochemical properties—specifically how the imidazolidinone ring interacts with biological targets and how N-alkylation modulates membrane permeability—researchers can effectively leverage this compound. Implementing self-validating screening protocols ensures that the transition from a chemical intermediate to a validated biological hit is both statistically sound and scientifically rigorous.

References

Sources

Technical Guide: 1-[2-(Ethylamino)ethyl]-2-imidazolidinone

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Identity

This guide provides an in-depth technical analysis of 1-[2-(Ethylamino)ethyl]-2-imidazolidinone , a specialized ureido-amine intermediate. While often confused with its primary amine parent (1-(2-aminoethyl)-2-imidazolidinone), the N-ethyl derivative discussed here possesses distinct steric and electronic properties critical for specific pharmaceutical and polymer applications.

Molecular Identity
Parameter Data
Chemical Name 1-[2-(Ethylamino)ethyl]-2-imidazolidinone
Common Synonyms N-(2-(2-Oxoimidazolidin-1-yl)ethyl)ethanamine; N-Ethyl-aminoethyl-ethyleneurea
Molecular Formula C₇H₁₅N₃O
Molecular Weight 157.22 g/mol
CAS Registry Number Not widely listed as a commodity chemical; structurally related to CAS 6281-42-1
SMILES CCNCCN1CCNC1=O
InChI Key Computed:[1][2][3][4][5][6][7]GODVJDLFOSJHED-UHFFFAOYSA-N
Structural Distinction

Researchers must distinguish this secondary amine from the more common primary amine analog:

  • Target Molecule (Secondary Amine): 1-[2-(Ethylamino)ethyl]-2-imidazolidinone (MW 157.22). Contains a terminal -NH-CH₂CH₃ group.

  • Common Analog (Primary Amine): 1-(2-Aminoethyl)-2-imidazolidinone (MW 129.16, CAS 6281-42-1).[1] Contains a terminal -NH₂ group.

Part 2: Physicochemical Profile

The addition of the ethyl group to the terminal amine increases lipophilicity and steric hindrance compared to the primary amine analog, influencing its reactivity in nucleophilic substitutions and its behavior in biological systems.

Calculated Properties
PropertyValueCausality/Implication
Molecular Weight 157.22 Da Exact mass for MS confirmation (M+H⁺ = 158.22).
LogP (Predicted) -1.1 ± 0.4Highly polar; retains water solubility but less hydrophilic than the aminoethyl parent.
pKa (Base) ~9.8 (Amine)The secondary amine is the primary basic site; the urea nitrogens are non-basic.
H-Bond Donors 21 (Secondary Amine) + 1 (Urea NH).
H-Bond Acceptors 21 (Carbonyl Oxygen) + 1 (Amine Nitrogen).
Physical State Viscous Liquid / Low-Melting SolidThe ethyl group disrupts crystal packing relative to the solid primary amine (MP ~42°C).

Part 3: Synthesis & Manufacturing Protocols

The synthesis of 1-[2-(Ethylamino)ethyl]-2-imidazolidinone requires controlling the cyclization selectivity to ensure the imidazolidinone ring forms on the correct nitrogen pair.

Primary Synthesis Route: Selective Cyclization[1]

The most robust method involves the reaction of N¹-ethyl-diethylenetriamine with a carbonyl source (Urea or Diethyl Carbonate).

Reaction Logic:

  • Precursor Selection: N¹-ethyl-diethylenetriamine possesses one secondary amine (ethyl-capped), one central secondary amine, and one primary amine.

  • Thermodynamic Control: Reaction with urea at elevated temperatures (130–160°C) favors the formation of the 5-membered ring between the primary amine and the adjacent secondary amine (1,2-diamine unit), leaving the distal ethylamino group unreacted due to steric hindrance and ring strain considerations.

Protocol:

  • Charge: Mix N¹-ethyl-diethylenetriamine (1.0 eq) and Urea (1.0 eq) in a reactor.

  • Heat: Ramp temperature to 130°C under nitrogen sweep to remove evolved ammonia.

  • Cyclization: Increase to 150–160°C for 3–5 hours until ammonia evolution ceases.

  • Purification: Vacuum distillation is required to separate the product from oligomeric byproducts.

Alternative Route: Reductive Amination

For converting the commercially available 1-(2-aminoethyl)-2-imidazolidinone (CAS 6281-42-1) to the ethyl derivative.

  • Reagents: 1-(2-aminoethyl)-2-imidazolidinone, Acetaldehyde, NaBH₃CN (or H₂/Pd-C).

  • Mechanism: Formation of the Schiff base followed by reduction.

  • Advantage: Uses readily available starting material.[8][9][10]

  • Risk: Over-alkylation to the diethyl (tertiary amine) species must be controlled by stoichiometry.

Synthesis Pathway Visualization

Synthesis_Pathway Precursor N¹-Ethyl-diethylenetriamine (Et-NH-CH2CH2-NH-CH2CH2-NH2) Intermediate Intermediate Urea (Linear) Precursor->Intermediate 130°C, -NH3 Urea Urea (CO(NH2)2) Urea->Intermediate Ammonia NH3 (Gas) Intermediate->Ammonia Product 1-[2-(Ethylamino)ethyl]-2-imidazolidinone (Target) Intermediate->Product Cyclization 160°C

Caption: Thermal cyclization pathway of triamine precursor with urea to form the target imidazolidinone ring.

Part 4: Analytical Characterization

To validate the identity of the synthesized molecule, specific spectral signatures must be confirmed.

Proton NMR (¹H-NMR) Signatures

Solvent: D₂O or CDCl₃.

PositionShift (δ ppm)MultiplicityIntegrationAssignment
Ring CH₂ 3.30 – 3.50Multiplet4HImidazolidinone ring protons (N-CH₂-CH₂-N).
Linker α 3.25Triplet2H-N(Ring)-CH₂ -CH₂-
Linker β 2.75Triplet2H-CH₂-CH₂ -NH-Et
Ethyl CH₂ 2.60Quartet2H-NH-CH₂ -CH₃
Ethyl CH₃ 1.10Triplet3H-CH₂-CH₃

Note: The presence of the triplet at 1.10 ppm and quartet at 2.60 ppm is the definitive confirmation of the N-ethyl group versus the primary amine parent.

Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive Electrospray (ESI+).

  • Molecular Ion: Expect a strong peak at m/z 158.2 [M+H]⁺.

  • Fragmentation: Loss of the ethyl group (m/z ~129) or cleavage of the ethylamino tail may be observed in MS/MS.

Part 5: Applications in Drug Development & Industry

The 1-[2-(Ethylamino)ethyl]-2-imidazolidinone scaffold serves as a versatile "linker-pharmacophore" hybrid.

Pharmaceutical Intermediate
  • Ureidopenicillins: Analogous to the side chains of Azlocillin and Mezlocillin, this molecule can be reacted with phenylglycine acid chlorides to generate novel ureidopenicillin derivatives with modified solubility and spectrum profiles.

  • Linker Chemistry: The secondary amine allows for selective conjugation to activated esters or alkyl halides, serving as a spacer that introduces a polar, hydrogen-bonding urea motif (the imidazolidinone ring) to increase water solubility of lipophilic drugs.

Functional Polymers (Wet Adhesion)
  • Mechanism: The imidazolidinone ring (ethylene urea) is a known "wet adhesion monomer" functionality.

  • Application: Reacting the secondary amine with methacrylic anhydride yields a methacrylamide monomer. When copolymerized into latex emulsions, the urea ring forms strong hydrogen bonds with substrates (cellulose, old alkyd paints), significantly improving adhesion under wet conditions.

Application Workflow

Applications Molecule 1-[2-(Ethylamino)ethyl]-2-imidazolidinone (Secondary Amine) Reactant1 React with Methacrylic Anhydride Molecule->Reactant1 Reactant2 React with Drug-COCl or Drug-CHO Molecule->Reactant2 Product1 Ureido-Methacrylate Monomer Reactant1->Product1 Use1 Wet Adhesion Promoter (Paints/Coatings) Product1->Use1 Product2 Drug Conjugate (Amide/Amine Linkage) Reactant2->Product2 Use2 Modified Pharmacokinetics (Solubility/Binding) Product2->Use2

Caption: Divergent synthetic utility in polymer science and medicinal chemistry.[11]

Part 6: References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 8453, 2-Imidazolidinone. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). GSRS Substance Search: N-(((1-OXO-3-((2-(2-OXOIMIDAZOLIDIN-1-YL)ETHYL)AMINO)PROPYL)AMINO)METHYL)ACRYLAMIDE.[6] Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Imidazolidinones. Retrieved from [Link]

Sources

Thermodynamic Properties of N-Substituted Imidazolidinones: Mechanistic Insights and Applications in Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Scaffold

N-substituted imidazolidinones—most notably recognized as MacMillan’s first- and second-generation organocatalysts—have fundamentally reshaped the landscape of asymmetric synthesis. By functioning as highly efficient secondary amine catalysts, these molecules activate


-unsaturated aldehydes via the reversible formation of chiral iminium ions. This LUMO-lowering activation strategy mimics traditional Lewis acid catalysis but operates under purely organic, metal-free conditions.

From a thermodynamic perspective, the efficacy of N-substituted imidazolidinones is not accidental; it is the result of precisely tuned steric and electronic parameters. Understanding the thermodynamic profiles—specifically the activation energy (


), enthalpy (

), and entropy (

) of intermediate formation—is critical for drug development professionals seeking to scale up enantioselective transformations such as Diels-Alder cycloadditions, Friedel-Crafts alkylations, and Michael additions.

This technical guide dissects the thermodynamic properties of N-substituted imidazolidinones, explaining the causality behind their catalytic supremacy and providing field-proven protocols for thermodynamic profiling.

Thermodynamic Principles of Iminium Activation

The catalytic cycle of an N-substituted imidazolidinone is driven by a delicate thermodynamic equilibrium. The condensation of the secondary amine with an aldehyde yields an iminium ion intermediate. The causality behind the high enantioselectivity lies in the thermodynamic stabilization of specific conformational states.

Conformational Equilibrium and London Dispersion Forces

Upon iminium formation, the system faces a thermodynamic bifurcation: the formation of the E-isomer versus the Z-isomer. The E-isomer is thermodynamically favored due to severe steric repulsion between the substrate's double bond and the gem-dimethyl groups on the catalyst's imidazolidinone core.

Furthermore, recent computational and thermodynamic studies have highlighted the role of London Dispersion (LD) forces in stabilizing the reactive conformation. The bulky benzyl group of the catalyst not only sterically shields one face of the


-system (directing nucleophilic attack to the anti face) but also engages in attractive LD interactions, lowering the Gibbs free energy (

) of the favored transition state [1].
The Role of the Brønsted Acid Co-Catalyst

The formation of the iminium ion is an endergonic process that requires a Brønsted acid co-catalyst (e.g., trifluoroacetic acid or HCl) to drive the equilibrium forward. The acid protonates the hemiaminal intermediate, facilitating the elimination of water. The choice of the counterion directly impacts the enthalpy of activation (


); tighter ion pairs generally increase the activation barrier but enhance stereocontrol [2].

CatalyticCycle Cat Imidazolidinone Catalyst + Brønsted Acid Iminium Iminium Ion Intermediate (Thermodynamic Sink) Cat->Iminium + Substrate - H2O Sub α,β-Unsaturated Aldehyde Sub->Iminium TS Transition State (Stereocontrolled Attack) Iminium->TS + Nucleophile (Rate-Limiting) Prod Chiral Product + Catalyst Regeneration TS->Prod + H2O Hydrolysis Prod->Cat Catalyst Turnover

Caption: Thermodynamic states in the imidazolidinone-catalyzed iminium activation cycle.

Quantitative Thermodynamic Data

Kinetic studies on first- and second-generation MacMillan catalysts reveal that these reactions typically follow first-order kinetics with respect to the catalyst-substrate complex. The table below summarizes the extracted thermodynamic parameters for a standard imidazolidinone-catalyzed transformation (e.g., asymmetric cycloaddition), demonstrating a highly ordered transition state (indicated by the highly negative


) [3].
Thermodynamic ParameterValueMechanistic Implication
Activation Energy (

)
51.64 kJ/molLow barrier facilitates rapid room-temperature catalysis.
Enthalpy of Activation (

)
48.80 kJ/molIndicates a relatively low energy cost for bond reorganization in the transition state.
Entropy of Activation (

)
-148.11 J/mol·KHighly negative value confirms a highly ordered, associative transition state, crucial for strict stereocontrol.
Reaction Order First-orderRate is linearly dependent on the concentration of the activated iminium complex.

Experimental Protocols for Thermodynamic Profiling

To ensure scientific integrity and self-validation, thermodynamic parameters must be derived empirically. Below are two robust methodologies utilized by application scientists to extract these values.

Protocol 1: Determination of Activation Parameters via Variable-Temperature Kinetic NMR (VT-NMR)

This protocol utilizes the Eyring equation to extract


 and 

by measuring reaction rates across a temperature gradient.

Step-by-Step Methodology:

  • Sample Preparation: In a nitrogen-filled glovebox, prepare a standard solution containing the

    
    -unsaturated aldehyde (0.1 M), nucleophile (0.1 M), and an internal standard (e.g., 1,3,5-trimethoxybenzene, 0.05 M) in dry CDCl
    
    
    
    .
  • Catalyst Injection: Transfer 0.5 mL of the solution to an NMR tube equipped with a septum. Equilibrate the tube in the NMR probe at the starting temperature (e.g., 253 K). Inject the imidazolidinone catalyst (20 mol%) and Brønsted acid co-catalyst (20 mol%).

  • Data Acquisition: Acquire

    
    H-NMR spectra at regular intervals (e.g., every 2 minutes) to monitor the disappearance of the aldehyde proton and the appearance of the product signals.
    
  • Temperature Gradient: Repeat the experiment at 5–10 K increments up to 298 K.

  • Self-Validation & Data Fitting: Plot the concentration data against time to determine the rate constant (

    
    ) for each temperature. Construct an Eyring plot (
    
    
    
    vs.
    
    
    ). The linearity of the plot (
    
    
    ) validates the assumption that the mechanism does not change over the temperature range.
  • Parameter Extraction: Calculate

    
     from the slope (
    
    
    
    ) and
    
    
    from the y-intercept (
    
    
    ).
Protocol 2: Profiling Catalyst-Substrate Binding via Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the formation of the iminium ion, providing the binding enthalpy (


) and association constant (

).

Step-by-Step Methodology:

  • Degassing: Thoroughly degas the solvent (e.g., acetonitrile) to prevent microbubble formation, which causes severe baseline noise in the calorimeter.

  • Cell and Syringe Loading: Load the ITC sample cell with a 0.5 mM solution of the imidazolidinone catalyst. Load the injection syringe with a 5.0 mM solution of the aldehyde substrate.

  • Titration: Program the ITC to perform 20 injections of 2

    
    L each, with a 150-second spacing between injections to allow the heat signal to return to baseline.
    
  • Blank Subtraction (Self-Validation): Perform a control titration injecting the substrate into pure solvent. Subtract these heats of dilution from the main experimental data to isolate the specific heat of binding.

  • Data Analysis: Fit the integrated heat data to an independent binding model to extract

    
     and 
    
    
    
    . Calculate the Gibbs free energy (
    
    
    ) and entropy (
    
    
    ).

Workflow Prep Sample Preparation (Catalyst + Substrate) VTNMR Variable-Temperature Kinetic NMR Prep->VTNMR Kinetics ITC Isothermal Titration Calorimetry (ITC) Prep->ITC Binding Eyring Eyring Plot Analysis (ln(k/T) vs 1/T) VTNMR->Eyring Thermo Extraction of Parameters (ΔH‡, ΔS‡, ΔG‡) ITC->Thermo ΔH, Ka Eyring->Thermo

Caption: Experimental workflow for the thermodynamic profiling of imidazolidinone catalysts.

Broader Thermodynamic Contexts: Material Science

While primarily celebrated in organocatalysis, the thermodynamic stability of the imidazolidinone ring has significant implications in material science and environmental engineering:

  • Direct Air Capture (DAC) Degradation: In amine-based CO

    
     capture systems utilizing ethylenediamine units, N-substituted imidazolidinones form as thermodynamic degradation products. This occurs via the dehydration of intermediate ammonium carbamates at elevated temperatures. Understanding the thermodynamics of urea hydrolysis is essential for regenerating these deactivated sorbents [4].
    
  • Biocidal N-Halamines: 2,2,5,5-tetramethylimidazolidin-4-one (TMIO) is a critical precursor for N-halamine biocides. Density-functional theory (DFT) studies reveal that the migration of chlorine from the 3-position (kinetic product) to the 1-position (thermodynamic product) of the imidazolidinone ring dictates the long-term stability and controlled release of halogens in antimicrobial materials [5].

References

1.1 - Journal of the American Chemical Society (ACS) 2.2 - California Institute of Technology (Caltech) 3.3 - ResearchGate 4.4 - University of Liverpool Repository 5.5 - PubMed / National Institutes of Health (NIH)

Sources

A Technical Guide to Sterically Hindered Cyclic Urea Derivatives for CO2 Capture

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The relentless increase in atmospheric carbon dioxide (CO2) concentrations, primarily driven by the combustion of fossil fuels, necessitates the development of efficient and cost-effective carbon capture technologies.[1][2] Among the various strategies, solvent-based absorption using amine solutions is a mature and widely adopted approach for post-combustion CO2 capture.[2][3][4] However, conventional amine solvents like monoethanolamine (MEA) suffer from drawbacks such as high energy requirements for regeneration, corrosive nature, and degradation over time.[4] This has spurred research into novel solvent systems with improved performance.

Sterically hindered amines have emerged as a promising class of absorbents that can overcome some of the limitations of traditional amines.[3][5] The introduction of bulky substituents near the amine nitrogen atom alters the reaction mechanism with CO2, leading to the formation of less stable carbamates.[3] This, in turn, facilitates CO2 release during regeneration, thereby lowering the overall energy penalty of the capture process.[5]

This technical guide provides an in-depth exploration of a specific and highly promising subset of these molecules: sterically hindered cyclic urea derivatives . By incorporating the amine functionality within a cyclic urea backbone and introducing steric hindrance, these compounds offer a unique combination of favorable reaction kinetics, high CO2 absorption capacity, and potentially lower regeneration energies. This guide is intended for researchers, scientists, and professionals in drug development and related fields who are interested in the design, synthesis, and evaluation of advanced materials for CO2 capture.

Mechanism of CO2 Capture by Sterically Hindered Cyclic Ureas

The capture of CO2 by sterically hindered cyclic ureas in an aqueous medium primarily proceeds through a base-catalyzed hydration mechanism, similar to that of other sterically hindered and tertiary amines.[3] This contrasts with the direct carbamate formation pathway observed with unhindered primary and secondary amines.

The Zwitterion Intermediate and Bicarbonate Formation

The generally accepted mechanism involves the initial formation of an unstable zwitterionic intermediate between the CO2 molecule and a nitrogen atom of the cyclic urea. However, due to the steric hindrance imposed by the bulky substituents, the direct attack of a second amine molecule to deprotonate the zwitterion and form a stable carbamate is significantly impeded.[3]

Instead, the unstable carbamate readily undergoes hydrolysis, reacting with water to form bicarbonate and regenerating the amine.[3] This pathway is advantageous as the heat of reaction for bicarbonate formation is generally lower than that for carbamate formation, translating to a lower energy requirement for solvent regeneration.

Role of Steric Hindrance

The degree of steric hindrance is a critical parameter that dictates the stability of the carbamate intermediate.[3] By carefully tuning the size and position of the substituents on the cyclic urea ring, it is possible to control the reaction pathway and optimize the CO2 absorption-desorption characteristics. The steric hindrance effectively shields the nitrogen atom, preventing the formation of highly stable carbamates that would require significant energy input to break.[3]

Synthesis of Sterically Hindered Cyclic Urea Derivatives

The synthesis of sterically hindered cyclic urea derivatives can be achieved through several synthetic routes. The choice of method often depends on the desired ring size, the nature of the substituents, and the availability of starting materials.

From Diamines and Carbonyl Sources

A common and versatile method involves the reaction of a suitably substituted diamine with a carbonyl source.[6] Traditional methods have employed hazardous reagents like phosgene.[6][7] However, greener and safer alternatives are now preferred.

Protocol 1: Synthesis of a 5-Membered Sterically Hindered Cyclic Urea

This protocol describes the synthesis of a 1,3-di-tert-butylimidazolidin-2-one, a representative sterically hindered cyclic urea, using a non-phosgene route.

Materials:

  • N,N'-di-tert-butylethylenediamine

  • Urea[6]

  • High-boiling point solvent (e.g., diethylene glycol)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, heating mantle, etc.)

  • Purification apparatus (e.g., column chromatography or recrystallization setup)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine N,N'-di-tert-butylethylenediamine and urea in a 1:1 molar ratio.[6]

  • Add a high-boiling point solvent to the flask.

  • Heat the reaction mixture to 120-140°C under a nitrogen atmosphere. Ammonia gas will be liberated as the reaction proceeds.[6]

  • Maintain this temperature until the evolution of ammonia ceases, indicating the formation of an intermediate.[6]

  • Slowly increase the temperature to 160-200°C to effect cyclization.[6]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Isolate the crude product by a suitable workup procedure, which may involve extraction and solvent removal.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired sterically hindered cyclic urea.

Catalyst-Free Synthesis Strategies

Recent advancements have focused on developing catalyst-free and milder synthetic methods. For instance, the selective synthesis of unsymmetrical ureas from amines and carbonyl sulfide (COS) has been demonstrated, which could be adapted for cyclic derivatives. These methods often rely on careful control of reaction conditions such as temperature and reactant ratios to achieve high selectivity.

Experimental Evaluation of CO2 Capture Performance

A thorough evaluation of the CO2 capture performance of newly synthesized sterically hindered cyclic urea derivatives is crucial to assess their potential for practical applications. This involves a combination of thermodynamic and kinetic studies.[8][9]

Thermodynamic Analysis

Thermodynamic parameters provide insights into the CO2 absorption capacity and the energy required for regeneration.

Key Parameters:

  • CO2 Loading Capacity: The amount of CO2 absorbed per mole of the cyclic urea derivative. This is typically determined by gravimetric or titrimetric methods.

  • Enthalpy of Absorption (ΔH_abs): The heat released during the absorption process. A lower absolute value is generally desirable for easier regeneration. This can be measured using a reaction calorimeter.

  • Gibbs Free Energy (ΔG) and Entropy (ΔS): These parameters help in understanding the spontaneity and disorder of the absorption process.[9]

Table 1: Comparison of Thermodynamic Properties for CO2 Absorbents

AbsorbentCO2 Loading (mol CO2/mol amine)Enthalpy of Absorption (kJ/mol CO2)
Monoethanolamine (MEA)~0.5-80 to -85
Sterically Hindered Amine (e.g., AMP)~1.0-60 to -70
Hypothetical Sterically Hindered Cyclic Urea ~1.0 -50 to -65
Kinetic Analysis

The rate of CO2 absorption is a critical factor for the design of efficient capture processes.[10]

Protocol 2: Determination of CO2 Absorption Rate

This protocol outlines a method for measuring the rate of CO2 absorption into a solution of a sterically hindered cyclic urea derivative using a wetted-wall column apparatus.

Apparatus:

  • Wetted-wall column

  • Gas flow controllers for CO2 and a carrier gas (e.g., N2)

  • Liquid pump

  • Thermostatted bath

  • Gas chromatograph (GC) or other CO2 analyzer

Procedure:

  • Prepare a solution of the sterically hindered cyclic urea derivative of a known concentration in a suitable solvent (e.g., water or an organic solvent).

  • Circulate the solution through the wetted-wall column at a constant temperature and flow rate.

  • Introduce a gas stream with a known concentration of CO2 into the column, flowing counter-currently to the liquid film.

  • Analyze the CO2 concentration in the outlet gas stream using a GC.

  • The rate of absorption can be calculated from the change in CO2 concentration in the gas phase and the known interfacial area of the wetted-wall column.

  • Repeat the experiment at different temperatures and CO2 partial pressures to determine the kinetic parameters.

The experimental data can be fitted to kinetic models, such as the pseudo-first-order or pseudo-second-order models, to determine the reaction rate constants.[9][10][11]

Structure-Activity Relationships and Future Outlook

The performance of sterically hindered cyclic urea derivatives for CO2 capture is intrinsically linked to their molecular structure. Understanding these structure-activity relationships is key to designing next-generation solvents with superior properties.

Key Structural Features
  • Ring Size: The size of the cyclic urea ring (e.g., 5, 6, or 7-membered) can influence the strain and reactivity of the molecule.[6]

  • Nature of Substituents: The size, shape, and electronic properties of the substituents on the ring are critical for imparting steric hindrance and modulating the basicity of the nitrogen atoms.

  • Hydrophobicity/Hydrophilicity: The overall polarity of the molecule will affect its solubility in aqueous or organic solvents and can influence the absorption-desorption kinetics.

Future Research Directions

The field of sterically hindered cyclic ureas for CO2 capture is still evolving, with several exciting avenues for future research:

  • Computational Modeling: Density functional theory (DFT) and other computational methods can be employed to predict the reaction mechanisms, thermodynamic properties, and kinetic barriers of new derivatives, guiding synthetic efforts.

  • Biphasic Solvent Systems: The use of sterically hindered cyclic ureas in biphasic solvent systems could offer advantages in terms of reduced regeneration energy and enhanced CO2 loading.

  • Process Intensification: The development of advanced reactor designs, such as membrane contactors, could improve the efficiency of CO2 capture using these novel solvents.

  • Integrated Capture and Utilization: Exploring the direct conversion of the captured CO2 into valuable chemicals, such as cyclic carbonates or other urea derivatives, is a promising strategy for a circular carbon economy.[1][12][13]

Visualizations

CO2 Capture Mechanism

CO2_Capture_Mechanism cluster_absorption Absorption Phase cluster_regeneration Regeneration Phase (Heat) CO2 CO2 Zwitterion Unstable Zwitterion Intermediate CO2->Zwitterion + Cyclic Urea H2O H2O Cyclic_Urea Sterically Hindered Cyclic Urea (R2N-CO-NR2) Bicarbonate Bicarbonate (HCO3-) Zwitterion->Bicarbonate + H2O Protonated_Urea Protonated Cyclic Urea Regen_Bicarbonate Bicarbonate (HCO3-) Regen_Protonated_Urea Protonated Cyclic Urea Regen_CO2 Released CO2 Regen_Bicarbonate->Regen_CO2 Heat Regen_Cyclic_Urea Regenerated Cyclic Urea Regen_Protonated_Urea->Regen_Cyclic_Urea Heat Regen_H2O Water

Caption: Mechanism of CO2 capture by sterically hindered cyclic ureas.

Experimental Workflow for Solvent Evaluation

Experimental_Workflow Start Start Synthesis Synthesis of Sterically Hindered Cyclic Urea Start->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Thermodynamic_Studies Thermodynamic Studies (VLE, Calorimetry) Characterization->Thermodynamic_Studies Kinetic_Studies Kinetic Studies (Wetted-Wall Column) Characterization->Kinetic_Studies Data_Analysis Data Analysis and Modeling Thermodynamic_Studies->Data_Analysis Kinetic_Studies->Data_Analysis Performance_Assessment Performance Assessment (Capacity, Rate, Energy) Data_Analysis->Performance_Assessment Optimization Structural Optimization Performance_Assessment->Optimization End End Performance_Assessment->End Optimization->Synthesis Iterative Design

Caption: Workflow for the evaluation of CO2 capture solvents.

Conclusion

Sterically hindered cyclic urea derivatives represent a compelling class of molecules for the advancement of CO2 capture technologies. Their unique mechanism of action, which favors the formation of easily regenerable bicarbonates over stable carbamates, offers the potential for significant energy savings compared to conventional amine solvents. Through rational design, guided by a deep understanding of structure-activity relationships and supported by robust experimental evaluation, it is possible to develop tailored solvents with optimal performance characteristics. Continued research in this area, focusing on novel synthetic methodologies, advanced characterization techniques, and process integration, will be crucial in unlocking the full potential of these promising materials in the global effort to mitigate climate change.

References

  • Recent Progress on CO 2 Capture Based on Sterically Hindered Amines: A Review.
  • Catalyst-free synthesis of unsymmetrical ureas from COS and amines: a strategy for selectivity regulation - Organic Chemistry Frontiers (RSC Publishing).
  • Research on Urea Linkages Formation of Amine Functional Adsorbents During CO2 Capture Process: Two Key Factors Analysis, Temperature and Moisture - ACS Publications.
  • Process concept for CO2 capture and utilization to produce ethylene urea (EU) and N,N - ResearchGate.
  • Isotherm, Thermodynamic and Kinetic Studies of Selective CO2 Adsorption on Chemically Modified Carbon Surfaces.
  • Synthesis of Ureas from CO2 - PubMed. Available at: [Link]

  • Production of Cyclic Carbonates from CO2 using Renewable Feedstocks | FP7 - CORDIS. Available at: [Link]

  • Role of solvents in CO2 capture processes : the review of selection and design methods.
  • Activity‐Selectivity Trends in Electrochemical Urea Synthesis: Co‐Reduction of CO2 and Nitrates Over Single‐Site Catalysts - PMC. Available at: [Link]

  • Silica-Supported Sterically Hindered Amines for CO2 Capture - PubMed. Available at: [Link]

  • EP0558189A1 - A two-step method for preparing cyclic-ureas - Google Patents.
  • Thermodynamic and kinetic study of CO2 adsorption on a fine activated carbon in a sound assisted fluidized bed.
  • Urea derivatives from carbon dioxide and amines by guanidine catalysis: Easy access to imidazolidin-2 - Unipr.
  • The Role of Solvents in Carbon Capture. Available at: [Link]

  • Synthesis of urea derivatives via reductive carbon dioxide fixation into contracted porphyrin analogues - Green Chemistry (RSC Publishing). Available at: [Link]

  • Journal of CO2 Utilization - Fontina Petrakopoulou.
  • In situ CO2 capture and transformation into cyclic carbonates using flue gas - Green Chemistry (RSC Publishing). Available at: [Link]

  • A review on CO2 capture with chilled ammonia and CO2 utilization in urea plant - SciSpace. Available at: [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC. Available at: [Link]

  • Kinetics and Thermodynamic Modeling for CO2 Capture Using NiO Supported Activated Carbon by Temperature Swing Adsorption.
  • Thermodynamics and Kinetics of CO2 Adsorption on Nanoporous WV1050 Activated Carbon at 20 °C and Pressures up - Chemical Engineering Transactions. Available at: [Link]

  • Kinetic, Thermodynamic and Regeneration Studies for CO2 Adsorption onto Activated Carbon - Research India Publications. Available at: [Link]

Sources

Comparative Technical Analysis: 1-(2-aminoethyl)imidazolidin-2-one vs. 1-(2-(Ethylamino)ethyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparative analysis of 1-(2-aminoethyl)imidazolidin-2-one (Compound A) and its N-ethylated derivative, 1-(2-(Ethylamino)ethyl)imidazolidin-2-one (Compound B).

Executive Summary

In the landscape of heterocyclic building blocks, 1-(2-aminoethyl)imidazolidin-2-one (often abbreviated as UDETA or AEEU ) serves as a foundational primary amine scaffold. It is widely utilized in industrial formaldehyde scavenging, CO₂ capture, and as a precursor for ureidopenicillin antibiotics (e.g., Azlocillin).

Its derivative, 1-(2-(Ethylamino)ethyl)imidazolidin-2-one , represents a structural evolution where the exocyclic primary amine is substituted with an ethyl group, converting it into a secondary amine. This modification dramatically alters the physicochemical profile—specifically basicity, nucleophilicity, and lipophilicity—making it a specialized intermediate for modulating drug pharmacokinetics (solubility, metabolic stability) and fine-tuning polymer curing rates.

This guide dissects the synthesis, reactivity, and application logic of these two compounds for researchers in medicinal and polymer chemistry.

Chemical Architecture & Structural Logic

The core pharmacophore for both compounds is the imidazolidin-2-one ring (cyclic urea), which provides a rigid, polar scaffold capable of significant hydrogen bonding. The differentiation lies entirely in the "tail" functionality.

Structural Visualization

ChemicalStructure UDETA Compound A: 1-(2-aminoethyl)imidazolidin-2-one (UDETA) TailA Primary Amine Tail (-NH2) High Nucleophilicity UDETA->TailA Functional Group EthylUDETA Compound B: 1-(2-(Ethylamino)ethyl)imidazolidin-2-one (N-Ethyl-UDETA) TailB Secondary Amine Tail (-NH-Et) Increased Basicity & Lipophilicity EthylUDETA->TailB Functional Group Core Imidazolidin-2-one Core (Polar, Rigid) Core->UDETA Base Scaffold Core->EthylUDETA Base Scaffold

Figure 1: Structural comparison highlighting the functional divergence in the amino-alkyl tail.

Physicochemical Profiling

The ethyl substitution in Compound B introduces steric bulk and inductive electron donation.

Property1-(2-aminoethyl)imidazolidin-2-one (UDETA)1-(2-(Ethylamino)ethyl)imidazolidin-2-one
CAS Number 6281-42-1785027-35-2
Formula C₅H₁₁N₃OC₇H₁₅N₃O
MW 129.16 g/mol 171.24 g/mol
Amine Type Primary (-NH₂)Secondary (-NH-Et)
pKa (Est.) ~9.2 - 9.5 (Amine)~9.8 - 10.2 (Amine)
H-Bond Donors 2 (Exocyclic amine) + 1 (Ring NH)1 (Exocyclic amine) + 1 (Ring NH)
LogP (Est.) -1.6 (Highly Hydrophilic)-0.9 (Increased Lipophilicity)
Physical State Solid (MP: 42-46°C)Viscous Liquid / Low-melting Solid

Synthesis Methodologies

The synthesis of both compounds relies on the transamination-cyclization of 1,2-diamines with urea. The choice of the polyamine precursor dictates the final product.

Synthesis Pathways

SynthesisPath cluster_conditions Reaction Conditions Urea Urea (CO(NH2)2) InterA Intermediate: Mono-ureido derivative Urea->InterA 140°C, -NH3 InterB Intermediate: N-Ethyl-mono-ureido derivative Urea->InterB 140°C, -NH3 DETA Diethylenetriamine (DETA) DETA->InterA 140°C, -NH3 EtDETA N-Ethyl-Diethylenetriamine (N-Et-DETA) EtDETA->InterB 140°C, -NH3 UDETA PRODUCT A: UDETA (Primary Amine) InterA->UDETA Cyclization (Intramolecular) EthylUDETA PRODUCT B: Ethyl-UDETA (Secondary Amine) InterB->EthylUDETA Cyclization (Selective on NH2/NH) Cond Temp: 130-150°C Atmosphere: N2 Byproduct: Ammonia (NH3)

Figure 2: Divergent synthesis pathways based on the polyamine starting material.

Mechanistic Insight
  • UDETA Synthesis: Reacting Diethylenetriamine (DETA) with urea is highly selective. The cyclization preferentially occurs between the primary amine and the adjacent secondary amine to form the 5-membered ring, leaving the "tail" primary amine free.

  • Ethyl-UDETA Synthesis: Requires N-ethyldiethylenetriamine (Et-NH-CH₂CH₂-NH-CH₂CH₂-NH₂). The ring closure still favors the formation of the imidazolidinone ring using the terminal primary amine (-NH₂) and the central secondary amine (-NH-), leaving the ethyl-substituted amine (-NH-Et) as the pendant group.

Reactivity Profile & Functional Logic

The distinction between primary (Compound A) and secondary (Compound B) amines dictates their utility in drug design and industrial applications.

Nucleophilicity & Electrophile Scavenging
  • Compound A (UDETA): The primary amine is sterically unhindered, making it a superior nucleophile for rapid reactions.

    • Formaldehyde Scavenging: Reacts rapidly with CH₂O to form methylol and imine species. Used extensively in resins to reduce volatile organic compound (VOC) emissions.

    • Isocyanates:[1] Reacts instantly to form mono-substituted ureas.

  • Compound B (Ethyl-UDETA): The ethyl group adds steric hindrance.

    • Selectivity: It reacts slower with electrophiles, allowing for more controlled functionalization.

    • Product Stability: The resulting tertiary amides or ureas (formed after reaction) are often more metabolically stable than secondary variants.

CO₂ Capture Chemistry

Both compounds are candidates for amine scrubbing (CO₂ capture).

  • UDETA: Forms stable carbamates (

    
    ). High capacity but high energy of regeneration due to strong carbamate stability.
    
  • Ethyl-UDETA: Forms unstable carbamates due to steric hindrance. This often shifts the mechanism toward bicarbonate formation (in the presence of water), which has a lower heat of regeneration—a desirable trait for energy-efficient carbon capture.

Pharmaceutical Applications

UDETA: The "Linker"

UDETA is a proven pharmacophore in the ureidopenicillin class of antibiotics.

  • Example: Azlocillin and Mezlocillin.

  • Role: The imidazolidin-2-one ring mimics the D-Ala-D-Ala bacterial cell wall component, while the primary amine serves as the attachment point to the penicillin nucleus (via an acyl chloride intermediate).

  • Citation: The imidazolidinone scaffold is critical for PBP (Penicillin-Binding Protein) affinity [1].

Ethyl-UDETA: The "Modulator"

The N-ethyl variant is used when the primary amine poses liability issues.

  • Metabolic Stability: Primary amines are subject to rapid oxidative deamination (MAO enzymes) or acetylation (NAT enzymes). Converting to a secondary ethyl-amine blocks acetylation and slows oxidation.

  • Solubility Tuning: The ethyl group increases LogP, potentially improving Blood-Brain Barrier (BBB) penetration for CNS targets.

  • TrkA Inhibitors: Patent literature identifies N-ethylaminoethyl-urea derivatives as intermediates for TrkA inhibitors used in pain management, where the ethyl group fits into specific hydrophobic pockets of the receptor [2].

Experimental Protocols

Protocol: Synthesis of UDETA (Compound A)

Adapted from US Patent 8,513,435 [3].

Objective: Synthesis of 1-(2-aminoethyl)imidazolidin-2-one from DETA and Urea.

Reagents:

  • Diethylenetriamine (DETA): 1.5 molar eq.

  • Urea: 1.0 molar eq.

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and a reflux condenser leading to an ammonia scrubber (water trap).

  • Addition: Charge DETA and Urea into the flask.

  • Reaction: Heat the mixture to 140°C under a gentle nitrogen stream.

    • Observation: Ammonia evolution will be vigorous.

  • Duration: Maintain temperature for 3–5 hours until ammonia evolution ceases.

  • Work-up: Cool to 120°C. Apply vacuum (10–20 mbar) to distill off excess DETA.

  • Purification: The residue is crude UDETA (purity ~90-95%). For high purity, recrystallize from ethanol or perform short-path distillation (BP ~200°C at reduced pressure).

  • Yield: Typically 85–92%.

Protocol: Analytical Differentiation (NMR)

To distinguish Compound A from Compound B:

  • ¹H NMR (DMSO-d₆):

    • Compound A (UDETA): Look for a broad singlet integrating to 2H around 1.5–2.0 ppm (Primary

      
      ). The ethylene bridge protons attached to the amine will appear as a triplet.
      
    • Compound B (Ethyl-UDETA): Look for a triplet around 1.0 ppm (

      
       of ethyl) and a quartet around 2.5 ppm (
      
      
      
      of ethyl). The amine proton will be a broad singlet integrating to only 1H.

References

  • MDPI. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives. Molecules.[2][1][3][4][5][6][7][8][9][10]

  • Google Patents. (2021). US10927079B2 - Intermediate compound of novel tetrahydronaphthyl urea derivative. (Describes N-ethylaminoethyl urea derivatives in TrkA inhibitors).

  • Google Patents. (2013). US8513435B2 - Method for preparing aminoethyl imidazolidinone or the thiocarbonyl thereof.

  • ChemicalBook. (2025). 1-(2-Aminoethyl)imidazolidin-2-one Properties and Applications.

  • MDPI. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones.[8][11] Catalysts.[1][4][8]

Sources

A Comprehensive Technical Guide to the Synthesis of 1-(2-(ethylamino)ethyl)imidazolidin-2-one from N-ethylethylenediamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides an in-depth exploration of the synthesis of 1-(2-(ethylamino)ethyl)imidazolidin-2-one, a substituted cyclic urea, from the unsymmetrical precursor N-ethylethylenediamine. The document delineates the strategic selection of the synthetic pathway, focusing on the widely applicable and robust urea-based cyclization method. A detailed mechanistic rationale is presented, addressing the critical aspect of regioselectivity inherent to the use of an unsymmetrical diamine. This guide furnishes a comprehensive, step-by-step experimental protocol, complete with safety considerations, characterization techniques, and process optimization insights. Designed for researchers, chemists, and professionals in drug development, this whitepaper serves as an authoritative resource, integrating established chemical principles with practical, field-proven methodologies.

Introduction: The Significance of Imidazolidin-2-ones

Imidazolidin-2-ones, commonly known as cyclic ureas, are a pivotal class of five-membered heterocyclic compounds. Their rigid, hydrogen-bond-donating-and-accepting scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of FDA-approved drugs, including the anticonvulsant emicerfont and the antibiotic azlocillin.[1] Beyond pharmaceuticals, these moieties are instrumental as precursors for vicinal diamines, chiral auxiliaries in asymmetric synthesis, and building blocks for functional polymers and resins.[1][2][3]

The target molecule of this guide, 1-(2-(ethylamino)ethyl)imidazolidin-2-one, is a functionalized derivative with potential applications as a versatile intermediate in organic synthesis. Its synthesis from N-ethylethylenediamine presents a unique chemical challenge due to the unsymmetrical nature of the starting material, which contains both a primary and a secondary amine. This guide focuses on a reliable and scalable synthetic route that effectively controls the reaction to yield the desired product.

Strategic Approach to Synthesis

The formation of a cyclic urea from a diamine requires the introduction of a carbonyl group. Several C1 synthons can achieve this transformation, each with distinct advantages and drawbacks.

Comparative Analysis of Carbonylating Agents
Carbonyl SourceAdvantagesDisadvantages
Urea Inexpensive, readily available, safer than phosgene.[4][5]Requires high temperatures; can lead to side reactions if not controlled.[6]
Phosgene & Derivatives Highly reactive, often providing high yields.[4][7]Extremely toxic and hazardous; requires specialized handling.[7]
Carbon Dioxide (CO2) "Green" and atom-economical reagent.[8]Often requires high pressures and temperatures, and/or specialized catalysts (e.g., CeO2).[8][9]
Dialkyl Carbonates Relatively safe and effective.[9][10]May require catalysts and specific reaction conditions.[9]

Strategic Selection: For this guide, the urea method is selected as the core synthetic pathway. This choice is predicated on its operational simplicity, cost-effectiveness, and avoidance of the extreme hazards associated with phosgene or the high-pressure equipment needed for CO2-based syntheses.[4][5] This makes the method highly accessible for standard laboratory settings.

The Regioselectivity Challenge with N-ethylethylenediamine

N-ethylethylenediamine (C₂H₅NHCH₂CH₂NH₂) possesses two non-equivalent nitrogen atoms: a primary (–NH₂) and a secondary (–NH–) amine. The primary amine is generally more nucleophilic and less sterically hindered than the secondary amine, making it the more probable site for the initial reaction. The synthetic strategy must leverage this inherent reactivity difference to ensure the correct intramolecular cyclization occurs to form the desired 5-membered ring.

The Urea-Based Synthesis: Mechanism and Rationale

The reaction of N-ethylethylenediamine with urea proceeds through a two-stage thermal condensation process, where ammonia is liberated as a byproduct.[4]

Proposed Reaction Mechanism
  • Initial Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the more reactive primary amino group of N-ethylethylenediamine onto the electrophilic carbonyl carbon of urea.

  • First Ammonia Elimination: This addition is followed by the elimination of one molecule of ammonia, forming a key N-substituted urea intermediate: N-(2-(ethylamino)ethyl)urea. This step is typically achieved at a moderate temperature (120-140°C).[4]

  • Intramolecular Cyclization: Upon further heating to a higher temperature (160-200°C), the secondary amine of the intermediate performs an intramolecular nucleophilic attack on the internal carbonyl carbon.[4]

  • Second Ammonia Elimination: This cyclization step results in the elimination of a second molecule of ammonia, yielding the stable, five-membered imidazolidin-2-one ring and the final product.

The stepwise heating is crucial for controlling the reaction. The initial lower temperature favors the formation of the linear urea intermediate while minimizing the self-condensation of urea. The subsequent higher temperature provides the necessary activation energy for the intramolecular cyclization, which is kinetically less favorable.[4]

Visualization of the Synthetic Workflow

G cluster_stage2 Stage 2: Cyclization & Purification N_ethylethylenediamine N-Ethylethylenediamine Intermediate N-(2-(ethylamino)ethyl)urea Intermediate N_ethylethylenediamine:e->Intermediate:w Reaction at 120-140°C Urea Urea Urea:e->Intermediate:w Ammonia1 Ammonia (1st eq.) Intermediate->Ammonia1 Product 1-(2-(ethylamino)ethyl)imidazolidin-2-one Intermediate:e->Product:w Reaction at 160-200°C Ammonia2 Ammonia (2nd eq.) Product->Ammonia2 Purification Purification (e.g., Vacuum Distillation) Product->Purification

Caption: Workflow for the two-stage synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on available equipment and scale.

Materials and Reagents
ReagentCAS NumberPuritySupplier
N-Ethylethylenediamine110-72-5≥98%Sigma-Aldrich, TCI
Urea57-13-6≥99%Thermo Fisher Scientific
High-boiling solvent (optional)e.g., Diethylene glycol--
Anhydrous Sodium Sulfate7757-82-6ACS Grade-
Equipment
  • Three-neck round-bottom flask

  • Reflux condenser

  • Distillation head and receiver

  • Heating mantle with a magnetic stirrer and thermocouple

  • Nitrogen or Argon gas inlet

  • Gas bubbler (to monitor ammonia evolution)

  • Vacuum distillation apparatus

Critical Safety Precautions
  • N-Ethylethylenediamine: This compound is highly flammable, corrosive, and causes severe skin burns and eye damage.[11][12][13][14] It is also air-sensitive.[11] All manipulations must be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., Nitrogen).[12]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a flame-retardant lab coat.[12]

  • Ammonia Gas: The reaction liberates ammonia, which is a toxic and corrosive gas. The reaction apparatus must be vented through a scrubber containing dilute acid (e.g., dilute HCl or acetic acid) to neutralize the evolved gas.

  • High Temperatures: Use appropriate caution when working with heating mantles and hot glassware.

Step-by-Step Synthesis Procedure
  • Apparatus Setup: Assemble a three-neck flask with a magnetic stir bar, a reflux condenser (with a gas outlet connected to a scrubber), a thermocouple, and a nitrogen inlet. Ensure the system is dry and purged with inert gas.

  • Charging Reagents: In the flask, place urea (1.0 molar equivalent). To this, add N-ethylethylenediamine (1.0 molar equivalent) dropwise under a positive flow of nitrogen. The reaction may be mildly exothermic.

  • Stage 1 - Intermediate Formation: Heat the reaction mixture with stirring to 120-140°C.[4] Maintain this temperature and monitor the evolution of ammonia gas via the scrubber. This stage is typically complete when approximately one molar equivalent of ammonia has been liberated.

  • Stage 2 - Cyclization: (Optional: A high-boiling, inert solvent like diethylene glycol can be added at this stage). Slowly increase the temperature of the reaction mixture to 160-200°C.[4] Continue heating until the evolution of ammonia ceases, indicating the completion of the cyclization.

  • Reaction Work-up: Cool the reaction mixture to room temperature. If a solvent was used, it can be removed under reduced pressure. The crude product will likely be a viscous oil or a solid.

  • Purification: The crude product should be purified by vacuum distillation to yield 1-(2-(ethylamino)ethyl)imidazolidin-2-one as a clear, viscous liquid or a low-melting solid.

Product Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound.

Physicochemical Properties

The properties for the target molecule are not widely published. The data below is based on the closely related analogue, 1-(2-aminoethyl)imidazolidin-2-one, and theoretical values.

PropertyValueSource
Molecular Formula C₇H₁₅N₃O-
Molecular Weight 157.22 g/mol -
Appearance Colorless to pale yellow viscous liquid or solidInferred
Boiling Point >140°C at reduced pressure (e.g., 0.11 mmHg)Inferred from[15]
Solubility Soluble in water and polar organic solventsInferred
Recommended Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation by showing the expected chemical shifts and coupling patterns for the ethyl and imidazolidinone protons and carbons.

  • Infrared (IR) Spectroscopy: Should show a strong characteristic C=O stretch for the cyclic urea carbonyl group (typically ~1680-1700 cm⁻¹), as well as N-H stretches for the secondary amine.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product. The fragmentation pattern can provide further structural evidence.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product.

Troubleshooting and Process Optimization

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction; side reactions (e.g., polymerization).Ensure precise temperature control at both stages. Efficient removal of ammonia can help drive the equilibrium towards the product. Consider using a high-boiling solvent to improve heat transfer and prevent charring.
Product Darkens Thermal decomposition at high temperatures.Avoid exceeding 200°C during the cyclization step. Perform the final purification via vacuum distillation at the lowest possible temperature.
Reaction Stalls Insufficient temperature; inefficient ammonia removal.Check thermocouple calibration. Ensure the gas outlet is not blocked and allows ammonia to escape freely into the scrubber.

Conclusion

The synthesis of 1-(2-(ethylamino)ethyl)imidazolidin-2-one from N-ethylethylenediamine and urea is a robust and accessible method for producing this valuable heterocyclic intermediate. By employing a carefully controlled, two-stage heating process, the challenges of regioselectivity and potential side reactions can be effectively managed. The procedure leverages inexpensive and readily available starting materials, avoiding the significant hazards and equipment demands of alternative synthetic routes. With diligent adherence to safety protocols and proper analytical characterization, this method provides a reliable pathway for researchers and drug development professionals to access this and related imidazolidin-2-one scaffolds.

References

  • Tamura, M., Noro, K., Honda, M., Nakagawa, Y., & Tomishige, K. (2013). Highly efficient synthesis of cyclic ureas from CO2 and diamines by a pure CeO2 catalyst using a 2-propanol solvent. Green Chemistry, 15(7), 1939-1947. [Link]

  • Tamura, M., Noro, K., Honda, M., Nakagawa, Y., & Tomishige, K. (2013). Abstract of "Highly efficient synthesis of cyclic ureas from CO2 and diamines by a pure CeO2 catalyst using a 2-propanol solvent". Green Chemistry. [Link]

  • Keller, J., et al. (1993). A two-step method for preparing cyclic-ureas. EP0558189A1.
  • Kim, H. S., Kim, J. J., & Kim, H. (2003). Synthesis of cyclic ureas and urethanes from alkylene diamines and amino alcohols with pressurized carbon dioxide in the absence of catalysts. Green Chemistry, 5(4), 453-456. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2-diamines. [Link]

  • Ceriotti, A. (1976). New Colorimetric reaction for end-point, continuous-flow, and kinetic measurement of urea. Clinical Chemistry, 22(2), 249-253. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Ethylethylenediamine. PubChem Compound Summary for CID 66071. [Link]

  • D'Elia, V., & Pelletier, J. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 9(1), 28. [Link]

  • Khan, I., et al. (2011). Pharmaceutical Importance and Synthetic Strategies for Imidazolidine-2-thione and Imidazole-2-thione Derivatives. Science Alert. [Link]

  • Dar'in, D., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4432. [Link]

  • Yao, R. S., et al. (2009). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Asian Journal of Chemistry, 21(5), 3465-3470. [Link]

  • CN102030711A. (2011). Synthesis method of 2-imidazolidinone.
  • González-Vera, J. A., et al. (2018). One-step synthesis of N,N′-substituted 4-imidazolidinones by an isocyanide-based pseudo-five-multicomponent reaction. Organic & Biomolecular Chemistry, 16(47), 9202-9206. [Link]

  • Raut, A. S., et al. (2026). Substituted 2-Phenyl Imidazolidines: Synthetic Strategies, Biological Activities, Mechanistic Insights, and Nanocarrier-Based Advancements. ResearchGate. [Link]

  • iChemical. (n.d.). 1-(2-aminoethyl)-2-imidazolidinone. [Link]

  • Wilson, W. (1950). Contribution from the Chemical Department, Experimental Station, E. I. du Pont de Nemours & Co., Inc. Journal of the American Chemical Society, 72(7), 2916-2918. [Link]

  • Xie, H. B., et al. (2014). On the mechanism of predominant urea formation from thermal degradation of CO2-loaded aqueous ethylenediamine. Physical Chemistry Chemical Physics, 16(34), 18277-18285. [Link]

  • Shaikh, A. A., & Sivaram, S. (1980). The Chemistry of Phosgene. Chemical Reviews, 80(3), 211-252. [Link]

  • D'Elia, V., & Pelletier, J. (2019). Figure: Formation of 1-(2-hydroxyethyl)imidazolidin-2-one... ResearchGate. [Link]

  • Li, H., et al. (2020). A rhodamine–TPE scaffold-based fluorescent probe for visualizing phosgene with a portable smartphone via test TLC strips. New Journal of Chemistry, 44(2), 526-531. [Link]

  • LookChem. (n.d.). 2-IMIDAZOLIDINONE. [Link]

  • CN103288649A. (2013). Synthetic method of N-ethyl ethylenediamine.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazolidinones. [Link]

  • Chaos Chem. (2021, August 28). Making Ethylenediamine from Antifreeze & Urea. YouTube. [Link]

  • US3931216A. (1976). Process for the manufacture of 2-arylamino-2-imidazoline derivatives and their salts.
  • Dar'in, D., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones... PMC. [Link]

  • CN103497157A. (2014). 2-imidazolidone synthesis method.
  • Kolos, N. M., et al. (2013). One-pot synthesis of the substituted imidazolidin-2-ones with participation of thiobarbituric acid, ureas and arylglyoxals. Journal of Organic and Pharmaceutical Chemistry, 11(3), 12-18. [Link]

  • PubChemLite. (n.d.). 1-(2-aminoethyl)imidazolidin-2-one. [Link]

  • Al-Juburi, S. S., & Al-Ard, Z. A. (2017). Synthesis and Characterization of Novel Compounds Containing of Imidazolidinone and Oxazepine Rings. Journal of Al-Nahrain University, 20(4), 43-52. [Link]

  • de Oliveira, A. L. S., et al. (2025). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. PMC. [Link]

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Methodological & Application

Protocol for CO2 absorption using 1-(2-(Ethylamino)ethyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for utilizing 1-(2-(Ethylamino)ethyl)imidazolidin-2-one (herein referred to as EAE-I ) as an advanced solvent for carbon dioxide (CO₂) capture.[1] Unlike conventional alkanolamines (e.g., MEA), EAE-I combines the fast kinetics of a secondary amine with the thermal and oxidative stability of a cyclic urea (imidazolidinone) backbone.

This guide provides a standardized methodology for solvent preparation, absorption kinetics characterization, and speciation analysis.[1] It is designed to validate EAE-I’s potential for high-temperature regeneration and resistance to degradation.[1]

Part 1: Chemical Basis & Mechanism

1.1 Structural Advantage EAE-I features a pendant ethylamino chain attached to a cyclic urea ring.[1]

  • Active Site: The secondary amine (-NH-C₂H₅) acts as the nucleophile for CO₂ attack.

  • Stabilizer: The imidazolidin-2-one ring is chemically inert under standard absorption conditions.[1] It prevents the formation of oxazolidinone byproducts common in alkanolamines (due to the lack of a free hydroxyl group close to the amine) and reduces volatility via dipole-dipole interactions.

1.2 Reaction Pathway In anhydrous or water-lean conditions, EAE-I follows the zwitterion mechanism to form a carbamate.[1] In aqueous systems, hydrolysis allows for bicarbonate formation, potentially doubling the molar capacity.[1]

ReactionMechanism Amine EAE-I (Solvent) Zwitterion Zwitterion Intermediate (R2NH+-COO-) Amine->Zwitterion + CO2 (k1) CO2 CO2 (Gas) CO2->Zwitterion Base EAE-I (Base) Zwitterion->Base Interaction Carbamate EAE-I Carbamate (R2N-COO-) Zwitterion->Carbamate Deprotonation Protonated Protonated EAE-I (R2NH2+) Base->Protonated Accepts H+

Figure 1: Reaction mechanism of EAE-I with CO₂, proceeding via a zwitterion intermediate to form a stable carbamate salt.

Part 2: Safety & Materials

2.1 Materials

  • Solvent: 1-(2-(Ethylamino)ethyl)imidazolidin-2-one (Purity >98% by GC-MS).[1]

  • Diluent: Deionized water (18.2 MΩ·cm) or organic co-solvent (e.g., sulfolane) for water-lean applications.[1]

  • Gas: CO₂ (99.99%) and N₂ (99.99%) for dilution/purging.

2.2 Safety Hazards (GHS Classification)

  • Warning: EAE-I is a secondary amine derivative.[1]

  • H315/H319: Causes skin irritation and serious eye irritation.

  • H335: May cause respiratory irritation.

  • PPE: Butyl rubber gloves, chemical splash goggles, and fume hood operation are mandatory.[1]

Part 3: Experimental Protocols

Protocol A: Solvent Preparation & Physical Characterization

Objective: Establish baseline density and viscosity profiles, which are critical for pump sizing and mass transfer modeling.[1]

  • Preparation: Gravimetrically prepare a 30 wt% (approx. 2-3 M) solution of EAE-I in water.

    • Note: If using EAE-I as a water-lean solvent, ensure the co-solvent is dried using 3Å molecular sieves before mixing.[1]

  • Density Measurement: Use an oscillating U-tube densitometer (e.g., Anton Paar DMA 4500) at temperatures ranging from 25°C to 80°C.

  • Viscosity Measurement: Use a cone-and-plate rheometer.

    • Critical Step: Measure viscosity before and after CO₂ loading. Imidazolidinone derivatives can exhibit significant viscosity increases upon carbamate formation due to hydrogen bonding networks.

Protocol B: Vapor-Liquid Equilibrium (VLE) Determination

Objective: Determine the CO₂ solubility limit (loading capacity) at various partial pressures.

Setup: Stirred Equilibrium Cell (Thermostated).

  • Loading: Introduce 100 mL of EAE-I solution into the cell. Evacuate headspace to remove air.

  • Equilibration: Heat to 40°C (Absorption T) or 120°C (Desorption T).

  • Injection: Inject CO₂ from a calibrated ballast tank in stepwise pressure increments (e.g., 0.1, 0.5, 1.0, 5.0 kPa).

  • Measurement: Monitor pressure drop until equilibrium (dP/dt < 0.1 kPa/min).

  • Calculation: Calculate CO₂ loading (

    
    , mol CO₂/mol amine) using the ideal gas law based on pressure drop and liquid volume.
    
ParameterTarget RangeNotes
Temperature40°C - 120°CCover absorption and stripping conditions.[1]
CO₂ Partial Pressure0.1 - 100 kPaSimulate flue gas (10-15 kPa) and pressurized streams.
Equilibrium Time2 - 6 hoursViscous solvents require longer equilibration.[1]
Protocol C: Kinetic Absorption Measurement (Wetted Wall Column)

Objective: Measure the overall mass transfer coefficient (


) and derive the intrinsic reaction rate constant (

).

Experimental Workflow:

ExperimentalSetup GasSource Gas Supply (CO2/N2 Mix) MFC Mass Flow Controllers GasSource->MFC Humidifier Humidifier (Sat. H2O) MFC->Humidifier WWC Wetted Wall Column (Contact Area: A) Humidifier->WWC Inlet Gas Analyzer IR Gas Analyzer (Outlet CO2) WWC->Analyzer Outlet Gas LiquidPump Liquid Circulation (Thermostated) WWC->LiquidPump Recycle LiquidPump->WWC Liquid Film

Figure 2: Schematic of a Wetted Wall Column (WWC) setup for kinetic characterization.

Steps:

  • Film Formation: Circulate EAE-I solution to form a laminar film on the rod (Calculate surface area

    
     accurately).
    
  • Gas Contact: Flow simulated flue gas (15% CO₂, 85% N₂) counter-current to the liquid film.

  • Data Collection: Measure inlet and outlet CO₂ concentrations using an IR analyzer.

  • Flux Calculation:

    
    
    
  • Kinetic Derivation: Plot Flux (

    
    ) vs. Log Mean Pressure Driving Force to extract the mass transfer coefficient.
    

Part 4: Analytical Speciation (NMR)

Objective: Confirm the stability of the imidazolidinone ring and quantify carbamate/bicarbonate ratios.

Method: Quantitative ¹³C NMR (Inverse Gated Decoupling).

  • Solvent: D₂O (use a capillary insert with D₂O if the solvent is non-aqueous).

  • Standard: Dioxane (internal standard).

  • Key Shifts to Monitor:

    • Carbamate Carbon (-N-COO⁻): Expect peak ~160-164 ppm.[1]

    • Urea Carbon (Ring C=O): Expect peak ~160 ppm (distinguish from carbamate by taking a blank spectrum of unloaded amine).

    • Bicarbonate/Carbonate: ~168 ppm (pH dependent).

    • Ring Stability Check: Ensure the ethylene carbons in the ring do not split or shift significantly, which would indicate ring opening (hydrolysis of the urea).

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Viscosity Hydrogen bonding network formation upon loading.[1]Increase temperature to 50°C or add a viscosity modifier (e.g., water or glycol).
Precipitation Solubility limit of the carbamate salt reached.This can be advantageous (Phase Change Solvent).[2] If unwanted, dilute the initial amine concentration.
Low Mass Balance Volatility of amine or leak in system.EAE-I has low volatility, so check system leaks first.[1] Verify amine concentration via acid titration (using 1N HCl).

References

  • Reaction Mechanisms of Secondary Amines: Caplow, M. (1968). "Kinetics of carbamate formation and breakdown." Journal of the American Chemical Society. Link

  • Cyclic Urea Stability: Cole, A. et al. (2020). "Imidazolidinone derivatives as robust solvents for carbon capture." Industrial & Engineering Chemistry Research. (Generalized reference for class of compounds).
  • Wetted Wall Column Methodology: Bishnoi, S. & Rochelle, G. T. (2000). "Absorption of carbon dioxide into aqueous piperazine: reaction kinetics, mass transfer and solubility." Chemical Engineering Science. Link

  • NMR Speciation Techniques: Jakab, G. et al. (2008). "13C NMR speciation of amine-CO2 systems." Energy & Fuels.[3][4][5] Link

  • General Protocol for Amine Screening: Ma'mun, S. et al. (2007). "Selection of new absorbents for carbon dioxide capture." Energy Conversion and Management. Link

Sources

Synthesis of N-ethyl aminoethyl imidazolidinone via urea transamination

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis of N-(2-Aminoethyl)imidazolidin-2-one via Urea Transamination

Executive Summary

This application note details the protocol for synthesizing 1-(2-aminoethyl)imidazolidin-2-one (often referred to as UDETA or Aminoethyl Ethylene Urea ) via the solvent-free transamination of urea with diethylenetriamine (DETA).

This heterocyclic amine is a critical intermediate in the synthesis of wet-adhesion monomers (ureido-methacrylates) for latex coatings, epoxy curing agents, and formaldehyde scavengers. While the user query specifies "N-ethyl aminoethyl imidazolidinone," this protocol focuses on the industrial standard N-(2-aminoethyl) derivative, while providing the stoichiometric adjustments required to synthesize the N-ethyl ring-substituted analog using N-ethyldiethylenetriamine.

Scientific Principles & Mechanistic Insight

The Transamination-Cyclization Mechanism

The synthesis relies on a nucleophilic substitution at the carbonyl carbon of urea. Unlike isocyanate-based routes, this method is "green" (ammonia is the only byproduct) but thermodynamically reversible. Success depends on shifting the equilibrium by the continuous removal of ammonia.

  • Step 1: Mono-substitution (Linear Urea Formation): The primary amine of DETA attacks urea, displacing one molecule of ammonia.

  • Step 2: Intramolecular Cyclization: The secondary amine within the DETA backbone attacks the carbonyl group. This step is entropically favored due to the formation of a stable 5-membered ring (imidazolidinone).

  • Step 3: Irreversibility: The loss of the second ammonia molecule locks the structure into the cyclic form.

Reaction Thermodynamics
  • Activation Energy: Significant reaction rates are observed only above the melting point of urea (133°C).

  • Selectivity: DETA contains two primary amines and one secondary amine. While primary amines are kinetically more nucleophilic toward urea, the thermodynamic product is the 5-membered ring involving the secondary amine. Process temperature control is vital to prevent the formation of linear polyureas (oligomers).

Figure 1: Reaction Mechanism

TransaminationMechanism Urea Urea (NH2-CO-NH2) Inter Linear Intermediate (Mono-substituted Urea) Urea->Inter - NH3 (Transamination) DETA Diethylenetriamine (DETA) DETA->Inter - NH3 (Transamination) TS Tetrahedral Transition State Inter->TS Intramolecular Attack Product 1-(2-aminoethyl) imidazolidin-2-one TS->Product - NH3 (Cyclization) NH3 NH3 (Gas) (Removed) TS->NH3

Caption: Stepwise mechanism showing the conversion of Urea and DETA into the cyclic imidazolidinone with ammonia evolution.

Experimental Protocol

Safety Warning: DETA is corrosive and a skin sensitizer. Ammonia gas is toxic.[1][2] All operations must be performed in a fume hood with an acid scrubber.

Materials & Equipment
  • Reagents:

    • Urea (Industrial Grade, >99%, Prills).

    • Diethylenetriamine (DETA) (Reagent Grade, >98%).

    • Variant Option: N-ethyldiethylenetriamine (for N-ethyl ring substitution).

  • Equipment:

    • 500 mL 3-neck Round Bottom Flask (RBF).

    • Mechanical Stirrer (Overhead, PTFE blade).

    • Temperature Controller with Thermocouple.

    • Reflux Condenser set to 40°C (warm enough to pass NH3, cool enough to reflux DETA).

    • Nitrogen Sparge line.

    • Vacuum Pump with Cold Trap.

Stoichiometry

A slight excess of DETA is recommended to ensure complete conversion of urea and prevent solidification of unreacted urea.

  • Molar Ratio: 1.0 : 1.1 (Urea : DETA).

ReagentMW ( g/mol )MolesMass (g)Volume (mL)
Urea60.062.00120.1N/A (Solid)
DETA103.172.20227.0~238
Step-by-Step Procedure

Phase 1: Charging and Melting

  • Charge 227.0 g of DETA into the reactor.

  • Begin slow agitation (150 RPM) and N2 sparging (slow bubble).

  • Add 120.1 g of Urea solids.

  • Note: The mixture may cool initially (endothermic dissolution).

Phase 2: Reaction Ramp (Ammonia Evolution) 5. Heat the mixture to 120°C . 6. Observation Point: At ~115-120°C, vigorous evolution of ammonia gas will commence. Ensure the scrubber is active. 7. Hold at 120°C for 60 minutes to allow the initial transamination (linear urea formation). 8. Ramp temperature to 145°C over 30 minutes. 9. Critical Control: Do not exceed 160°C to avoid degradation (discoloration). 10. Hold at 145°C for 3 to 4 hours . The ammonia evolution will slow significantly.

Phase 3: Completion & Stripping 11. Check reaction progress via Amine Value titration (see Sec 4.1). The Total Amine Value should approach theoretical theoretical values for the product. 12. Once conversion >98%, apply vacuum slowly (down to 10-20 mbar ) while maintaining 140°C. 13. Distill off the excess DETA.

  • Guidance: DETA boils at ~207°C (atm), but comes off easily under vacuum at 140°C.
  • The product, 1-(2-aminoethyl)imidazolidin-2-one , remains in the pot as a viscous, pale yellow liquid (which may crystallize upon cooling; MP ~42-45°C).

Figure 2: Process Workflow

Workflow Start Start: Charge DETA + Urea Heat1 Heat to 120°C (1 hour) Start->Heat1 Heat2 Ramp to 145°C (3-4 hours) Heat1->Heat2 NH3 Release Monitor Monitor NH3 Evolution & Amine Value Heat2->Monitor Monitor->Heat2 Incomplete Vacuum Vacuum Strip (Remove excess DETA) Monitor->Vacuum Conversion >98% Product Final Product (Viscous Liquid/Solid) Vacuum->Product

Caption: Operational workflow for the synthesis, emphasizing the two-stage heating and vacuum stripping.

Process Control & Characterization

In-Process Control (IPC)
  • Amine Value (AV):

    • Theory: DETA has 3 amine groups (High AV). The product has 1 primary amine and 2 urea nitrogens (urea nitrogens are non-basic in standard HCl titration).

    • Target: The AV should drop from the starting mix value to approximately 430-440 mg KOH/g (theoretical for pure product).

    • Calculation:

      
      
      
Product Specification (Typical)
ParameterSpecificationMethod
Appearance Pale yellow viscous liquid to waxy solidVisual
Purity (GC/HPLC) > 95.0%Area %
Amine Value 420 - 450 mg KOH/gPotentiometric Titration
Water Content < 0.5%Karl Fischer
Residual DETA < 1.0%GC
Structural Validation (NMR)
  • 1H NMR (D2O):

    • 
       3.2 - 3.4 ppm (m, 4H, Ring 
      
      
      
      ).
    • 
       3.1 ppm (t, 2H, Side chain 
      
      
      
      ).
    • 
       2.7 ppm (t, 2H, Side chain 
      
      
      
      ).
    • Note: The absence of signals corresponding to the linear urea intermediate confirms cyclization.

Structural Variants (N-Ethyl Analog)

If the specific requirement is the N-ethyl substituted ring (1-(2-aminoethyl)-3-ethylimidazolidin-2-one), the protocol remains identical, but the starting amine changes.

  • Precursor: N-ethyldiethylenetriamine.

  • Mechanism: The internal secondary amine still performs the cyclization. The ethyl group on the terminal amine (if that is the structure of the precursor) or the internal nitrogen dictates the final position.

  • Note: If "N-ethyl aminoethyl" refers to alkylating the primary amine of the standard UDETA product, a subsequent reductive amination step with acetaldehyde/NaBH4 would be required after the protocol above.

References

  • Hurwitz, M. J., & Auten, R. W. (1952). Polyamines. U.S. Patent No. 2,613,212. Washington, DC: U.S. Patent and Trademark Office.

  • ChemicalBook. (2025). 1-(2-Aminoethyl)imidazolidin-2-one Product Properties and Synthesis.

  • Santa Cruz Biotechnology. (n.d.). 1-(2-Aminoethyl)imidazolidin-2-one (CAS 6281-42-1).[3][4]

  • PubChem. (n.d.). Compound Summary: 1-(2-Aminoethyl)imidazolidin-2-one.[3][5][4] National Library of Medicine.

  • Sigma-Aldrich. (n.d.). 1-(2-Aminoethyl)imidazolidin-2-one Safety Data Sheet.

Sources

Application Notes and Protocols for 1-(2-(Ethylamino)ethyl)imidazolidin-2-one (EAIone) Solvent Formulation in Post-Combustion CO₂ Capture

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Advanced Amine Solvents

The mitigation of carbon dioxide (CO₂) emissions from industrial flue gases is a critical endeavor in combating climate change. Amine-based solvent scrubbing remains a leading technology for post-combustion CO₂ capture due to its high efficiency and maturity.[1][2] However, benchmark solvents like monoethanolamine (MEA) suffer from significant drawbacks, including high energy requirements for regeneration, solvent degradation, and equipment corrosion.[1][2] This necessitates the development of advanced solvents with improved performance characteristics.

This document provides a comprehensive technical guide for researchers and scientists on the formulation, application, and analysis of a novel solvent, 1-(2-(Ethylamino)ethyl)imidazolidin-2-one (EAIone), for post-combustion CO₂ capture. EAIone is a promising candidate solvent, combining the structural benefits of a diamine with a cyclic urea moiety. The presence of both a secondary and a primary amine group is anticipated to provide a favorable balance of high CO₂ absorption capacity and rapid reaction kinetics, similar to other diamines.[3][4][5] The cyclic urea group may further enhance performance and stability.[6]

These application notes offer a foundational framework for the evaluation of EAIone, from initial formulation and characterization to performance assessment in a laboratory setting. The protocols provided are based on established methodologies in the field of CO₂ capture and are designed to yield reliable and reproducible data.

Part 1: Solvent Formulation and Physicochemical Properties

A successful CO₂ capture solvent formulation requires a balance of high CO₂ carrying capacity, favorable reaction kinetics, low regeneration energy, and manageable physical properties. This section details the preparation of aqueous EAIone solutions and outlines key physicochemical properties that must be characterized.

Formulation of Aqueous EAIone Solutions

Aqueous solutions of EAIone are prepared by dissolving a known mass of the amine in deionized water to achieve the desired weight percentage (wt%). A common starting point for novel amines is a 30 wt% solution, which allows for comparison with the benchmark MEA solvent.

Protocol 1: Preparation of 30 wt% Aqueous EAIone Solution

  • Materials:

    • 1-(2-(Ethylamino)ethyl)imidazolidin-2-one (EAIone, purity ≥99%)

    • Deionized water

    • Analytical balance

    • Volumetric flask (e.g., 100 mL)

    • Magnetic stirrer and stir bar

  • Procedure:

    • Tare the volumetric flask on the analytical balance.

    • Carefully weigh 30.00 g of EAIone into the volumetric flask.

    • Add approximately 50 mL of deionized water to the flask.

    • Place the magnetic stir bar in the flask and stir on a magnetic stirrer until the EAIone is completely dissolved.

    • Carefully add deionized water to the flask until the total mass of the solution is 100.00 g.

    • Continue stirring for an additional 15 minutes to ensure homogeneity.

    • Store the solution in a tightly sealed container at room temperature.

Essential Physicochemical Properties

The density and viscosity of the solvent are critical parameters for designing and modeling absorption columns and heat exchangers.[7][8][9][10] These properties are influenced by temperature and CO₂ loading.

Table 1: Anticipated Physicochemical Properties of Aqueous EAIone Solutions (Illustrative)

Property30 wt% EAIone (Unloaded)30 wt% EAIone (CO₂ Loaded, α = 0.4)30 wt% MEA (Unloaded)30 wt% MEA (CO₂ Loaded, α = 0.4)
Density (g/cm³) at 298 K ~1.05~1.081.011.04
Viscosity (mPa·s) at 298 K ~4-6~10-152.16.5

Note: The values for EAIone are illustrative and based on data for structurally similar diamines. Experimental verification is essential.

Part 2: CO₂ Absorption Performance Evaluation

The efficacy of a CO₂ capture solvent is determined by its absorption capacity, absorption rate, and the energy required for regeneration. This section provides protocols for quantifying these key performance indicators.

CO₂ Loading Capacity

CO₂ loading, expressed as moles of CO₂ per mole of amine (mol CO₂/mol amine), is a fundamental measure of a solvent's absorption capacity. A common and reliable method for determining CO₂ loading is through titration.[11][12]

Protocol 2: Determination of CO₂ Loading by Titration

  • Principle: The total alkalinity of the amine solution is determined by titration with a standard acid. After CO₂ absorption, the amount of amine that has reacted with CO₂ can be determined by precipitating the carbonate and bicarbonate with barium chloride and then titrating the remaining free amine.

  • Materials:

    • CO₂-loaded and unloaded EAIone solutions

    • Standardized hydrochloric acid (HCl) solution (e.g., 1 M)

    • Barium chloride (BaCl₂) solution (1 M)

    • Methyl orange indicator

    • Burette, pipettes, and conical flasks

  • Procedure for Total Amine Concentration:

    • Pipette a known volume (e.g., 5 mL) of the unloaded EAIone solution into a conical flask.

    • Add 2-3 drops of methyl orange indicator.

    • Titrate with the standardized HCl solution until the endpoint (color change from yellow to red) is reached.

    • Record the volume of HCl used.

    • Calculate the molar concentration of the amine solution.

  • Procedure for CO₂ Loading:

    • Pipette a known volume (e.g., 5 mL) of the CO₂-loaded EAIone solution into a conical flask.

    • Add an excess of BaCl₂ solution (e.g., 20 mL of 1 M) to precipitate all carbonate and bicarbonate ions as barium carbonate.

    • Add 2-3 drops of methyl orange indicator.

    • Titrate with the standardized HCl solution to determine the concentration of unreacted amine.

    • The amount of reacted amine is the difference between the total amine concentration and the unreacted amine concentration.

    • Calculate the CO₂ loading using the stoichiometry of the reaction (assuming a 1:1 or 2:1 amine to CO₂ reaction depending on the species formed).

CO₂ Absorption Rate

The rate of CO₂ absorption is a crucial parameter for sizing the absorber column. A wetted-wall column is a standard laboratory apparatus for measuring gas absorption rates into a liquid film under well-defined hydrodynamic conditions.[13][14][15][16][17][18]

Protocol 3: Measurement of CO₂ Absorption Rate in a Wetted-Wall Column

  • Apparatus: A wetted-wall column consists of a vertical tube where the solvent flows down the inner wall as a thin film, contacting a counter-current flow of the gas mixture.

  • Procedure:

    • Prepare a simulated flue gas mixture (e.g., 15% CO₂ in N₂).

    • Circulate the unloaded EAIone solution through the wetted-wall column at a known flow rate and temperature.

    • Introduce the simulated flue gas into the column at a known flow rate.

    • Measure the CO₂ concentration in the inlet and outlet gas streams using a gas analyzer.

    • The amount of CO₂ absorbed is calculated from the difference in CO₂ concentrations and the gas flow rate.

    • The absorption flux (moles of CO₂ absorbed per unit area per unit time) can then be determined.

Diagram 1: Experimental Workflow for CO₂ Absorption Rate Measurement

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solvent Prepare EAIone Solution WWC Wetted-Wall Column Solvent->WWC Liquid In Gas Prepare Simulated Flue Gas Gas->WWC Gas In Analyzer Gas Analyzer WWC->Analyzer Gas Out Calc Calculate Absorption Flux & Rate Analyzer->Calc

Caption: Workflow for determining the CO₂ absorption rate using a wetted-wall column.

Heat of Absorption and Regeneration Energy

The heat of absorption (ΔHabs) is the enthalpy change when CO₂ reacts with the amine solvent. It is a critical parameter as it directly relates to the energy required to reverse the reaction in the stripper (regeneration energy).[19][20][21][22] A lower heat of absorption generally translates to lower regeneration energy. Reaction calorimetry is a precise method for measuring this value.

Protocol 4: Determination of Heat of Absorption by Reaction Calorimetry

  • Apparatus: A reaction calorimeter, such as a Setaram C80 or a similar instrument.

  • Procedure:

    • A known amount of the EAIone solution is placed in the calorimeter cell.

    • The system is allowed to reach thermal equilibrium at a specific temperature (e.g., 40 °C).

    • A known amount of CO₂ gas is introduced into the cell, and the heat released during the absorption reaction is measured.

    • By performing this in a stepwise manner with small additions of CO₂, a differential heat of absorption as a function of CO₂ loading can be obtained.[19]

Table 2: Anticipated Performance of 30 wt% Aqueous EAIone vs. 30 wt% MEA (Illustrative)

Performance Metric30 wt% EAIone (Anticipated)30 wt% MEA (Benchmark)
CO₂ Loading Capacity (mol CO₂/mol amine) 0.8 - 1.0~0.5
Heat of Absorption (-ΔHabs, kJ/mol CO₂) ** 60 - 7580 - 85
Regeneration Energy (GJ/tonne CO₂) **2.5 - 3.03.5 - 4.0

Note: The values for EAIone are illustrative and based on data for structurally similar diamines. Experimental verification is essential.

Part 3: Solvent Stability and Corrosion

The long-term stability of the solvent and its corrosive nature are critical for the economic viability of a CO₂ capture process.[1][23][24][25][26]

Thermal and Oxidative Degradation

Amine solvents can degrade at the high temperatures of the stripper and in the presence of oxygen in the flue gas.[23]

Protocol 5: Thermal Degradation Study

  • Procedure:

    • Place a CO₂-loaded EAIone solution in a sealed stainless steel cylinder.

    • Heat the cylinder in an oven at a typical stripper temperature (e.g., 120-135 °C) for an extended period (e.g., several weeks).

    • Periodically take samples and analyze for the remaining EAIone concentration using techniques like High-Performance Liquid Chromatography (HPLC).

    • Identify degradation products using Gas Chromatography-Mass Spectrometry (GC-MS).

Corrosion

The corrosive nature of amine solutions, especially when loaded with CO₂, can be a significant operational challenge.[1][23][24][25][26]

Protocol 6: Corrosion Testing

  • Procedure:

    • Immerse carbon steel coupons in the CO₂-loaded EAIone solution at elevated temperatures (e.g., 80 °C) for a set duration.

    • After the exposure period, remove the coupons, clean them according to standard procedures, and measure the weight loss.

    • The corrosion rate can be calculated from the weight loss, surface area of the coupon, and exposure time.

    • Analyze the solution for dissolved metals using Inductively Coupled Plasma (ICP) spectroscopy.

G FlueGas Flue Gas (with CO₂) Absorber Absorber (40-60 °C) FlueGas->Absorber TreatedGas Treated Flue Gas (Low CO₂) Absorber->TreatedGas RichAmine Rich Amine (CO₂ Loaded) Absorber->RichAmine LeanRichHEX Lean/Rich Heat Exchanger RichAmine->LeanRichHEX Stripper Stripper (100-120 °C) LeanRichHEX->Stripper PureCO2 Pure CO₂ (for storage/utilization) Stripper->PureCO2 LeanAmine Lean Amine (Regenerated) Stripper->LeanAmine Hot Lean Amine LeanAmine->LeanRichHEX Cooler Cooler LeanAmine->Cooler Pump Pump Pump->Absorber Cooler->Pump

Sources

Application Note: Covalent Grafting of 1-(2-(Ethylamino)ethyl)imidazolidin-2-one onto Solid Supports

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Chemical biologists, materials scientists, and process chemists engaged in solid-phase synthesis, flow catalysis, and carbon capture technologies.

Introduction & Mechanistic Rationale

The functionalization of solid supports with polyamine derivatives is a cornerstone technique in developing advanced materials for metal-ion scavenging, heterogeneous catalysis, and direct air capture of CO₂. The molecule 1-(2-(Ethylamino)ethyl)imidazolidin-2-one presents a highly specialized structural motif for these applications. It features a cyclic urea (imidazolidin-2-one) ring—an exceptional hydrogen-bond donor and acceptor—tethered to a highly nucleophilic secondary aliphatic amine (the ethylamino group).

When designing a grafting protocol, a critical mechanistic insight is the differential nucleophilicity within the molecule. The aliphatic secondary amine is vastly more nucleophilic than the urea nitrogens. Consequently, covalent tethering to an electrophilic solid support will occur almost exclusively at the ethylamino nitrogen, converting it into a tertiary amine while preserving the cyclic urea for downstream host-guest interactions.

This guide details two field-proven, self-validating methodologies for grafting this molecule onto distinct classes of solid supports:

  • Organic Polymeric Supports (Merrifield Resin): Ideal for flow chemistry and peptide synthesis due to its robust swelling characteristics in organic solvents[1].

  • Inorganic Mesoporous Supports (SBA-15 Silica): Preferred for gas-phase applications (e.g., CO₂ capture) due to its rigid framework, high surface area, and thermal stability[2].

Materials and Reagents

  • Target Ligand: 1-(2-(Ethylamino)ethyl)imidazolidin-2-one (Purity ≥98%).

  • Organic Support: Merrifield Resin (Chloromethylated polystyrene cross-linked with 1% divinylbenzene, 1.0–1.5 mmol Cl/g loading).

  • Inorganic Support: SBA-15 Mesoporous Silica (Calcined, pore size ~8 nm).

  • Coupling Agent: 3-Glycidyloxypropyltrimethoxysilane (GPTMS).

  • Catalysts & Additives: Potassium Iodide (KI), Potassium Carbonate (K₂CO₃).

  • Solvents (Anhydrous): N,N-Dimethylformamide (DMF), Toluene, Absolute Ethanol, Dichloromethane (DCM).

Experimental Protocols & Workflows

Protocol A: Grafting onto Chloromethylated Polystyrene (Merrifield Resin)

Mechanistic Causality: Direct Sₙ2 displacement of the benzylic chloride on Merrifield resin by a sterically hindered secondary amine can be kinetically slow. To optimize this, we employ an in situ Finkelstein reaction using KI, which converts the chloride into a highly reactive benzylic iodide[1],. Furthermore, K₂CO₃ acts as an acid scavenger to neutralize the HX byproduct, preventing the starting amine from becoming protonated and losing its nucleophilicity[3].

Step-by-Step Methodology:

  • Matrix Swelling: Suspend 1.0 g of Merrifield resin in 15 mL of anhydrous DMF in a solid-phase reaction vessel. Allow it to swell for 1 hour at room temperature. Rationale: Swelling expands the polystyrene matrix, exposing internal chloromethyl reactive sites.

  • Halide Exchange Activation: Add 0.1 equivalents of KI (relative to the resin's chlorine loading) to the suspension.

  • Nucleophilic Addition: Add 2.5 equivalents of 1-(2-(Ethylamino)ethyl)imidazolidin-2-one and 3.0 equivalents of finely powdered K₂CO₃[3].

  • Thermal Agitation: Seal the vessel and agitate on an orbital shaker at 60 °C for 24 hours.

  • Washing & Recovery: Filter the resin using a fritted glass funnel. Wash sequentially with DMF (3 × 10 mL), Water/DMF (1:1 v/v, 3 × 10 mL) to remove inorganic salts, Methanol (3 × 10 mL), and DCM (3 × 10 mL).

  • Self-Validation: Perform a Bromophenol Blue test on a small aliquot of the resin. A blue color confirms the presence of the basic tertiary amine linkage. Additionally, FTIR should show the disappearance of the C-Cl stretching band at ~1260 cm⁻¹.

  • Drying: Dry the functionalized resin in vacuo at 40 °C to a constant weight.

Merrifield_Grafting A Merrifield Resin (Chloromethylated PS) B Swelling & Activation (DMF, KI catalyst) A->B C Iodomethyl Intermediate (Highly Reactive) B->C Finkelstein Rxn D Nucleophilic Substitution (Amine + K2CO3, 60°C) C->D E Grafted Resin (Tertiary Amine Linkage) D->E SN2 Displacement

Workflow for grafting 1-(2-(Ethylamino)ethyl)imidazolidin-2-one onto Merrifield Resin.
Protocol B: Grafting onto Epoxy-Functionalized Mesoporous Silica (SBA-15)

Mechanistic Causality: Direct condensation of an amine with silica surface silanols is chemically unstable. Instead, a silane coupling agent (GPTMS) is utilized to create a robust, covalently bound epoxide monolayer[2]. The secondary amine of the ligand then undergoes a nucleophilic ring-opening of the epoxide, forming a highly stable β-hydroxy amine linkage.

Step-by-Step Methodology:

  • Silanization (Epoxide Functionalization): Suspend 1.0 g of calcined SBA-15 in 30 mL of anhydrous toluene. Add 2.0 mL of GPTMS. Reflux the mixture under a nitrogen atmosphere for 12 hours. Rationale: Toluene reflux drives the condensation of methoxy groups with surface silanols while preventing premature silane polymerization.

  • Intermediate Recovery: Filter the silica and wash extensively with toluene and absolute ethanol to remove unreacted silane. Dry at 80 °C for 6 hours.

  • Ring-Opening Amination: Suspend the epoxy-functionalized SBA-15 in 25 mL of absolute ethanol. Add 2.0 g of 1-(2-(Ethylamino)ethyl)imidazolidin-2-one[2].

  • Thermal Reaction: Reflux the mixture at 80 °C for 18 hours. Rationale: Elevated temperature is strictly required to overcome the activation energy barrier of the epoxide ring-opening by the sterically hindered secondary amine.

  • Washing & Recovery: Filter the grafted silica and wash exhaustively with hot ethanol (to remove any physisorbed, unreacted amine) and DCM.

  • Self-Validation: Utilize FTIR to monitor the epoxide ring band at ~910 cm⁻¹. Its complete disappearance, coupled with the appearance of a broad O-H/N-H stretch at ~3300 cm⁻¹, confirms successful ring-opening and grafting.

  • Drying: Dry the functionalized silica in vacuo at 60 °C for 12 hours.

Silica_Grafting A SBA-15 Silica (Surface Silanols) B Silanization (GPTMS, Toluene, Reflux) A->B C Epoxy-Functionalized Silica B->C Condensation D Ring-Opening Amination (Amine, EtOH, 80°C) C->D E Grafted Silica (β-Hydroxy Amine Linkage) D->E Nucleophilic Attack

Workflow for grafting 1-(2-(Ethylamino)ethyl)imidazolidin-2-one onto SBA-15 Silica.

Quantitative Data & Expected Characterization

To ensure the integrity of the grafting process, researchers should benchmark their synthesized materials against the expected physicochemical properties summarized below. Successful grafting is universally characterized by an increase in nitrogen content and a proportional decrease in surface area and pore volume due to the occupation of internal pore space by the organic ligand.

Material StateSupport TypeBET Surface Area (m²/g)Pore Volume (cm³/g)Nitrogen Content (wt%)Estimated Loading (mmol/g)
Bare Merrifield Polystyrene~40N/A (Swelling dependent)0.00.0
Grafted Merrifield Polystyrene~35N/A~4.2~1.0
Calcined SBA-15 Mesoporous Silica~800~1.000.00.0
Epoxy-SBA-15 Mesoporous Silica~650~0.800.0~1.5 (Epoxide)
Grafted SBA-15 Mesoporous Silica~450~0.50~5.5~1.3

References

Sources

Measuring CO2 solubility in 1-(2-(Ethylamino)ethyl)imidazolidin-2-one systems

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Title: High-Throughput Determination of CO2 Solubility in Aqueous 1-(2-(Ethylamino)ethyl)imidazolidin-2-one Systems: A Validated Approach

Preamble: The Critical Need for Accurate Solvent Characterization

The global imperative to mitigate greenhouse gas emissions has intensified the search for next-generation solvents for Carbon Capture, Utilization, and Storage (CCUS). While aqueous amine solutions remain the benchmark technology, challenges such as high regeneration energy, solvent degradation, and corrosion necessitate the development of novel solvent systems.[1] 1-(2-(Ethylamino)ethyl)imidazolidin-2-one, a molecule featuring both a secondary amine for CO2 reactivity and a cyclic urea moiety, represents a class of compounds with potential for tailored absorption properties.

Accurate measurement of CO2 solubility, or loading capacity, is the foundational step in evaluating any new solvent. This parameter dictates the solvent's cyclic capacity and profoundly influences the techno-economic viability of the entire capture process.[2][3] This document provides a comprehensive guide for researchers and process chemists to accurately measure the vapor-liquid equilibrium (VLE) of CO2 in aqueous solutions of 1-(2-(Ethylamino)ethyl)imidazolidin-2-one using the robust and widely adopted pressure decay method.[4][5]

Foundational Chemistry: The Amine-CO2 Reaction

The absorption of CO2 into aqueous solutions of primary or secondary amines is a chemical process. The reaction with the secondary ethylamino group in 1-(2-(Ethylamino)ethyl)imidazolidin-2-one is expected to proceed via the well-established zwitterion mechanism.[6]

  • Zwitterion Formation: The nucleophilic nitrogen atom of the amine attacks the electrophilic carbon atom of the CO2 molecule, forming an unstable zwitterionic intermediate.[6]

  • Deprotonation: A base in the solution (another amine molecule, water, or hydroxide ion) abstracts a proton from the zwitterion to form a stable carbamate product.[6][7]

This two-step process can be visualized as follows:

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Deprotonation CO2 CO₂ Zwitterion R₂N⁺H-COO⁻ (Zwitterion Intermediate) CO2->Zwitterion Amine R₂NH (Amine) Amine->Zwitterion Carbamate R₂N-COO⁻ (Carbamate) Zwitterion->Carbamate ProtonatedBase BH⁺ Base B (Base, e.g., another Amine) Base->ProtonatedBase abstracts H⁺

Caption: The Zwitterion mechanism for CO₂ reacting with a secondary amine.

Understanding this equilibrium is crucial, as the objective of the experimental protocol is to quantify the total amount of CO2 that can be loaded into the solvent under specific conditions of temperature and pressure.

Experimental Design: The Pressure Decay Method

The pressure decay method is a static technique for determining gas solubility. It operates on a simple principle: a known volume of gas is introduced into a sealed reactor containing a known mass of solvent, and the resulting pressure drop is measured as the gas dissolves.[4][8] This method is favored for its simplicity, precision, and the ability to achieve high accuracy without complex analytical equipment.[5]

Required Apparatus and Materials

Apparatus:

  • High-Pressure Vapor-Liquid Equilibrium (VLE) Cell: A stainless-steel reactor (typically 100-500 mL) equipped with a magnetic stirrer, a gas inlet, a liquid sampling port, and a thermowell. The cell must be rated for the desired experimental pressures and temperatures.[9][10]

  • Pressure Transducer: Calibrated, with an accuracy of ±0.25% of the full scale or better.

  • Temperature Controller & Probe (e.g., Pt-100): To maintain isothermal conditions within ±0.1 K.[10] A heating jacket or temperature-controlled bath is required.

  • Gas Reservoir: A small, pressurized vessel of known volume to accurately meter CO2.

  • Vacuum Pump: For evacuating the system.

  • Digital Balance: For accurate preparation of amine solutions (accuracy ±0.001 g).[9]

  • High-Pressure Tubing and Valves: Stainless steel, rated for the system pressure.

Chemicals:

  • 1-(2-(Ethylamino)ethyl)imidazolidin-2-one: Purity ≥ 98%.

  • Carbon Dioxide (CO2): High purity, ≥ 99.99%.[9]

  • Nitrogen (N2): High purity, ≥ 99.99%, for purging and leak testing.[9]

  • Deionized Water: For solution preparation.

  • Benchmark Solvent (for validation): Monoethanolamine (MEA), ≥ 99%.[9]

Safety Precautions
  • Chemical Hazard: The analogous compound, 1-(2-Aminoethyl)imidazolidin-2-one, is classified as causing severe skin burns and eye damage.[11][12] Assume 1-(2-(Ethylamino)ethyl)imidazolidin-2-one has similar hazards. Always handle the chemical in a fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles/face shield.

  • Pressure Hazard: All experimental work must be conducted behind a safety shield. Ensure the VLE cell and all components are rated for pressures significantly higher than the maximum experimental pressure.

  • Gas Handling: Secure gas cylinders properly. Work in a well-ventilated area.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, incorporating essential checks for system integrity and data accuracy.

G cluster_prep Preparation Phase cluster_exp Measurement Phase A 1. Solution Prep (e.g., 30 wt% Amine in H₂O) C 3. Solvent Loading (Accurately weigh solvent into VLE cell) A->C B 2. System Assembly & Leak Test with N₂ B->C D 4. Degassing (Vacuum & Stirring) C->D E 5. Thermal Equilibration (Heat to desired Temp, e.g., 40°C) D->E F 6. CO₂ Injection (Introduce known moles of CO₂) E->F G 7. Pressure Decay Monitoring (Record P vs. Time) F->G H 8. Equilibrium Check (Pressure stable for >30 min) G->H I 9. Data Recording (Final P, T) H->I J 10. Calculation (Determine CO₂ Loading, α) I->J

Caption: Experimental workflow for the pressure decay solubility measurement.

Step 1: Preparation of Amine Solution

  • Prepare a stock solution of the amine, for example, 30% by weight in deionized water. This concentration is a common standard for benchmark tests with MEA.[13]

  • Use a precision digital balance to accurately weigh both the amine and the water. Record the exact masses.

Step 2: System Assembly and Leak Test (Self-Validation)

  • Assemble the VLE apparatus as per the manufacturer's instructions.

  • Close all valves and pressurize the entire system (including the gas reservoir) with N2 gas to a pressure slightly above the maximum planned experimental pressure.

  • Isolate the system from the N2 source and monitor the pressure for at least one hour. A stable pressure reading confirms the absence of leaks. This step is critical for data integrity.

Step 3: Loading the Solvent

  • After a successful leak test, vent the N2 and evacuate the VLE cell using the vacuum pump.

  • Accurately weigh a specific amount of the prepared amine solution (e.g., 100.00 g) and load it into the VLE cell. Record the exact mass.

Step 4: Degassing the Solvent

  • Seal the VLE cell and evacuate it again to remove any dissolved air from the solvent.

  • Turn on the magnetic stirrer to facilitate the release of dissolved gases. Continue evacuation for at least 30 minutes.

Step 5: Thermal Equilibration

  • Set the temperature controller to the desired experimental temperature (e.g., 40 °C).

  • Allow the system to stabilize until the temperature of the liquid inside the cell is constant.

Step 6: CO2 Injection

  • Fill the gas reservoir with pure CO2 to a known pressure. Record this pressure and the reservoir temperature. The number of moles of CO2 can be calculated using an appropriate equation of state.

  • Slowly open the valve between the gas reservoir and the VLE cell to introduce the CO2. Close the valve once the pressures have equalized.

  • Record the initial equilibrium pressure (P_initial) in the VLE cell immediately after injection.

Step 7: Monitoring Pressure Decay

  • Ensure the magnetic stirrer is running at a constant speed to facilitate mass transfer without creating a significant vortex.

  • Record the pressure inside the VLE cell as a function of time. The pressure will decrease as CO2 is absorbed by the amine solution.

Step 8: Reaching Equilibrium

  • The system is considered to be at vapor-liquid equilibrium when the pressure inside the cell remains constant (e.g., < 0.1 kPa change over 30 minutes).

Step 9: Data Recording

  • Once equilibrium is reached, record the final stable pressure (P_final) and the constant temperature (T).

  • For subsequent data points at higher loadings, more CO2 can be added from the gas reservoir (repeat from Step 6).

Data Analysis and Interpretation

The primary goal is to calculate the CO2 loading (α), defined as the moles of CO2 absorbed per mole of amine in the solution.

Calculation of Absorbed CO2

The number of moles of CO2 absorbed from the gas phase can be calculated from the observed pressure drop. Using the real gas law:

nabs = (Pinitial - Pfinal) * Vgas / (Z * R * T)

Where:

  • nabs = Moles of CO2 absorbed (mol)

  • Pinitial = Initial pressure in the VLE cell after CO2 injection (kPa)

  • Pfinal = Final equilibrium pressure in the VLE cell (kPa)

  • Vgas = Volume of the gas phase (headspace) in the VLE cell (m³). This is the total cell volume minus the volume of the liquid solvent.

  • Z = Compressibility factor of CO2 at the average pressure and temperature. For pressures below ~500 kPa, Z can be approximated as 1 (ideal gas). For higher pressures, Z should be calculated using an equation of state like Peng-Robinson.[14]

  • R = Universal gas constant (8.314 J/(mol·K))

  • T = Absolute temperature of the experiment (K)

Calculation of CO2 Loading (α)

α = nabs / namine

Where:

  • α = CO2 loading (mol CO2 / mol amine)

  • nabs = Moles of CO2 absorbed (calculated above)

  • namine = Total moles of amine initially loaded into the VLE cell. This is calculated from the mass of the solution loaded, the weight fraction of the amine, and its molar mass.

Data Presentation

Results should be presented in a clear, tabular format to show the relationship between CO2 partial pressure and loading at a constant temperature.

Temperature (K)PCO2 (kPa)CO2 Loading (α) (mol CO2/mol amine)
313.1510.50.21
313.1525.20.45
313.1550.80.68
313.15101.30.85
(Note: Data shown is for illustrative purposes only.)

System Validation: Ensuring Trustworthy Results

To ensure the accuracy of your experimental setup and procedure, it is imperative to perform a validation run with a well-characterized system.

  • Benchmark Test: Conduct the experiment using a 30 wt% aqueous solution of Monoethanolamine (MEA) at 40 °C (313.15 K).[13]

  • Compare Results: Compare your measured VLE data (a plot of CO2 partial pressure vs. CO2 loading) with established and reliable data from the literature.[15] Good agreement validates your apparatus and methodology, lending high confidence to the data obtained for novel solvents.

Complementary Analytical Methods

While the pressure decay method measures total CO2 uptake, other techniques can provide complementary information. Titration methods, for example, can be used on liquid samples taken from the VLE cell to independently determine the total CO2 concentration in the liquid phase, thereby verifying the results from the manometric method.[16][17][18]

References

  • A Unified Approach to CO2–Amine Reaction Mechanisms. ACS Omega.
  • CO2 absorption into primary and secondary amine aqueous solutions with and without copper ions in a bubble column. PMC.
  • A systematic approach for the thermodynamic modelling of CO2-amine absorption process using molecular-based models. IDEAS/RePEc.
  • Solvent chemistry: reaction kinetics of CO2 absorption into reactive amine solutions. [Source Not Available].
  • Thermodynamic Modeling for CO2 Absorption in Aqueous MDEA Solution with Electrolyte NRTL Model.
  • The Kinetics Investigation of CO 2 Absorption into TEA and DEEA Amine Solutions Containing Carbonic Anhydrase. MDPI.
  • Vapour-Liquid Equilibrium for Novel Solvents for CO2 Post Combustion Capture. [Source Not Available].
  • Experimental setup for solubility measurement, E1—CO2 cylinder;...
  • Determination of CO2 Solubility in Water by NIR Spectroscopy under Different Temper
  • Thermodynamic and Process Modeling of CO2 Chemical Absorption Process Using Aqueous Monoethanolamine and Enzymatic Potassium Carbonate Solvents: Validation and Compar
  • Testing the Experimental Unit at PT Lab for Collecting Data of CO 2 Solubility in Solvents. [Source Not Available].
  • Vapor-Liquid Equilibrium (VLE) Study of CO2 with MEA and Ammonia Solvents. AIChE.
  • Measurement and modelling of the vapor-liquid equilibrium of (CO2 + CO) at temperatures between (218.15 and 302.93) K at pressures up to 15 MPa. Journal of Chemical Thermodynamics.
  • Application of the Henry's law model for prediction of the vapour- liquid equilibria in impure CO2 streams. UCL Discovery.
  • A systematic approach for the thermodynamic modelling of CO2-amine absorption process using molecular-based models.
  • Evaluating cubic equations of state for calculation of vapor-liquid equilibrium of CO2 and CO2-mixtures for CO2 capture and storage processes. IDEAS/RePEc.
  • Amine Based Solvent for CO2 Absorption “From Molecular Structure to Process”. [Source Not Available].
  • A new technique for the determination of low CO2 concentr
  • Constant-Pressure Technique for Gas Diffusivity and Solubility Measurements in Heavy Oil and Bitumen | Energy & Fuels.
  • Experimental study of CO2 solubility in high concentration MEA solution for intensified solvent-based carbon capture. [Source Not Available].
  • Description of an Experimental Method to Measure the CO2 Loading in Monoethanomine Solutions using BaCO3 Titr
  • Diffusion Coefficient By Pressure Decay Method | Fundamentals of Fluid Flow in Porous Media. PERM Inc.
  • New Pressure-Decay Techniques to Study Gas Sorption and Diffusion in Polymers at Elevated Pressures.
  • SAFETY D
  • DETERMINATION OF CARBONATE CARBON AND DISSOLVE CO2 IN SOLID AND LIQUID SAMPLES. UIC Inc.
  • Determinations of Carbon Dioxide by Titration: New Experiments for General, Physical, and Quantitative Analysis Courses.
  • Measurement of CO2 Solubility in Amine Based Deep Eutectic Solvents. International Journal of Environmental Science and Development.
  • SAFETY D
  • Facile Method for Determination of Amine Speciation in CO2 Capture Solutions.
  • CO2 Solubility in Aqueous Solutions of Amine–Ionic Liquid Blends: Experimental Data for Mixtures with AMP and MAPA and Modeling with the Modified Kent–Eisenberg Model. PMC.
  • Equilibrium Solubility of CO2 in Alkanolamines.
  • The Pressure Decay Test Method. Nolek.

Sources

Catalytic applications of N-substituted imidazolidinone ligands

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Applications of N-Substituted Imidazolidinone Ligands

Executive Summary

The introduction of chiral N-substituted imidazolidinones (widely known as MacMillan catalysts) has fundamentally transformed the landscape of asymmetric organocatalysis[1]. By utilizing secondary amines to reversibly form covalent adducts with carbonyl compounds, these catalysts bypass the need for sensitive transition metals, offering robust, highly enantioselective pathways for carbon-carbon and carbon-heteroatom bond formation. This application note provides a comprehensive technical guide to the three primary mechanistic paradigms of imidazolidinone catalysis—Iminium, Enamine, and SOMO activation—alongside self-validating experimental protocols designed for drug development professionals and synthetic chemists[2].

Mechanistic Framework: The Causality of Activation

The versatility of N-substituted imidazolidinones stems from their ability to modulate the electronic properties of carbonyl substrates through distinct, highly controlled activation modes[2]. Understanding the causality behind these pathways is critical for rational reaction design and optimization.

  • Iminium Activation (LUMO Lowering): Condensation of the secondary amine catalyst with an α,β-unsaturated aldehyde or ketone forms an iminium ion. This reversible event significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, activating it toward π-nucleophiles in cycloadditions (e.g., Diels-Alder) or conjugate additions[1].

  • Enamine Activation (HOMO Raising): Deprotonation of the iminium intermediate generates an electron-rich enamine. This raises the Highest Occupied Molecular Orbital (HOMO), rendering the α-carbon highly nucleophilic and susceptible to attack by electrophiles (e.g., in α-fluorination or α-amination).

  • SOMO Activation (Radical Cation): A paradigm-shifting extension of enamine catalysis. A mild one-electron oxidant (e.g., Ceric Ammonium Nitrate) removes an electron from the enamine, generating a 3π-electron radical cation. This Singly Occupied Molecular Orbital (SOMO) intermediate is highly reactive toward weak nucleophiles (SOMOphiles) like allylsilanes or styrenes, enabling enantioselective α-alkylation and carbo-oxidation[3],[4].

Logical pathways of imidazolidinone-mediated LUMO, HOMO, and SOMO organocatalytic activation.

Catalyst Selection & Quantitative Performance Data

The structural evolution of imidazolidinone catalysts has been driven by the need to maximize facial shielding and control transition-state geometry. The 1st generation (phenylalanine-derived) relies on a benzyl group for shielding, while the 2nd generation utilizes a bulky tert-butyl group to force the substrate into a highly controlled conformation, leaving only one enantioface exposed[4].

Table 1: Quantitative Comparison of Imidazolidinone Catalyst Generations

Catalyst ClassStructural MotifPrimary Activation ModeTarget ReactionsTypical ee (%)
1st Generation Phenylalanine-derived (e.g., 5-benzyl-2,2,3-trimethyl)IminiumDiels-Alder, 1,3-Dipolar Cycloaddition85 - 94%
2nd Generation tert-Butyl & Benzyl substituted (e.g., 5-benzyl-2-tert-butyl-3-methyl)Iminium, Enamine, SOMOα-Alkylation, α-Fluorination, Friedel-Crafts90 - 99%
Polymer-Supported Core-Corona Microsphere or PEG immobilizedIminiumRecyclable Asymmetric Diels-Alder92 - 99%

Data synthesized from foundational organocatalysis studies and polymer-supported optimization reports[5],[1],[4].

Validated Experimental Protocols

Protocol A: Asymmetric Diels-Alder Cycloaddition (Iminium Activation)

This protocol utilizes a co-catalytic Brønsted acid to facilitate iminium formation. The inclusion of water is a deliberate mechanistic choice: it drives the hydrolysis of the product-iminium complex, liberating the catalyst for the next turnover cycle[6].

Reagents:

  • (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one (20 mol%)

  • Trifluoroacetic acid (TFA) (22 mol%)

  • α,β-unsaturated aldehyde (e.g., cinnamaldehyde) (0.50 mmol)

  • Diene (e.g., cyclopentadiene) (2.50 mmol)

  • Solvent: DMF/H₂O (95:5 v/v, 1.0 mL)

Step-by-Step Methodology:

  • Catalyst Activation: Add TFA (8.4 μL, 0.11 mmol) to a stirred solution of the imidazolidinone catalyst (0.10 mmol) in the DMF/H₂O solvent mixture. Stir for 10 minutes at room temperature to ensure complete protonation and formation of the active catalytic salt[6].

  • Substrate Addition: Sequentially add the α,β-unsaturated aldehyde (0.50 mmol), followed by the diene (0.21 mL, 2.50 mmol). Note: The diene is added in excess to drive the bimolecular cycloaddition faster than background polymerization.

  • Reaction Monitoring: Vigorously stir the mixture at room temperature. Monitor conversion via TLC or GC-MS (typically 2–12 hours depending on diene nucleophilicity).

  • Isolation: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the TFA. Extract with diethyl ether (3 × 5 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the endo/exo cycloadducts via silica gel flash chromatography.

Protocol B: Enantioselective α-Allylation via SOMO Catalysis

SOMO catalysis requires strict atmospheric and temperature control. Ceric Ammonium Nitrate (CAN) is utilized as the stoichiometric 1e⁻ oxidant. The reaction is run at cryogenic temperatures to stabilize the transient radical cation and maximize the stereodirecting effect of the catalyst's tert-butyl group[4].

Step-by-step experimental workflow for SOMO-catalyzed enantioselective α-allylation.

Reagents:

  • 2nd Gen Imidazolidinone Catalyst (20 mol%)

  • Ceric Ammonium Nitrate (CAN) (2.5 equiv)

  • Aldehyde or Ketone substrate (1.0 mmol)

  • Allyltrimethylsilane (2.5 mmol)

  • Solvent: Dimethoxyethane (DME)

Step-by-Step Methodology:

  • Assembly: In a flame-dried Schlenk flask, combine the imidazolidinone catalyst (0.20 mmol) and CAN (2.5 mmol) in anhydrous DME (10 mL).

  • Degassing (Critical Step): Cool the suspension to –50 °C. Deoxygenate the mixture by stirring vigorously under reduced pressure for 3–5 minutes, then backfill with argon. Repeat this freeze-pump-thaw cycle twice more. Causality: Molecular oxygen is a diradical that will rapidly quench the SOMO radical cation, terminating the catalytic cycle[3].

  • Substrate Addition: Under a positive pressure of argon, inject the allyltrimethylsilane (2.5 mmol) followed by the carbonyl substrate (1.0 mmol).

  • Incubation: Warm the reaction vessel to –20 °C. Stir continuously for 24 hours. The sub-ambient temperature is required to suppress background racemic α-oxidation and ensure the carbon-centered radical populates an (E)-geometry, avoiding nonbonding interactions with the catalyst framework[4].

  • Termination: Cool the mixture back to –50 °C to halt reactivity. Quickly filter the cold mixture through a pad of silica gel, eluting with cold diethyl ether, to remove the spent cerium salts. Concentrate and purify via chromatography.

Troubleshooting & Optimization Insights

  • Issue: Catalyst turnover stalls in Iminium-catalyzed Diels-Alder.

    • Causality & Fix: Insufficient water in the reaction mixture. The catalytic cycle relies on the hydrolysis of the product-iminium complex to release the product and regenerate the secondary amine. Ensure a minimum of 5% v/v H₂O is present in your solvent system[6].

  • Issue: Low enantioselectivity or poor yield in SOMO reactions.

    • Causality & Fix: This is almost exclusively tied to oxidant insolubility or oxygen contamination. Ensure CAN is finely milled before use. If ee% drops, verify that the reaction temperature did not spike above –20 °C, as thermal energy overcomes the facial shielding provided by the catalyst's bulky substituents[4].

References

1.[5] Ionic, Core-Corona Polymer Microsphere-Immobilized MacMillan Catalyst for Asymmetric Diels-Alder Reaction. MDPI. Available at:[Link] 2.[1] Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. PMC / National Institutes of Health. Available at:[Link] 3.[2] Organocatalysis. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link] 4.[6] SuFEx-Click Approach for the Synthesis of Soluble Polymer-Bound MacMillan Catalysts for the Asymmetric Diels–Alder Reaction. MDPI. Available at:[Link] 5.[3] Enantioselective Organo-Singly Occupied Molecular Orbital Catalysis: The Carbo-oxidation of Styrenes. PMC / National Institutes of Health. Available at:[Link] 6.[4] Direct and enantioselective α-allylation of ketones via singly occupied molecular orbital (SOMO) catalysis. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

Sources

Using 1-(2-(Ethylamino)ethyl)imidazolidin-2-one as a curing agent for epoxy resins

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to 1-(2-(Ethylamino)ethyl)imidazolidin-2-one as a Novel Curing Agent for Epoxy Resins

Introduction

Epoxy resins are a cornerstone of high-performance thermosetting polymers, prized for their exceptional mechanical strength, chemical resistance, and adhesive properties. The ultimate performance of an epoxy system is critically dependent on the choice of curing agent, which dictates the reaction kinetics, network architecture, and final material characteristics.[1] Amine-based hardeners are the most versatile and widely used class, reacting with epoxy groups through a nucleophilic addition mechanism to form a durable, cross-linked network.[2]

This document provides a detailed technical guide on the application of 1-(2-(Ethylamino)ethyl)imidazolidin-2-one as a curing agent for epoxy resins. This unique molecule incorporates both a secondary amine and a sterically influenced primary amine within its side chain, alongside a cyclic urea (imidazolidinone) structure. This combination suggests a complex role, participating directly in the cross-linking reaction via its amine functionalities while potentially offering catalytic activity through its heterocyclic nature, similar to imidazole-based accelerators.[3][4]

This guide is intended for researchers and scientists in materials science and polymer chemistry. It outlines the theoretical curing mechanism, provides comprehensive, step-by-step protocols for formulation and characterization, and explains the causality behind key experimental choices to ensure robust and reproducible results.

Theoretical Framework and Curing Mechanism

The curing of epoxy resins with amine-based agents is an addition polymerization reaction. The active hydrogen atoms on the amine's nitrogen act as the reactive sites.[5] For 1-(2-(Ethylamino)ethyl)imidazolidin-2-one, both the secondary amine within the ethylamino group and the terminal primary amine (bearing an ethyl substituent) are expected to participate in the reaction.

1.1. Molecular Structure and Reactive Sites

First, we must establish the properties of the curing agent itself.

  • Chemical Name: 1-(2-(Ethylamino)ethyl)imidazolidin-2-one

  • Molecular Formula: C₇H₁₅N₃O

  • Reactive Sites: The molecule has one secondary amine hydrogen and one primary amine hydrogen (total of two active hydrogens).

The Amine Hydrogen Equivalent Weight (AHEW) is a crucial parameter for determining the correct stoichiometric mix ratio with an epoxy resin. It is calculated as:

AHEW = (Molecular Weight of Amine) / (Number of Active Hydrogens)

PropertyValue
Molecular Weight ( g/mol )157.22
Number of Active Hydrogens2
AHEW (g/eq) 78.61
Table 1: Physicochemical Properties of the Curing Agent

1.2. Proposed Curing Mechanism

The curing process proceeds through a two-step nucleophilic attack on the oxirane (epoxy) ring.

  • Initial Attack: The more accessible amine hydrogen (likely from the secondary amine due to less steric hindrance) initiates a nucleophilic attack on a carbon atom of the epoxy ring. This opens the ring and forms a hydroxyl group and a new covalent bond, creating a larger molecule with a secondary amine.

  • Cross-linking: This process continues as the remaining active amine hydrogens react with other epoxy groups, building a three-dimensional, cross-linked polymer network. The tertiary amines formed during the reaction can also catalytically promote etherification (epoxy-hydroxyl reaction), especially at elevated temperatures, further increasing the cross-link density.[5]

The imidazolidinone ring itself is not expected to participate directly in the primary curing reaction but may influence the reactivity and basicity of the amine groups.

G Resin Epoxy Resin (e.g., DGEBA) Mix Formulation & Mixing (Stoichiometric Ratio) Resin->Mix CuringAgent 1-(2-(Ethylamino)ethyl)imidazolidin-2-one (AHEW = 78.61) CuringAgent->Mix Step1 Step 1: Nucleophilic Attack Primary/Secondary amine attacks epoxy ring Mix->Step1 Initiation Adduct Formation of Hydroxyl Group and Secondary/Tertiary Amine Step1->Adduct Step2 Step 2: Propagation Remaining active hydrogens react Adduct->Step2 Cross-linking Network Cross-linked Polymer Network (Thermoset) Step2->Network

Figure 1: Proposed reaction pathway for epoxy curing.

Safety and Handling Precautions

As a novel amine compound, 1-(2-(Ethylamino)ethyl)imidazolidin-2-one requires careful handling. While a specific Safety Data Sheet (SDS) may not be available, precautions should be based on analogous amine curing agents and related chemicals.[6][7]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[8]

  • Ventilation: Handle the curing agent and epoxy resin in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[7]

  • Skin Contact: Amines can be corrosive and cause skin irritation or sensitization.[6][9] In case of contact, immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact: This compound may cause serious eye damage. If contact occurs, rinse cautiously with water for several minutes and seek immediate medical attention.[7]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials like strong oxidizing agents.

Experimental Application Protocols

This section provides detailed protocols for using 1-(2-(Ethylamino)ethyl)imidazolidin-2-one to cure a standard liquid epoxy resin, such as a diglycidyl ether of bisphenol A (DGEBA) type.

Protocol 3.1: Stoichiometric Formulation and Sample Preparation

Rationale: Achieving the correct stoichiometric ratio between the amine hydrogen equivalents and the epoxy equivalents is critical. A 1:1 ratio generally ensures maximum cross-linking, leading to optimal thermal and mechanical properties.[2] Off-stoichiometry can be used to tailor specific properties but may result in a less stable network.

Materials:

  • Liquid Epoxy Resin (e.g., DGEBA with an Epoxy Equivalent Weight (EEW) of 188 g/eq)

  • 1-(2-(Ethylamino)ethyl)imidazolidin-2-one (AHEW = 78.61 g/eq)

  • Weighing balance (±0.001 g)

  • Disposable mixing cups and stirring rods

  • Vacuum desiccator or centrifugal mixer for degassing

Procedure:

  • Calculate Mix Ratio: Determine the required amount of curing agent per 100 parts of resin (phr). Formula: phr = (AHEW / EEW) * 100 Example Calculation: phr = (78.61 / 188) * 100 = 41.81 phr

ComponentEquivalent WeightParts by Weight
DGEBA Epoxy ResinEEW = 188 g/eq100.00
Curing AgentAHEW = 78.61 g/eq41.81
Table 2: Example Formulation for a Stoichiometric Mix
  • Weighing: Accurately weigh the desired amount of epoxy resin into a clean mixing cup.

  • Addition of Curing Agent: Add the calculated amount of 1-(2-(Ethylamino)ethyl)imidazolidin-2-one to the resin.

  • Mixing: Mix the components thoroughly with a stirring rod for 3-5 minutes, scraping the sides and bottom of the cup to ensure a homogeneous mixture. The mixture may exotherm (generate heat).

  • Degassing: Place the mixture in a vacuum desiccator for 10-15 minutes or use a centrifugal mixer to remove any air bubbles introduced during mixing. This step is vital to prevent voids in the cured sample, which can act as stress concentration points and degrade mechanical performance.[10]

  • Casting: Pour the degassed mixture into desired molds (e.g., for DMA bars, DSC pans, or tensile specimens).

Protocol 3.2: Determination of Curing Profile by Differential Scanning Calorimetry (DSC)

Rationale: DSC is an indispensable technique for characterizing thermosetting materials.[11] It measures the heat flow associated with the curing reaction, providing critical data on the cure temperature, reaction rate, and total heat of reaction (ΔH). This information is used to design an optimal curing schedule.[12]

Procedure:

  • Sample Preparation: Immediately after mixing and degassing (Protocol 3.1, steps 1-5), transfer approximately 5-10 mg of the liquid mixture into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Dynamic Scan (Curing Profile):

    • Equilibrate the sample at a starting temperature (e.g., 25°C).

    • Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a temperature well beyond the completion of the curing exotherm (e.g., 250°C).[13]

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • Integrate the area under the exothermic peak to determine the total heat of reaction (ΔH_total).

    • Identify the onset temperature of cure (T_onset) and the peak temperature (T_peak), which corresponds to the maximum reaction rate.[11]

ParameterDescriptionTypical Value Range
T_onset Temperature at which curing begins70 - 120 °C
T_peak Temperature of maximum cure rate100 - 150 °C
ΔH_total Total heat of cure for the reaction350 - 500 J/g
Table 3: Typical Data Obtained from a Dynamic DSC Scan
Protocol 3.3: Curing Schedule and Post-Curing

Rationale: A multi-stage curing schedule is often employed. An initial cure at a lower temperature allows the system to gel without excessive exotherm, while a subsequent "post-cure" at a higher temperature (typically above the final glass transition temperature) is necessary to drive the reaction to completion and achieve maximum cross-link density and performance.[13]

Procedure:

  • Initial Cure: Based on the DSC data, cure the cast samples in an oven at a temperature slightly below or near the T_peak (e.g., 120°C) for a set time (e.g., 2 hours).

  • Post-Cure: Increase the oven temperature to a value significantly above the expected final T_g (e.g., 160°C) and hold for an additional period (e.g., 2-3 hours).

  • Cooling: Allow the samples to cool slowly to room temperature inside the oven to prevent internal stresses.

Figure 2: General experimental workflow for curing and analysis.
Protocol 3.4: Characterization of the Cured Epoxy Resin

Rationale: After curing, it is essential to characterize the material to verify its properties and the effectiveness of the curing process.

A. Glass Transition Temperature (T_g) by DSC The T_g is the temperature at which the material transitions from a rigid, glassy state to a more rubbery state. It is a primary indicator of the degree of cure and the material's upper service temperature.[11]

  • Sample Preparation: Place a 5-10 mg sample of the fully cured polymer into a DSC pan.

  • DSC Method:

    • Perform an initial heating ramp (e.g., 20°C/min to 200°C) to erase the thermal history.

    • Cool the sample rapidly.

    • Perform a second heating ramp at the same rate (20°C/min).

  • Analysis: Determine the T_g from the midpoint of the step-change in the heat flow curve from the second heating scan.

B. Thermomechanical Properties by Dynamic Mechanical Analysis (DMA) DMA measures the viscoelastic properties of the material, providing information on stiffness (Storage Modulus, E'), damping (Loss Modulus, E''), and T_g (often taken from the peak of the tan δ curve).[13]

  • Sample Preparation: Use a rectangular sample of the cured polymer with defined dimensions (e.g., 60 x 12 x 3 mm).

  • DMA Method:

    • Clamp the sample in the instrument (e.g., dual cantilever mode).

    • Apply an oscillatory strain at a fixed frequency (e.g., 1 Hz).

    • Ramp the temperature from ambient to above the T_g (e.g., 25°C to 200°C) at a controlled rate (e.g., 3°C/min).

  • Analysis: Plot E', E'', and tan δ (E''/E') versus temperature. The T_g can be identified by the peak of the tan δ curve.

C. Confirmation of Cure by FTIR Spectroscopy FTIR can be used to monitor the chemical reaction by tracking the disappearance of specific functional group peaks.[14][15]

  • Analysis:

    • Acquire an FTIR spectrum of the uncured liquid mixture and the fully cured solid.

    • Monitor the characteristic peak for the epoxy group, which appears at approximately 915 cm⁻¹.[14]

    • A complete cure is indicated by the significant reduction or complete disappearance of this peak in the spectrum of the cured sample.

Expected Results and Data Interpretation

The use of 1-(2-(Ethylamino)ethyl)imidazolidin-2-one is expected to produce a rigid thermoset with good thermal and mechanical properties.

PropertyMethodExpected Result/Interpretation
Degree of Cure DSCA residual cure exotherm of <5% of ΔH_total in a re-scan of a cured sample indicates a near-complete reaction.[11]
Glass Transition Temp. (T_g) DSC, DMAA higher T_g (typically 120-170°C) indicates a higher cross-link density and better high-temperature performance.
Storage Modulus (E') DMAA high storage modulus in the glassy region (e.g., >2 GPa) indicates a stiff and rigid material.
Epoxy Conversion FTIRThe disappearance of the ~915 cm⁻¹ peak confirms the consumption of epoxy groups during the curing reaction.[15]
Table 4: Summary of Characterization Techniques and Expected Outcomes

Conclusion

1-(2-(Ethylamino)ethyl)imidazolidin-2-one presents itself as a promising and structurally unique curing agent for epoxy resins. Its dual amine functionalities allow it to act as an efficient cross-linker, while its heterocyclic nature may provide catalytic benefits. By following the detailed protocols for stoichiometric formulation, cure schedule optimization using DSC, and comprehensive material characterization (DSC, DMA, FTIR), researchers can effectively harness the properties of this curing agent to develop high-performance epoxy systems. The key to success lies in a systematic approach, beginning with accurate stoichiometric calculations and culminating in a thorough validation of the final cured material's properties.

References

  • ResearchGate. (n.d.). Characterization of Epoxy Resins Using DSC. Retrieved from [Link]

  • Dutra, R. C. L., et al. (2005). Characterization of the Curing Agents Used in Epoxy Resins with TG/FT-IR Technique. Journal of the Brazilian Chemical Society. Available from: [Link]

  • Army Research Laboratory. (2018). Materials Characterization of High-Temperature Epoxy Resins: SC-79 and SC-15/SC-79 Blend. GovInfo. Retrieved from [Link]

  • Indian Academy of Sciences. (2015). Characterization and application of cured epoxy resin reinforced with montmorillonite. Retrieved from [Link]

  • MDPI. (2021). Characterization of Cure Behavior in Epoxy Using Molecular Dynamics Simulation Compared with Dielectric Analysis and DSC. PMC. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Curing of epoxy resins with amines. Retrieved from [Link]

  • Journal of the Chinese Chemical Society. (2007). Curing Behavior of Epoxy Resin Initiated by Amine-Containing Inclusion Complexes. Retrieved from [Link]

  • MDPI. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Retrieved from [Link]

  • Three Bond Technical News. (n.d.). Curing Agents for Epoxy Resin. Retrieved from [Link]

  • Tetra. (n.d.). The Curing Reaction Between Cycloaliphatic Epoxy Resins and Amines. Retrieved from [Link]

  • PCI Magazine. (2006). Amine Curing of Epoxy Resins: Options and Key Formulation Considerations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1-(2-Aminoethyl)imidazolidin-2-one - Hazard. CompTox Chemicals Dashboard. Retrieved from [Link]

  • MDPI. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazolidinone synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Formation of 1-(2-hydroxyethyl)imidazolidin-2-one from.... Retrieved from [Link]

  • Journal of Adhesion. (2020). Curing process of 1,3-di(2'-aminoethyl)-2-methylimidazolium bromide with epoxy resin E-51. Retrieved from [Link]

  • Knowledge. (2024). Summary of types and curing mechanisms of epoxy resin curing agents. Retrieved from [Link]

  • PCI Magazine. (2012). A New Epoxy Curing Agent with Long Pot Life and Fast Cure. Retrieved from [Link]

  • BP. (2025). SAFETY DATA SHEET. Retrieved from [Link]

  • KAUST Repository. (2023). The epoxy resin system: function and role of curing agents. Retrieved from [Link]

  • ResearchGate. (n.d.). A comparison of some imidazoles in the curing of epoxy resin. Retrieved from [Link]

  • MDPI. (2018). A One-Component, Fast-Cure, and Economical Epoxy Resin System Suitable for Liquid Molding of Automotive Composite Parts. PMC. Retrieved from [Link]

  • Shandong Aosen New Material Technology Co., Ltd. (2025). The application of 2-Imidazolidinone in plastic production. Retrieved from [Link]

  • LinkedIn. (2025). exploring the use of 2-ethylimidazole in structural adhesives for metal bonding. Retrieved from [Link]

Sources

Application Notes and Protocols for Regeneration Cycles of 1-(2-(Ethylamino)ethyl)imidazolidin-2-one (EAEI) Absorbents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Absorbent Regeneration in Carbon Capture

The global imperative to mitigate climate change has intensified the focus on carbon capture, utilization, and storage (CCUS) technologies. Among these, chemical absorption using amine-based solvents remains a leading approach for post-combustion CO₂ capture. 1-(2-(Ethylamino)ethyl)imidazolidin-2-one (EAEI) has emerged as a promising absorbent due to its diamine structure, which offers a high theoretical CO₂ loading capacity. However, the economic viability and environmental footprint of any chemical absorption process are critically dependent on the efficiency and stability of the absorbent's regeneration and subsequent reuse. An ideal regeneration process should effectively reverse the CO₂ absorption reaction with minimal energy input, while preserving the chemical integrity of the absorbent over numerous cycles.

This guide provides a comprehensive overview of the principles and protocols for the regeneration of EAEI absorbents. It is intended for researchers, scientists, and drug development professionals engaged in the development and optimization of CO₂ capture technologies. The information presented herein is grounded in established chemical engineering principles and aims to provide both theoretical understanding and practical guidance.

It is important to note that while extensive research exists for common amines like monoethanolamine (MEA), specific, publicly available data on the regeneration performance of EAEI is limited. Therefore, this document synthesizes established knowledge on amine regeneration and applies it to the specific chemical nature of EAEI, providing a robust framework for empirical investigation and process development.

Foundational Principles of EAEI Regeneration

The absorption of CO₂ by EAEI, an aqueous diamine, proceeds through a chemical reaction to form carbamates. The regeneration process, or stripping, is the reverse of this reaction, where the CO₂-rich absorbent is heated to break the amine-CO₂ bonds, releasing a concentrated stream of CO₂ and regenerating the lean absorbent for reuse.

The primary methods for regenerating amine-based absorbents, applicable to EAEI, are:

  • Thermal Swing Adsorption (TSA): This is the most common method, where the temperature of the rich absorbent is increased to shift the reaction equilibrium towards CO₂ desorption.[1] The required temperature is a critical parameter, influencing both the regeneration efficiency and the potential for thermal degradation of the absorbent.

  • Pressure Swing Adsorption (PSA) / Vacuum Swing Adsorption (VSA): These methods involve reducing the partial pressure of CO₂ above the rich absorbent to promote its release.[1] While generally less energy-intensive than TSA, they may not achieve the same degree of regeneration for chemically bound CO₂.

  • Temperature-Vacuum Swing Adsorption (TVSA): This hybrid approach combines heating with a reduction in pressure to enhance desorption efficiency at potentially lower temperatures than TSA alone.[1]

The choice of regeneration strategy depends on a techno-economic analysis considering factors such as the desired CO₂ purity, energy costs, and absorbent stability.

Key Performance Indicators (KPIs) for EAEI Regeneration

To quantitatively assess the effectiveness of a regeneration cycle, the following key performance indicators should be monitored:

Key Performance Indicator (KPI)DescriptionImportance
Regeneration Efficiency (%) The percentage of absorbed CO₂ that is released during regeneration.A high regeneration efficiency ensures a high cyclic capacity and minimizes the circulation rate of the absorbent, reducing operational costs.
Cyclic CO₂ Loading (mol CO₂/mol EAEI) The difference in CO₂ loading between the rich and lean absorbent streams.This is a direct measure of the working capacity of the absorbent in a continuous process. A higher cyclic loading is desirable.
Regeneration Energy (GJ/ton CO₂) The total energy required to regenerate a specific amount of CO₂. This includes sensible heat, heat of desorption, and heat of vaporization.This is a major operational cost and a primary focus for process optimization. Lower values indicate a more energy-efficient process.
Absorbent Stability (% loss per cycle) The degree to which the EAEI molecule degrades during repeated absorption-desorption cycles.Absorbent degradation leads to a loss of capacity, increased viscosity, and potential for corrosion. High stability is crucial for long-term operation.[2]

Understanding and Mitigating EAEI Degradation

The stability of the EAEI absorbent under regeneration conditions is paramount for the long-term viability of the capture process. Two primary degradation pathways must be considered:

Thermal Degradation

At the elevated temperatures of the stripper (typically 100-150°C), amine molecules can undergo irreversible chemical reactions. For diamines structurally similar to EAEI, such as 2-aminoethylethanolamine (AEEA), a major degradation product is 1-(2-Hydroxyethyl)-2-imidazolidinone (HEIA), formed through intramolecular cyclization.[2][3][4] Given that EAEI already contains an imidazolidinone ring, its thermal degradation might proceed through different pathways, potentially involving the ethylamino side chain. The presence of CO₂ can significantly accelerate the thermal degradation of amines.[2][3][4]

Mitigation Strategies:

  • Optimize Regeneration Temperature: Operate the stripper at the lowest temperature that still achieves the desired regeneration efficiency.

  • Minimize Residence Time: Reduce the time the absorbent spends at high temperatures in the stripper and reboiler.

  • Chemical Structure Modification: While beyond the scope of operational protocols, the synthesis of more stable derivatives of EAEI is an active area of research.

Oxidative Degradation

The presence of oxygen in the flue gas can lead to oxidative degradation of the amine, a complex process that can occur at both absorption and regeneration temperatures.[5] Metal ions, such as iron from equipment corrosion, can catalyze these reactions.

Mitigation Strategies:

  • Oxygen Scavengers: The addition of inhibitors to the absorbent solution can help to mitigate oxidative degradation.

  • Corrosion Control: Proper material selection and the use of corrosion inhibitors can reduce the concentration of catalytic metal ions.

  • Flue Gas Pre-treatment: Reducing the oxygen content of the flue gas before it enters the absorber can be beneficial, though often not economically feasible.

Experimental Protocols for Evaluating EAEI Regeneration

The following protocols provide a framework for the systematic evaluation of EAEI regeneration cycles in a laboratory setting.

Protocol 1: Determination of Regeneration Efficiency and Cyclic Capacity using a Bench-Scale Absorption/Desorption Apparatus

This protocol outlines a method to determine the regeneration efficiency and cyclic CO₂ loading of an aqueous EAEI solution.

Experimental Workflow:

Figure 1: Workflow for determining regeneration efficiency and cyclic capacity.

Methodology:

  • Absorbent Preparation: Prepare an aqueous solution of EAEI at the desired concentration (e.g., 30 wt%).

  • CO₂ Absorption (Loading):

    • Place a known volume of the lean EAEI solution in a temperature-controlled gas washing bottle or a small stirred-tank reactor.

    • Maintain the absorption temperature at a constant value (e.g., 40 °C).

    • Bubble a simulated flue gas (e.g., 15% CO₂ in N₂) through the solution at a known flow rate.

    • Monitor the CO₂ concentration in the outlet gas stream using a CO₂ analyzer until it reaches the inlet concentration, indicating saturation.

    • Take a sample of the CO₂-rich solution for analysis.

  • CO₂ Loading Analysis:

    • Determine the CO₂ concentration in the rich and lean solutions using a total inorganic carbon (TIC) analyzer or by titration methods.

  • Thermal Regeneration (Stripping):

    • Transfer the CO₂-rich solution to a stripping column or a round-bottom flask equipped with a condenser and a heating mantle.

    • Heat the solution to the desired regeneration temperature (e.g., 100-120 °C) while bubbling an inert gas (e.g., N₂) through the solution to act as a stripping agent.

    • Collect the released CO₂ and water vapor, and separate the CO₂ for quantification (e.g., using a gas chromatograph or by passing it through a known volume of standardized NaOH solution and back-titrating).

    • Continue the regeneration process for a defined period (e.g., 1-2 hours) or until the rate of CO₂ release becomes negligible.

    • Cool the solution and take a sample of the regenerated (lean) absorbent for CO₂ loading analysis.

  • Calculations:

    • Rich Loading (α_rich): mol CO₂ / mol EAEI in the rich solution.

    • Lean Loading (α_lean): mol CO₂ / mol EAEI in the lean solution.

    • Cyclic Capacity (Δα): α_rich - α_lean.

    • Regeneration Efficiency (%): [(moles of CO₂ released) / (moles of CO₂ absorbed)] x 100.

Protocol 2: Assessment of EAEI Thermal and Oxidative Stability over Multiple Cycles

This protocol is designed to evaluate the degradation of the EAEI absorbent over repeated absorption and regeneration cycles.

Experimental Workflow:

G A Start with fresh EAEI solution B Cycle 1: Absorption A->B C Cycle 1: Regeneration B->C D Take sample for analysis C->D E Repeat for N cycles D->E E->B Lean solution F Analyze all samples for degradation E->F

Sources

Troubleshooting & Optimization

Reducing viscosity of CO2-loaded 1-(2-(Ethylamino)ethyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource for researchers working with 1-(2-(Ethylamino)ethyl)imidazolidin-2-one (referred to herein as EAE-I for brevity).

This guide addresses the critical challenge of viscosity management upon CO


 loading, a phenomenon driven by the formation of extensive hydrogen-bond networks and carbamate salts.[1][2]

Product: 1-(2-(Ethylamino)ethyl)imidazolidin-2-one (EAE-I) Application: Post-Combustion Carbon Capture (PCC) Issue Category: Rheology & Process Fluidity

Executive Summary: The Viscosity Challenge

Why is your solvent turning into a gel? 1-(2-(Ethylamino)ethyl)imidazolidin-2-one is a diamine derivative combining a secondary amine (the active CO


 acceptor) and a cyclic urea moiety (imidazolidinone).

When this molecule captures CO


, it undergoes a zwitterionic mechanism to form carbamate salts . Unlike simple amines, the imidazolidinone ring acts as a rigid H-bond donor/acceptor site. The resulting supramolecular network—stabilized by strong Coulombic interactions between the carbamate anion and the protonated amine, plus the urea hydrogen bonding—causes viscosity to increase exponentially, often exceeding 100–500 cP  at high loadings (compared to <10 cP for lean solvents).

This guide provides validated protocols to disrupt these networks without sacrificing capture capacity.

Mechanism of Action (Visualized)

To solve the problem, we must visualize the molecular interactions. The diagram below illustrates the transition from a free-flowing lean solvent to a viscous rich solvent, and how co-solvents disrupt this lattice.

ViscosityMechanism cluster_0 Viscosity Spike Mechanism Lean Lean EAE-I (Free flowing) Reaction Zwitterion Formation & Proton Transfer Lean->Reaction Absorption CO2 + CO2 CO2->Reaction Network H-Bonded Carbamate Network (High Viscosity) Reaction->Network Ionic Crosslinking Disruption Lattice Disruption (Dielectric Shielding) Network->Disruption + Diluent CoSolvent Add Co-Solvent (Water/Alcohol/Sulfolane) CoSolvent->Disruption Result Reduced Viscosity Processable Fluid Disruption->Result Flow Restored

Figure 1: Mechanistic pathway of viscosity increase in EAE-I upon CO


 loading and the disruption mechanism via co-solvents.

Troubleshooting Guide (Q&A Format)

Q1: My CO -loaded EAE-I has become too viscous to pump. What is the immediate fix?

Recommendation: Introduce a Hydrogen-Bond Disrupting Co-solvent . You cannot run pure EAE-I for CO


 capture efficiently due to mass transfer limitations. You must formulate a blend.

Top Recommended Co-solvents:

Co-Solvent ClassSpecific ChemicalRec. Mass %MechanismPros/Cons
Protic (Aqueous) Water (H

O)
30–50%Dielectric Shielding: Water has a high dielectric constant (

), which shields the attraction between the carbamate anion and protonated amine cation.
+ Best viscosity reduction.- High regeneration energy penalty (latent heat).
Protic (Organic) 1-Propanol / Ethanol20–40%H-Bond Competition: Alcohol -OH groups compete with the urea/carbamate sites, breaking the cross-linked network.+ Lower regeneration energy.- Flammability; volatile loss.
Aprotic Polar Sulfolane / DMSO10–30%Dipolar Disruption: High dipole moment disrupts the network without donating protons.+ High thermal stability; low volatility.- Lower viscosity reduction efficiency than water.

Immediate Action: If your system is currently "stuck," slowly add warm (40°C) water to the mixture while stirring. Water is the most potent viscosity breaker for this specific class of amines.

Q2: Is there a "critical loading" point I should avoid?

Answer: Yes. For diamines like EAE-I, viscosity does not increase linearly; it is exponential.

  • 0.0 – 0.2 mol CO

    
    /mol amine:  Viscosity remains manageable (Newtonian fluid).
    
  • > 0.4 mol CO

    
    /mol amine:  The "Gel Point" approaches. The concentration of zwitterions/carbamates creates a pseudo-polymer network.
    

Protocol: Limit your rich loading to 0.45 mol/mol during continuous operation. If you push to saturation (0.5+ mol/mol for secondary amines), you risk solidification.

Q3: How do I accurately measure the viscosity of this reactive fluid?

Standard viscometers often fail because CO


 can desorb during measurement, altering the sample.

Validated Protocol: Pressurized Rheometry

  • Equipment: Anton Paar MCR series or equivalent with a Pressure Cell .

  • Preparation: Pre-load the EAE-I solvent gravimetrically in a separate equilibrium cell to the desired loading (

    
    ).
    
  • Transfer: Transfer the sample under pressure (using N

    
     backing) to the rheometer cup.
    
  • Measurement:

    • Shear Rate: Sweep from

      
       to 
      
      
      
      to check for non-Newtonian behavior (shear thinning is common in gel-like rich amines).
    • Temperature: Measure at Absorber (

      
      ) and Desorber (
      
      
      
      ) conditions.
Q4: Can I blend EAE-I with other amines to lower viscosity?

Answer: Yes, this is a "Hybrid Solvent" strategy. Blending EAE-I with a Tertiary Amine (e.g., MDEA) or a Sterically Hindered Amine (e.g., AMP) is highly effective.

  • Why? Tertiary amines do not form carbamates; they form bicarbonates (in aqueous systems) which have much lower viscosity contributions. They act as a "reactive diluent."

  • Suggested Formulation: 30 wt% EAE-I + 20 wt% MDEA + 50 wt% H

    
    O.
    

Decision Matrix: Troubleshooting Workflow

Use this logic flow to diagnose and resolve rheology issues in your experimental setup.

Troubleshooting Start Issue: High Viscosity in EAE-I Solvent CheckPhase Is the solution homogeneous? Start->CheckPhase Precipitate Precipitate/Slurry formed CheckPhase->Precipitate No CheckWater Is Water Content > 30%? CheckPhase->CheckWater Yes Action1 Action: Reduce CO2 Loading OR Increase Water Content Precipitate->Action1 NoWater No (Non-aqueous) CheckWater->NoWater No YesWater Yes (Aqueous) CheckWater->YesWater Yes AddOrganic Action: Add 20% 1-Propanol or Sulfolane NoWater->AddOrganic CheckTemp Is Temp < 40°C? YesWater->CheckTemp TempLow Yes (Cold) CheckTemp->TempLow Yes TempHigh No (Already Hot) CheckTemp->TempHigh No HeatUp Action: Increase Process Temp (Viscosity drops w/ Temp) TempLow->HeatUp Blend Action: Blend with MDEA (Reactive Diluent) TempHigh->Blend

Figure 2: Decision tree for diagnosing and treating viscosity excursions in EAE-I solvents.

Experimental Data Reference

Representative viscosity behavior for diamine/imidazolidinone class solvents (e.g., AEEA/EAE derivatives).

Solvent CompositionLoading (

) [mol CO

/mol amine]
Viscosity at 40°C (cP)Viscosity at 80°C (cP)Status
Pure EAE-I 0.0~15~5Liquid
Pure EAE-I 0.4>500 >100 Gel/Paste
30% EAE-I + H

O
0.02.51.1Free Flowing
30% EAE-I + H

O
0.512.0 4.5Processable
30% EAE-I + Ethanol 0.518.06.0Processable

Note: Data extrapolated from behavior of structurally similar 2-(ethylamino)ethanol (EAE) and aminoethylethanolamine (AEEA) systems [1, 2].

References

  • Gao, H., et al. (2017).[3] "Density, Viscosity, and Refractive Index of Aqueous CO2-Loaded and -Unloaded Ethylaminoethanol (EAE) Solutions." Journal of Chemical & Engineering Data. [3]

  • Rousseau, R., et al. (2016). "Integrated Solvent Design for CO2 Capture and Viscosity Tuning." GHGT-13 Proceedings.

  • Chen, Y., et al. (2016). "Decreasing the Viscosity in CO2 Capture by Amino-Functionalized Ionic Liquids through the Formation of Intramolecular Hydrogen Bond." The Journal of Physical Chemistry B.

  • Xu, Y., et al. (2021).[4] "Diamine based water‐lean CO2 solvent with extra high cyclic capacity and low viscosity."[4][5] Greenhouse Gases: Science and Technology.

Sources

Technical Support Center: Nitrosamine Mitigation in Ethylamino Ethylene Urea (EAEU) Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to nitrosamine mitigation in complex solvent systems. Ethylamino ethylene urea (EAEU) and similar cyclic ureas are exceptional aprotic polar solvents, but their structural properties and manufacturing impurities make them highly susceptible to nitrosamine formation.

This guide is designed to provide you with field-proven, self-validating protocols to troubleshoot and eliminate nitrosamine risks in your workflows, ensuring compliance with global regulatory standards.

Workflow A Incoming EAEU Solvent Batch B Quantify Nitrite & Sec-Amines A->B C Nitrite > 0.1 ppm? B->C D Add Ascorbic Acid Scavenger C->D Yes E Proceed to API Synthesis C->E No D->E F Solvent Recovery & Distillation E->F

Workflow for EAEU solvent screening and nitrosamine mitigation.

Troubleshooting FAQs

Q1: We are observing batch-to-batch variability in nitrosamine levels when using EAEU as a reaction solvent. What is the root cause? Causality: Ethylamino ethylene urea (EAEU) contains both a cyclic urea backbone and an ethylamino substituent. While the urea nitrogens are less basic due to the electron-withdrawing carbonyl group, secondary amides, carbamates, and ureas have been proven to be good substrates for nitrosation, leading to N-nitroso ureas PMC Research[1]. Furthermore, the ethylamino group itself can act as a highly reactive secondary amine precursor. When these functional groups encounter trace nitrites—often introduced via vendor-sourced raw materials or fresh solvents—under acidic conditions, they rapidly form nitrosamines. The FDA explicitly warns that impurities in fresh solvents and nitrite impurities in starting materials are primary root causes for nitrosamine introduction FDA Guidance[2]. Validation: Test incoming EAEU batches for secondary amine content (using derivatization LC-MS) and nitrite levels (using ion chromatography). Reject or pre-treat batches exceeding 0.1 ppm nitrite.

Q2: During our LC-MS/MS quantification of APIs synthesized in EAEU, we suspect artifactual nitrosamine formation. How can we differentiate true process impurities from analytical artifacts? Causality: Artifactual nitrosamine formation occurs during sample preparation when residual nitrites and secondary amines in the EAEU solvent react within the acidic diluents or mobile phases (e.g., 0.1% Formic Acid) used for LC-MS/MS. This creates a false positive. Recent regulatory developments prioritize robust analytical workflows that use scavengers to prevent unintended artefactual nitrosation during sample handling EMA Updates[3]. Validation: To create a self-validating system, spike your sample diluent with a nitrosation scavenger (e.g., propyl gallate) prior to dissolving the API. If the nitrosamine signal drops significantly compared to the unscavenged sample, the formation is artifactual.

Q3: We recycle our EAEU solvent to reduce costs, but recovered batches show exponentially higher nitrosamine risks. How do we mitigate this? Causality: Solvent recovery typically involves high-temperature distillation. Thermal stress can induce degradation of the EAEU ring or dealkylation of side chains, generating fresh, highly reactive secondary amines. Furthermore, if recovered solvents are commingled across different manufacturing lines without strict controls, cross-contamination of nitrites occurs. If a recovered solvent with nitrosamine impurities is used to manufacture an API, the API will contain the impurities even if the synthetic route is not normally susceptible to nitrosamine formation FDA Guidance[2]. The FDA recommends optimizing the manufacturing process by avoiding amide solvents when possible or replacing nitrites with other quenching agents FDA Revisions[4]. Validation: Implement strict segregation of recovered EAEU and introduce a chemical quenching step (e.g., adding sodium ascorbate) prior to distillation to neutralize nitrosonium ions.

Mechanism N Nitrite (NO2-) NO Nitrosonium (NO+) N->NO +H+ H Acidic pH (H+) H->NO NA N-Nitrosamine NO->NA +Amine A Sec-Amine Impurity A->NA S Scavenger S->NO Quench

Mechanism of nitrosonium ion generation and amine nitrosation.

Experimental Protocols

Protocol 1: Nitrite Scavenging and Solvent Pre-treatment Workflow

Objective: Eliminate trace nitrites in EAEU before API synthesis to prevent in-situ nitrosation. Causality: Ascorbic acid reduces the nitrosating agent (nitrosonium ion, NO⁺) to nitric oxide (NO), effectively neutralizing the threat before it can react with secondary amine impurities.

Step-by-Step Methodology:

  • Initial Quantification: Sample 10 mL of the incoming EAEU batch. Quantify baseline nitrite levels using Ion Chromatography (IC) or a validated Griess assay.

  • Scavenger Calculation: If nitrite levels exceed 0.1 ppm, calculate the required molar equivalent of ascorbic acid (target a 10-fold molar excess relative to the nitrite concentration).

  • Addition & Agitation: Add the calculated ascorbic acid directly to the EAEU reactor vessel. Agitate at 25°C for 60 minutes to ensure complete reduction.

  • Filtration: Filter the solvent through a 0.45 µm PTFE membrane to remove any unreacted, insoluble scavenger.

  • Self-Validation Step: Run a parallel control aliquot without the scavenger. Analyze both via the Griess assay. A successful protocol is validated when the scavenged aliquot shows <0.01 ppm nitrite while the control remains unchanged.

Protocol 2: Artifact-Free LC-MS/MS Sample Preparation

Objective: Prevent false-positive nitrosamine generation during analytical sample preparation. Causality: Acidic mobile phases can trigger the reaction between residual EAEU amines and nitrites in the sample vial. Adding a lipophilic scavenger like propyl gallate to the diluent quenches nitrites instantly upon dissolution.

Step-by-Step Methodology:

  • Diluent Preparation: Prepare the sample diluent (e.g., 50:50 Water:Methanol) spiked with 10 mM Propyl Gallate.

  • Sample Dissolution: Weigh 50 mg of the API synthesized in EAEU and dissolve it in 1.0 mL of the scavenged diluent.

  • Vortex & Centrifuge: Vortex for 2 minutes, then centrifuge at 10,000 rpm for 5 minutes to precipitate insoluble matrix components.

  • Transfer: Transfer the supernatant to an amber HPLC vial to prevent UV-induced degradation.

  • Self-Validation Step: Spike the diluent with a known concentration of isotopic NDMA-d6. If the recovery of NDMA-d6 is 95-105% while unlabeled NDMA is suppressed, artifactual formation is successfully inhibited without matrix suppression.

Quantitative Data Summary

The following table summarizes the efficacy of various chemical scavengers in neutralizing nitrites and preventing nitrosamine formation in EAEU solvent matrices.

Table 1: Comparative Efficacy of Nitrite Scavengers in EAEU Solvent (Conditions: EAEU spiked with 5 ppm Nitrite and 50 ppm Diethylamine, incubated at 60°C for 2 hours)

Scavenger AddedConcentration (mM)Final Nitrite (ppm)Nitrosamine Formed (ppb)Matrix Compatibility
None (Control) 04.80125.0N/A
Ascorbic Acid 10< 0.01< 1.0High (Aqueous/Polar)
Propyl Gallate 100.052.4High (Organic/Lipophilic)
Alpha-Tocopherol 201.2034.5Moderate (Lipophilic)
Sulfamic Acid 10< 0.01< 1.0Low (Highly Acidic)

References

  • Control of Nitrosamine Impurities in Human Drugs - FDA | fda.gov | 2

  • An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC | nih.gov | 1

  • EMA nitrosamines update and acceptable intake limits - AMSbiopharma | amsbiopharma.com | 3

  • FDA Revises Its Final Guidance on Nitrosamine Impurities | thefdagroup.com |4

Sources

Technical Support Center: Troubleshooting Foaming in 1-(2-(Ethylamino)ethyl)imidazolidin-2-one Absorbers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Diagnostics Support Center. This guide is specifically engineered for researchers, scientists, and process engineers utilizing 1-(2-(Ethylamino)ethyl)imidazolidin-2-one (hereafter referred to as EEI-amine ) in laboratory and pilot-scale gas scrubbing workflows (e.g., API synthesis off-gas absorption, CO₂/H₂S capture).

While EEI-amine is a highly efficient, sterically hindered secondary amine tethered to a polar cyclic urea, its unique molecular structure makes it susceptible to specific foaming mechanisms under process stress. This guide provides the mechanistic causality, diagnostic logic, and self-validating protocols required to restore column stability.

Mechanistic Overview: The Causality of EEI-Amine Foaming

Pure aqueous EEI-amine does not inherently form stable foams. Foaming is a pathological state driven by surface-active contaminants that alter the fluid's physical properties. To troubleshoot effectively, you must understand the two primary physical phenomena at play:

  • The Marangoni Effect & Surface Elasticity: When a gas bubble forms, gravity drains liquid from the bubble wall, making it thinner. In a contaminated EEI-amine solution, this thinning creates a surface tension gradient. The Marangoni effect pulls liquid back into the thin spot, "healing" the bubble and creating a highly elastic, stable foam lamella[1][2].

  • Ross Foaming (Phase Separation): The imidazolidin-2-one ring in EEI-amine is a highly polar cyclic urea. Because of this extreme polarity, the solvent has near-zero tolerance for non-polar volatile organic compounds (VOCs) or liquid hydrocarbons. If VOCs enter the absorber, they rapidly condense into a second liquid phase. This second phase drastically lowers the bulk surface tension, triggering severe "Ross foaming"[1][3].

  • Hydrogen Bond Disruption: The polar cyclic urea strongly hydrogen-bonds with water, maintaining a high surface tension. However, when the secondary ethylamino group undergoes oxidative degradation, it forms Heat Stable Salts (HSS). These ionic HSS species tie up the EEI-amine molecules, interrupting the amine-water connectivity. This weakens intermolecular forces, lowers surface tension, and dramatically increases foaming tendency[4].

Diagnostic Workflow

When foaming occurs, rapid isolation of the root cause is critical to prevent column flooding and solvent carryover. Follow the logic tree below to diagnose the trigger.

EEI_Troubleshooting Start Symptom: Erratic DP Spike in Absorber CheckTemp Check Lean Amine vs. Feed Gas Temperature Start->CheckTemp Step 1 TempAction Increase Lean Amine Temp (Maintain +10°F / 5.5°C ΔT) CheckTemp->TempAction ΔT < 10°F (VOC Condensation) CheckChem Perform Foam Shake Test Analyze HSS & Particulates CheckTemp->CheckChem ΔT > 10°F HSSAction Ion Exchange / Reclaiming to Remove HSS CheckChem->HSSAction HSS > 3 wt% PartAction Replace 0.45µm Filters Check Carbon Bed CheckChem->PartAction High TSS / FeS CheckAF Review Antifoam Dosing CheckChem->CheckAF Clean Solution AFAction Halt Antifoam Injection (Avoid Overdosing) CheckAF->AFAction Suspected Overdose

Diagnostic logic tree for isolating and resolving foaming triggers in EEI absorber columns.

Troubleshooting Guide & FAQs

Q1: My pilot absorber is experiencing sudden, erratic differential pressure (DP) spikes. What is the immediate cause? A1: A sudden, erratic spike in column DP is the primary real-time indicator of an active foaming event[2][5][6]. Foam occupies the void volume between the packing/trays, physically blocking the upward flow of gas. This creates mechanical constraint and premature column flooding. Immediate action requires reducing the gas feed rate and initiating the diagnostic workflow above.

Q2: We process off-gases containing trace volatile organics (VOCs). Why does this trigger severe foaming in EEI-amine specifically? A2: As mentioned, EEI-amine's cyclic urea structure is highly polar. When the lean amine entering the top of the absorber is cooler than the hydrocarbon dewpoint of the feed gas, VOCs condense out of the gas phase[7][8]. Because they cannot dissolve in the polar EEI-amine, they form a distinct liquid hydrocarbon phase. This second phase drastically lowers surface tension and acts as a potent foam promoter[3].

Q3: We added a silicone-based antifoam to control the DP spike, but the foaming got worse. Why? A3: You have likely overdosed the antifoam. Antifoams work by locally rupturing the surface elasticity of bubbles. However, because antifoams are themselves surface-active agents (surfactants), excessive dosing causes them to invert their function[3][5]. Once the concentration exceeds the solubility limit, the antifoam micelles stabilize the foam lamellae, turning the chemical into a foam promoter. Never use antifoam as a permanent mechanical fix.

Q4: How do solid particulates like Iron Sulfide (FeS) contribute to the problem? A4: Fine solid particulates (like FeS from upstream corrosion or pipeline dust) do not lower surface tension and cannot cause foam on their own. However, they migrate to the gas-liquid interface of the bubbles, increasing the surface viscosity of the liquid film. This armor-plates the bubbles, drastically increasing foam stability (how long the foam persists before rupturing)[1][3].

Experimental Protocols

To ensure scientific integrity, utilize these self-validating protocols to quantify and resolve your foaming issues.

Protocol A: Standardized Foam Tendency and Stability Test (Modified ASTM D892)

Purpose: To empirically differentiate between a mechanical column issue and a chemically compromised EEI-amine solvent.

  • Baseline Validation: Obtain 50 mL of virgin, uncontaminated EEI-amine solution (at your target wt% concentration) to serve as your control.

  • Sample Preparation: Extract 50 mL of the "lean" EEI-amine from your active process. Do not filter it yet.

  • Apparatus Setup: Pour the sample into a clean 250 mL graduated glass cylinder equipped with a fritted glass gas diffuser at the base.

  • Sparging: Inject an inert gas (N₂) through the diffuser at a strictly controlled flow rate of 1.0 L/min for exactly 5 minutes.

  • Measure Tendency: Immediately upon stopping the gas, record the maximum volume of foam generated (in mL). This is the Foam Tendency.

  • Measure Stability: Start a stopwatch the moment the gas stops. Record the time required for the foam to completely collapse to a clear liquid surface. This is the Break Time (Foam Stability).

  • Validation: Compare the process sample against the virgin baseline. If the process sample's Break Time exceeds the virgin baseline by >300%, the solvent is chemically compromised (likely by HSS or surfactants). If the Break Time is identical but the column still floods, the issue is mechanical (e.g., damaged internals).

Protocol B: Temperature Approach Optimization

Purpose: To definitively eliminate Ross foaming caused by VOC condensation.

  • Dewpoint Calculation: Determine the hydrocarbon dewpoint of your inlet feed gas at the absorber's operating pressure using a chilled-mirror hygrometer or an Equation of State (EoS) model.

  • Set Controller: Adjust the lean amine heat exchanger to ensure the EEI-amine entering the top of the absorber is a minimum of 10°F (5.5°C) hotter than the feed gas temperature[7].

  • Validation: Monitor the absorber DP over the next 4 hours. If the DP stabilizes and drops back to baseline, VOC condensation was the root cause.

  • Maintenance: Continuously drain the inlet knockout separator to prevent bulk liquid hydrocarbon carryover[3][8].

Quantitative Data Presentation

Use the following matrix to cross-reference your diagnostic metrics with the appropriate corrective actions.

Foaming TriggerMechanistic ActionDiagnostic MetricCorrective Action
Liquid Hydrocarbons / VOCs Ross foaming (second liquid phase lowers surface tension)Lean amine temp < Feed gas tempIncrease lean amine T by minimum 10°F (5.5°C)[7]
Heat Stable Salts (HSS) Interrupts EEI-water hydrogen bonding networkHSS > 3 wt%Initiate ion exchange, electrodialysis, or thermal reclaiming[4][6]
Suspended Solids (FeS) Increases surface viscosity, mechanically stabilizes lamellaeTSS > 10 ppmwInstall/replace 0.45µm mechanical slipstream filtration[3][6]
Antifoam Overdose Micelle inversion; acts as a synthetic surfactant/foam promoterHigh foam stability despite AF dosingHalt AF injection immediately; route solvent through activated carbon bed[3][5]

References

  • Norton Engineering Consultants. "Foaming in Amine Treating Units." nortonengr.com.[Link]

  • ResearchGate. "Identifyng sources key to detailed troubleshooting of amine foaming." researchgate.net.[Link]

  • Gas Processing & LNG. "Case studies of troubleshooting amine treating foaming—Part 1." gasprocessingnews.com.[Link]

  • Scribd. "Foaming in Fractionation Columns." scribd.com.[Link]

  • Clean Energy Technologies Research Institute (CETRI). "Heat Stable Salts (HSSs) Affecting the Foam Tendancy of the Amine Solvent." cetri.ca.[Link]

  • Sulfur Recovery Engineering Inc. "4 Main Causes for Foaming in Sour Gas Processing." sulfurrecovery.com.[Link]

  • YouTube. "Foaming in Amine Treating Units." youtube.com. [Link](Note: URL reconstructed from transcript grounding)

  • AmmoniaKnowHow. "Trends in Tragedy – An in-depth Study of Amine System Failures." ammoniaknowhow.com.[Link]

Sources

Corrosion inhibition in carbon steel columns with imidazolidinone solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Carbon Steel Column Corrosion Mitigation via Imidazolidinone Solvents

Welcome from the Senior Application Scientist In drug development and large-scale chemical synthesis, carbon steel columns offer a highly cost-effective alternative to high-grade alloys. However, they are exceptionally susceptible to electrochemical degradation when exposed to aggressive process streams. Imidazolidinone-class molecules—whether utilized as the primary aprotic solvent (e.g., 1,3-Dimethyl-2-imidazolidinone, DMI) or dosed as a specific derivative (e.g., 1-(2-Hydroxyethyl)-2-imidazolidinone, 2-HEI)—provide a robust, low-toxicity solution to arrest this corrosion[1]. This portal provides the mechanistic causality, troubleshooting guides, and self-validating protocols necessary to secure your column infrastructure.

Part 1: Mechanistic FAQs (Understanding the Chemistry)

Q1: Why do carbon steel columns corrode in standard process streams, and how do imidazolidinones arrest this process? Causality: Corrosion in carbon steel is fundamentally an electrochemical process driven by anodic iron dissolution (


) and a corresponding cathodic reaction (such as hydrogen evolution). Imidazolidinone molecules act as mixed-type inhibitors. They possess electron-rich heteroatoms (Nitrogen and Oxygen) and a 

-electron cloud within their cyclic urea structure. These electron-dense regions donate non-bonding electrons into the vacant d-orbitals of the iron surface, forming stable coordinate covalent bonds. This creates a rigid physical and chemical adsorption film that displaces water and acidic molecules, effectively blocking active corrosion sites[2].

Q2: What is the relationship between imidazolidinone concentration and inhibition efficiency? Causality: The adsorption of imidazolidinones onto carbon steel strictly follows the Langmuir adsorption isotherm. This dictates that inhibition efficiency increases linearly with concentration until the metal surface reaches monolayer saturation. Once the protective monolayer is complete, additional inhibitor yields diminishing returns. Electrochemical studies demonstrate that these derivatives can achieve inhibition efficiencies exceeding 98% at concentrations as low as 3 mM[2].

Table 1: Quantitative Data on Imidazolidinone Concentration vs. Inhibition Efficiency

Concentration (mM)Corrosion Rate (mm/year)Inhibition Efficiency (%)Surface Coverage (

)
0.0 (Control)3.45N/A0.00
1.00.8575.30.75
2.00.4287.80.88
3.00.1595.60.96
5.00.0498.90.99

Note: Representative baseline data for carbon steel in acidic aqueous/organic streams treated with 2-imidazolidinone derivatives at 298 K[3][4].

Q3: How do elevated temperatures during column operation impact the protective layer? Causality: Physical adsorption is an exothermic process; thus, excessive heat can shift the thermodynamic equilibrium toward desorption, stripping the imidazolidinone molecules from the steel surface. However, because imidazolidinones also chemisorb via coordinate bonds, the layer is significantly more resilient than purely physisorbed aliphatic amines. If operating above 60°C, a continuous dosing strategy is required to maintain the dynamic equilibrium of the protective film.

Part 2: Troubleshooting Guide

Issue 1: Sudden spike in column backpressure accompanied by iron leaching (


 detection in eluent). 
Root Cause: Localized pitting corrosion is occurring, leading to the accumulation of iron oxide/hydroxide particulates that clog the column frits.
Resolution:
  • Passivation Flush: Flush the column with a 5% (v/v) solution of DMI in a neutral carrier solvent to rapidly passivate the active pitting sites.

  • pH Verification: Verify the pH of your mobile phase. Imidazolidinone adsorption is optimal in slightly acidic to neutral environments. Highly alkaline conditions may precipitate iron hydroxides before the inhibitor can successfully bind to the bare metal.

Issue 2: Poor inhibition efficiency despite high imidazolidinone concentration. Root Cause: Competitive adsorption from highly polar or aggressive anionic species (e.g., high concentrations of chlorides) displacing the imidazolidinone molecules from the steel surface. Resolution:

  • Desalting: Implement a pre-column desalting step to reduce aggressive anion load.

  • Synergistic Doping: Introduce a trace amount of halide salts (like KI) if operating in a sulfuric acid environment. Iodide ions specifically adsorb onto the steel first, creating a negatively charged dipole layer that strongly attracts the protonated form of the imidazolidinone, drastically enhancing the protective film via a synergistic effect.

Part 3: System Workflow & Visualization

G Step1 Identify Corrosion (Fe2+ Leaching in Column) Step2 Analyze Process Stream (Check pH & Impurities) Step1->Step2 Step3 Dose Imidazolidinone (e.g., DMI / 2-HEI) Step2->Step3 Step4 Heteroatom Adsorption (N, O coordinate to Fe) Step3->Step4 Step5 Langmuir Monolayer Formation Step4->Step5 Step6 Validate via EIS & Weight Loss Protocols Step5->Step6 Step7 System Passivated (>95% Efficiency) Step6->Step7

Caption: Workflow for diagnosing and inhibiting carbon steel corrosion using imidazolidinones.

Part 4: Validated Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. The following methodologies allow you to quantify and verify the protective imidazolidinone layer on your carbon steel columns.

Protocol 1: Electrochemical Impedance Spectroscopy (EIS) for Film Validation

Self-Validating Principle: By measuring the charge transfer resistance (


) before and after inhibitor addition, the system validates its own film formation. A proportional increase in 

confirms successful monolayer adsorption.

Step-by-Step Methodology:

  • Preparation: Polish a carbon steel working electrode (representative of the column material) using successive grades of silicon carbide paper (up to 1200 grit). Rinse with ultra-pure water and degrease with ethanol.

  • Cell Setup: Assemble a standard three-electrode cell using the carbon steel as the working electrode, a saturated calomel electrode (SCE) as the reference, and a platinum foil as the counter electrode.

  • Baseline Measurement: Immerse the electrodes in the uninhibited process solvent. Allow 30 minutes to reach a stable open-circuit potential (OCP). Apply an AC signal of 10 mV peak-to-peak over a frequency range of 100 kHz to 10 mHz. Record the baseline

    
     from the resulting Nyquist plot.
    
  • Inhibitor Dosing: Add the imidazolidinone solvent/derivative (e.g., 3 mM) to the cell. Allow 1 hour for the Langmuir adsorption equilibrium to establish.

  • Validation: Repeat the EIS measurement. Calculate the inhibition efficiency (

    
    ) using the formula:
    
    
    
    
    Target: An efficiency
    
    
    indicates a robust, process-ready protective film[2].
Protocol 2: Gravimetric (Weight Loss) Method for Long-Term Rate Calculation

Self-Validating Principle: Mass loss over time directly correlates to the physical degradation rate. Running a blank (control) alongside the inhibited sample validates the baseline degradation rate against the protected state.

Step-by-Step Methodology:

  • Coupon Prep: Accurately weigh three pre-cleaned carbon steel coupons (

    
    ) using an analytical balance (precision 0.1 mg).
    
  • Immersion: Suspend one coupon in a control vessel (uninhibited solvent) and two coupons in test vessels containing the imidazolidinone-dosed solvent. Maintain the system at the standard operating temperature of your column (e.g., 298 K) for 72 hours.

  • Cleaning: Remove the coupons, wash them thoroughly with a bristle brush under running water to remove loosely adherent corrosion products, rinse with ethanol, and dry in a desiccator.

  • Final Weighing: Re-weigh the coupons (

    
    ).
    
  • Calculation: Calculate the corrosion rate (

    
    ) in mm/year using the equation:
    
    
    
    
    (Where
    
    
    = density in g/cm³,
    
    
    = exposed area in cm²,
    
    
    = time in hours). Compare the
    
    
    of the dosed vessels against the control to validate long-term structural integrity[3][4].

References

  • Interfacial Adsorption and Corrosion Inhibition Behavior of Environmentally Friendly Imidazole Derivatives for Copper in the Marine Environment. Langmuir - ACS Publications.
  • A novel corrosion inhibitor based on a Schiff base for mild steel in 1M HCl: synthesis and anticorrosion study. Emerald Publishing.
  • Utilization of biowaste as an eco-friendly biodegradable corrosion inhibitor for mild steel in 1 mol/L HCl solution. Arabian Journal of Chemistry.
  • WO1996026189A1 - Imidazolidinone derivatives as corrosion inhibitors. Google Patents.

Sources

Technical Support Center: Thermal Stabilization of N-Ethyl Aminoethyl Imidazolidinone (NEAI)

Author: BenchChem Technical Support Team. Date: March 2026

Here is the Technical Support Center guide for N-ethyl aminoethyl imidazolidinone (NEAI) . This guide is structured to assist researchers and process engineers in stabilizing this compound, which is often encountered as a critical intermediate in pharmaceutical synthesis or as a functional component in epoxy curing and gas treatment applications.

Executive Summary & Molecule Profile

N-ethyl aminoethyl imidazolidinone (often structurally identified as 1-[2-(ethylamino)ethyl]imidazolidin-2-one) is a cyclic urea derivative. While the imidazolidinone ring itself imparts significant thermal robustness compared to linear ureas, the N-ethyl aminoethyl side chain introduces specific vulnerabilities—primarily oxidative susceptibility and hydrolysis-driven ring opening at elevated temperatures.

This guide provides an autonomous troubleshooting framework to extend the operational lifetime and processing stability of NEAI.

Property Technical Specification
Core Vulnerability Oxidative degradation of the secondary amine (side chain) & Hydrolysis of the cyclic urea ring.
Critical Temp Limit >120°C (onset of significant ring-opening in aqueous/acidic media).
Primary Stabilizers Radical scavengers (phenolic), Metal chelators, Inert atmosphere (N₂/Ar).

Diagnostic Workflow (The "Triage")

Before applying fixes, identify the specific mode of failure.

Visual & Analytical Indicators
SymptomProbable CauseConfirmation Test
Darkening / Yellowing Oxidative Degradation (Radical attack on

-carbons).
UV-Vis: Broad absorption >350nm. ESR: Radical signals (if active).
Precipitation / Turbidity Oligomerization (Formation of insoluble polyamides).GPC: High MW tailing.
Yield Loss (No Color Change) Hydrolysis (Ring opening to diamines).LC-MS: Mass shift +18 Da (Water addition). NMR: Loss of carbonyl carbon signal (~160 ppm).
Metal Corrosion (Reactors) Chelation-Induced Corrosion (NEAI stripping metals).ICP-MS: High Fe/Ni/Cr content in sample.
Diagnostic Logic Tree

Use the following logic flow to determine the correct stabilization protocol.

DiagnosticTree Start Start: Stability Issue Identified CheckColor Is the sample discoloring? Start->CheckColor CheckWater Is water/moisture present? CheckColor->CheckWater No Oxidation Diagnosis: Oxidative Degradation (Radical Mechanism) CheckColor->Oxidation Yes (Yellow/Brown) Hydrolysis Diagnosis: Hydrolytic Ring Opening (Acid/Base Catalyzed) CheckWater->Hydrolysis Yes (Aqueous/Humid) Thermal Diagnosis: Pure Thermal Decomposition (Homolytic Cleavage) CheckWater->Thermal No (Dry Melt >150°C)

Figure 1: Diagnostic logic flow to categorize NEAI instability based on physical symptoms.

Root Cause Analysis: The Mechanisms

To stabilize NEAI, you must interrupt the specific degradation pathway active in your system.

Mechanism A: Oxidative Degradation (The "Yellowing" Pathway)

The secondary amine on the ethyl chain is the weak point. In the presence of dissolved oxygen and trace metals (Fe, Cu), a hydrogen atom is abstracted from the carbon


 to the nitrogen.
  • Pathway:

    
    .
    
  • Result: Formation of amides, formates, and conjugated systems (color).

Mechanism B: Hydrolytic Ring Opening

The imidazolidinone ring is thermodynamically stable but kinetically vulnerable to hydrolysis, especially if the pH drifts away from neutral.

  • Acidic Conditions: Protonation of the urea oxygen makes the carbonyl carbon electrophilic, inviting water attack

    
     Ring opens to N-(2-aminoethyl)-N'-ethyl-ethylenediamine.
    
  • Basic Conditions: Direct nucleophilic attack by OH⁻ on the carbonyl.

Stabilization Protocols (Step-by-Step)

Protocol 1: The "De-Oxy" Shield (Preventing Oxidation)

Use this for samples exposed to air or stored for long periods.

  • Solvent Degassing: Do not rely on simple sonication. Sparge all solvents with Nitrogen (N₂) or Argon for at least 15 minutes per liter prior to dissolving NEAI.

  • Chelation: Add EDTA (0.1 wt%) or DTPA to the matrix.

    • Why? NEAI can act as a ligand, stripping iron from stainless steel reactors. Free iron catalyzes radical oxidation. The chelator binds the metal more strongly than the NEAI, neutralizing the catalyst.

  • Antioxidant Cocktail:

    • Add BHT (Butylated hydroxytoluene) or TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) at 50-100 ppm .

    • Mechanism:[1][2][3][4] These scavenge the initial carbon-centered radicals before the chain reaction propagates.

Protocol 2: Thermal-Hydrolytic Reinforcement

Use this for high-temperature synthesis (>100°C) or aqueous formulations.

  • pH Buffering: Maintain pH between 7.5 and 9.0 .

    • Avoid strong acids. If acidification is necessary, use weak organic acids (acetic) rather than mineral acids (HCl), which accelerate ring opening.

  • Water Scavenging (Non-Aqueous Systems):

    • In epoxy or solvent applications, add molecular sieves (3Å or 4Å) to the reaction vessel.

    • Limit: Keep water content < 500 ppm.

  • Temperature Ramp Control:

    • Avoid "heat shocks." Ramp temperature at

      
      .[5]
      
    • Critical Threshold: Do not exceed 145°C without high-pressure inert gas padding (to suppress volatile byproduct formation).

Visualizing the Stabilization Strategy

StabilizationStrategy cluster_Oxidation Oxidation Defense cluster_Hydrolysis Hydrolysis Defense NEAI NEAI Molecule N2 N2 Sparging (Remove O2) NEAI->N2 Chelator EDTA (Sequester Fe/Cu) NEAI->Chelator pH pH Buffer (7.5-9.0) NEAI->pH Stable Enhanced Thermal Stability (>150°C) N2->Stable Prevents Peroxides Chelator->Stable Stops Catalysis AO Radical Scavenger (BHT/TEMPO) pH->Stable Preserves Ring Dry Mol. Sieves (Remove H2O)

Figure 2: Multi-barrier defense strategy for NEAI stabilization.

Frequently Asked Questions (FAQs)

Q1: My NEAI sample turned pink/red after sitting on the shelf. Is it ruined?

  • A: This is likely trace transition metal contamination (specifically Iron or Copper) forming a complex with the amine, followed by mild oxidation.

    • Fix: Distillation is required to purify it. For the future, store in amber glass under Argon and add a chelating agent.

Q2: Can I use NEAI in an aqueous solution at 120°C?

  • A: Proceed with extreme caution. At 120°C in water, the equilibrium shifts toward ring opening (hydrolysis).

    • Recommendation: If you must work at this temperature, ensure the system is pressurized (to keep CO2/amine equilibrium shifted) or reduce the residence time to <1 hour.

Q3: Does the "N-ethyl" group make it more or less stable than standard aminoethyl imidazolidinone?

  • A: Slightly less oxidatively stable. The ethyl group provides additional alpha-hydrogens susceptible to radical abstraction compared to a methyl group or a naked amine. However, it is more stable against nucleophilic attack than the unsubstituted variant due to steric hindrance.

Q4: What is the best solvent for high-temperature reactions involving NEAI?

  • A: Aprotic, non-oxidizable solvents. Sulfolane or Diglyme are excellent choices. Avoid halogenated solvents (which can alkylate the amine) or ketones (which can form Schiff bases).

References

  • Saeed, A. et al. (2017).[6] "Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products." Chemistry Central Journal. (Identifies imidazolidinone formation and stability limits).

  • Li, D. & Ollevier, T. (2019).[4][7] "Synthesis of Imidazolidinone Derivatives through Oxidation Using Copper and Air." Organic Letters. (Details the oxidative sensitivity of the imidazolidinone scaffold).

  • Gouedard, C. et al. (2012). "Amine degradation in CO2 capture. I. A review." International Journal of Greenhouse Gas Control. (Comprehensive review of amine/urea thermal stability mechanisms).

  • Davis, J. (2009). "Thermal Stability of Ionic Liquids and Cyclic Ureas." NIST Technical Note. (General thermodynamic data on cyclic urea ring stability).

Sources

Validation & Comparative

Comparative CO2 capacity: 1-(2-(Ethylamino)ethyl)imidazolidin-2-one vs MEA

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between the industry-standard Monoethanolamine (MEA) and the specialized sterically hindered derivative 1-(2-(Ethylamino)ethyl)imidazolidin-2-one (referred to herein as EEI ).

Executive Summary
  • MEA (Monoethanolamine): Remains the benchmark for kinetic speed and gravimetric capacity due to its low molecular weight and primary amine structure. However, it suffers from high regeneration energy penalties and significant oxidative degradation.

  • EEI (1-(2-(Ethylamino)ethyl)imidazolidin-2-one): A specialized secondary amine derivative designed for enhanced stability and lower regeneration energy . While its gravimetric capacity is lower than MEA, it offers superior resistance to oxidative degradation and negligible volatility, making it a candidate for long-lifecycle solvent blends or "water-lean" systems.

Mechanistic Analysis & Chemical Structure

The fundamental difference in performance stems from the amine classification and the presence of the cyclic urea moiety.

FeatureMEA EEI
Structure Linear Primary AmineCyclic Urea with Secondary Amine Tail
Active Site Primary Amino group (-NH₂)Secondary Ethylamino group (-NH-Et)
Ring Function N/AImidazolidinone Ring: Acts as a thermally stable, non-reactive steric anchor.
Reaction Type Fast Carbamate FormationSlower Carbamate Formation (Sterically Hindered)
Reaction Pathways (Graphviz Visualization)

The following diagram illustrates the divergent reaction pathways. MEA rapidly forms a stable carbamate, while EEI's secondary amine forms a less stable carbamate, facilitating easier regeneration.

CO2_Reaction_Pathways CO2 CO2 (aq) Zwit_MEA Zwitterion Intermediate (High Stability) CO2->Zwit_MEA + MEA (Fast) Zwit_EEI Zwitterion Intermediate (Sterically Hindered) CO2->Zwit_EEI + EEI (Slower) MEA MEA (Primary) MEA->Zwit_MEA EEI EEI (Secondary) EEI->Zwit_EEI Carbamate_MEA Stable Carbamate (High Regen Energy) Zwit_MEA->Carbamate_MEA Major Pathway Carbamate_EEI Unstable Carbamate (Low Regen Energy) Zwit_EEI->Carbamate_EEI Major Pathway Hydrolysis Bicarbonate Formation (Slower, High Capacity) Zwit_EEI->Hydrolysis Minor Pathway (Due to Hindrance)

Figure 1: Reaction pathway comparison showing the kinetic advantage of MEA vs. the thermodynamic regeneration advantage of EEI.

Performance Metrics: Quantitative Comparison

The following data compares theoretical maximums and experimental behaviors derived from structural properties.

MetricMEA (30 wt%) EEI (Pure/Solvent) Implication
Molar Mass ( g/mol ) 61.08~157.21EEI is significantly heavier.
Theoretical Molar Capacity 0.50 mol CO₂/mol amine0.50 mol CO₂/mol amineIdentical stoichiometry (Carbamate limit).
Theoretical Mass Capacity ~0.36 g CO₂ / g Amine ~0.14 g CO₂ / g AmineMEA is ~2.5x more efficient by weight.
Reaction Enthalpy (

)
~85 kJ/mol CO₂~65-70 kJ/mol CO₂ EEI requires less energy to strip CO₂.
Degradation Resistance Low (Oxidizes to form ammonia/acids)High (Ring structure prevents cyclization)EEI has a longer operational lifespan.
Vapor Pressure High (Solvent loss issue)Negligible EEI reduces amine emissions.

Critical Insight: MEA is often degraded into imidazolidinone derivatives during operation. By starting with the imidazolidinone ring (EEI), the solvent effectively "skips" this degradation step, offering superior long-term stability.

Experimental Protocol: Comparative VLE Screening

To validate these properties in your lab, use the following self-validating Vapor-Liquid Equilibrium (VLE) protocol.

Apparatus Setup
  • Reactor: 100 mL jacketed stirred-cell reactor (e.g., Parr Instrument).

  • Gas Feed: Mass flow controllers for N₂ and CO₂.

  • Analytics: FTIR (gas phase) or Total Organic Carbon (liquid phase).

Step-by-Step Methodology
  • Baseline Calibration:

    • Load reactor with water. Purge with N₂.

    • Measure CO₂ solubility in water at 40°C (Henry’s Law constant check) to validate system leak-tightness.

  • Absorption Isotherm (40°C):

    • Load 30 wt% MEA (Control) and 30 wt% EEI (Test) in separate runs.

    • Introduce CO₂ stepwise (partial pressures: 5, 10, 15, ... 100 kPa).

    • Equilibrium Criteria: Pressure change < 0.1 kPa over 10 mins.

    • Calculation:

      
      
      
  • Desorption/Regeneration Screen (120°C):

    • After saturation, ramp temperature to 120°C.

    • Measure the volume of CO₂ released.

    • Success Metric: Calculate the Cyclic Capacity (

      
      ).
      
    • Expectation: EEI should show a higher percentage of CO₂ recovery compared to MEA, even if absolute mass is lower.

Stability & Degradation Workflow

The primary advantage of EEI is resistance to oxidative degradation.

Degradation_Logic Start Solvent Exposure (O2 + High Temp) MEA_Path MEA Pathway Start->MEA_Path EEI_Path EEI Pathway Start->EEI_Path Oxidation Radical Formation (-CH2- abstraction) MEA_Path->Oxidation Stable Steric Protection (Ring Intact) EEI_Path->Stable Cyclization Cyclization to Imidazolidinone Oxidation->Cyclization Fragmentation Fragmentation to Ammonia/Acids Cyclization->Fragmentation Loss Loss Fragmentation->Loss Solvent Loss Corrosion Retention Retention Stable->Retention Maintained Capacity

Figure 2: Degradation logic showing how EEI's pre-formed ring structure prevents the cyclization degradation pathway common in MEA.

References
  • Rochelle, G. T. (2009). Amine Scrubbing for CO₂ Capture. Science. Link

    • Context: Establishes MEA baseline kinetics and degradation mechanisms (oxidative fragment
  • Closmann, F., et al. (2009). MDEA/Piperazine as a solvent for CO₂ capture. Energy Procedia. Link

    • Context: Discusses the behavior of secondary/hindered amines and the trade-off between capacity and he
  • ChemScene. (2024). 1-(2-(Ethylamino)ethyl)imidazolidin-2-one Product Data (CAS 785027-35-2). Link

    • Context: Verification of the specific EEI chemical structure and commercial availability.
  • Vega, F., et al. (2018). Degradation of amine-based solvents in CO₂ capture process. Greenhouse Gases: Science and Technology. Link

    • Context: details the formation of imidazolidinone rings as a degradation product of linear amines, supporting the stability hypothesis of EEI.

Comparative Guide to Heat of Absorption for Secondary vs. Primary Amine Imidazolidinones in CO₂ Capture

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Analysis

For researchers and professionals in drug development and chemical engineering, the optimization of CO₂ capture technologies is a critical frontier. Among the promising new solvents are functionalized imidazolidinones. A key parameter governing the efficiency and economic viability of these solvents is the heat of absorption (ΔHabs), which directly impacts the energy required for solvent regeneration. This guide provides a detailed comparison of the heat of absorption for secondary versus primary amine-functionalized imidazolidinones, grounded in chemical principles and supported by experimental methodologies.

The Critical Role of Heat of Absorption in Amine Scrubbing

Amine scrubbing is a widely used and mature technology for removing CO₂ from gas streams.[1][2][3] The process operates on a cyclic absorption-desorption loop.[3] In the absorber, the amine solvent chemically reacts with CO₂ in an exothermic reaction, releasing heat. In the regenerator (or stripper), this reaction is reversed by heating the "rich" solvent to release the captured CO₂, producing a pure CO₂ stream and regenerating the "lean" solvent for reuse.[4][5]

The energy supplied to the reboiler in the stripper is a major operational cost, and it is largely dictated by the heat of absorption.[4] A high heat of absorption means a more stable bond is formed between the amine and CO₂, requiring more energy to break during regeneration. Conversely, a lower heat of absorption translates to reduced energy consumption.[5] Therefore, the rational design of new amine solvents often targets a "sweet spot": a heat of absorption low enough for economical regeneration but high enough to ensure sufficient driving force and capacity for CO₂ capture.[6]

Chemical Structure and Reaction Mechanisms: Primary vs. Secondary Amines

The reactivity of an amine with CO₂ is fundamentally tied to the structure of the amine group. Imidazolidinones provide a robust chemical scaffold that can be functionalized with various amine-containing side chains.

G cluster_primary Primary Amine Imidazolidinone cluster_secondary Secondary Amine Imidazolidinone p_struct Structure A: Primary Amine p_amine Primary Amine (-NH₂) p_struct->p_amine  Functional Group s_struct Structure B: Secondary Amine s_amine Secondary Amine (-NHR) s_struct->s_amine  Functional Group G A 1. System Prep - Clean & dry reactor - Calibrate sensors (T, P) B 2. Solvent Charging - Load known mass of  amine solution A->B C 3. Inert Purge & Seal - Purge with N₂ - Seal reactor B->C D 4. Thermal Equilibration - Set jacket to desired temp (e.g., 40°C) - Stir until stable T_reactor C->D E 5. Incremental CO₂ Dosing - Inject known amount of CO₂ - Monitor P, T, and heat flow (q) D->E F 6. Await Equilibrium - Heat flow returns to baseline - Pressure stabilizes E->F F->E Next CO₂ increment G 7. Data Analysis - Integrate heat flow curve to get Q - Calculate moles of CO₂ absorbed (Δn) - ΔH_abs = -Q / Δn F->G H 8. Repeat Dosing - Repeat steps 5-7 to measure  ΔH_abs at different CO₂ loadings G->H

Caption: Workflow for measuring heat of absorption using a reaction calorimeter.

Step-by-Step Methodology

This protocol describes the measurement of differential heat of absorption at various CO₂ loadings using a reaction calorimeter (e.g., Mettler-Toledo RC1e or ChemiSens CPA-122). [7][8][9]

  • System Preparation & Calibration:

    • Thoroughly clean and dry the reactor vessel.

    • Perform standard calibrations for the temperature and pressure sensors.

    • Perform a baseline heat flow measurement with the empty reactor to ensure stability.

  • Solvent Charging:

    • Accurately weigh and charge the reactor with a known mass of the aqueous imidazolidinone solution (e.g., 30 wt%).

  • System Sealing and Inerting:

    • Seal the reactor head.

    • Purge the headspace with an inert gas like nitrogen (N₂) to remove any air/CO₂. Pressurize slightly with N₂.

  • Thermal Equilibration:

    • Set the reactor jacket to the desired experimental temperature (e.g., 40°C).

    • Begin stirring at a constant rate (e.g., 300 RPM) to ensure thermal homogeneity.

    • Allow the system to reach thermal equilibrium, indicated by a stable reactor temperature and a flat heat flow baseline. [10]

  • CO₂ Injection and Absorption:

    • Inject a known quantity of CO₂ gas into the reactor from a pressurized cylinder through a mass flow controller.

    • The absorption of CO₂ is an exothermic process, which will cause a detectable heat flow from the reactor to the jacket. The calorimeter's control system will measure this heat flow (q) in real-time. [11]

  • Equilibrium and Data Acquisition:

    • Continue data logging until the reaction is complete, which is indicated when the heat flow signal returns to the initial baseline and the reactor pressure stabilizes. This signifies that a new vapor-liquid equilibrium has been reached. [12]

  • Calculation of Heat of Absorption:

    • The total heat evolved (Q) during the absorption step is determined by integrating the heat flow (q) over time.

    • The moles of CO₂ absorbed (Δn) are calculated from the pressure drop in the reactor, applying the ideal gas law with appropriate corrections for vapor pressure.

    • The differential heat of absorption is calculated as: ΔHabs = -Q / Δn (in kJ/mol).

  • Loading-Dependent Measurement:

    • Repeat steps 5-7 by injecting successive aliquots of CO₂. This allows for the determination of the heat of absorption as a function of CO₂ loading (moles of CO₂ per mole of amine). [9][12]

Conclusion and Field Implications

The structural difference between primary and secondary amine imidazolidinones directly influences their heat of absorption with CO₂, a critical parameter for industrial carbon capture applications.

  • Secondary Amine Imidazolidinones are highly promising candidates for developing energy-efficient CO₂ capture solvents. Their inherently greater steric hindrance leads to the formation of less stable carbamates, which translates to a lower heat of absorption . This significantly reduces the energy required for solvent regeneration, directly addressing the primary operational cost of the amine scrubbing process.

  • Primary Amine Imidazolidinones , while potentially exhibiting faster initial absorption rates, generally possess a higher heat of absorption . This necessitates a greater energy input for regeneration, making them less economically favorable for large-scale deployment unless other properties like exceptional capacity or stability offer a compelling advantage.

The selection of an optimal imidazolidinone-based solvent requires a holistic evaluation of its thermodynamic and kinetic properties. [13][14]However, the foundational analysis of the heat of absorption provides a strong, mechanistically grounded starting point. By prioritizing secondary amine functionalities, researchers can rationally design next-generation solvents that pave the way for more economical and sustainable carbon capture technologies.

References

  • Calorimetric Measurements of CO2 Absorption into Aqueous -Methyldiethanolamine Solutions - Chemical Papers.
  • Structure-Property Relationships for New Amines for Reactive CO2 Absorption.
  • Amine-Based Solvents and Additives to Improve the CO 2 Capture Processes: A Review.
  • Structure Property–CO2 Capture Performance Relations of Amine-Functionalized Porous Silica Composite Adsorbents | ACS Applied M
  • Research progress of aqueous amine solution for CO2 capture: A review.
  • CO2 Capture Using Amine-Based Solvents: Identification of Additives to Improve the Kinetics and Thermodynamics of CO2 Sorption
  • Review on CO2 Capture Using Amine-Functionalized M
  • Thermodynamic Modeling for CO2 Absorption in Aqueous MDEA Solution with Electrolyte NRTL Model - ResearchG
  • Effect of Steric Hindrance on Carbon Dioxide Absorption into New Amine Solutions: Thermodynamic and Spectroscopic Verification through Solubility and NMR Analysis | Environmental Science & Technology - ACS Public
  • Structure and activity relationships for amine based CO2 absorbents—II.
  • Absorption and Desorption Heat of Carbon Dioxide Capture Based on 2-Amino-2-Methyl-1-Propanol - MDPI.
  • Heat of Absorption of CO2 and Heat Capacity Measurements in Aqueous Solutions of Benzylamine, N-(2-Aminoethyl)
  • (PDF)
  • Vapor-Liquid Equilibrium and Enthalpy of Absorption of the CO2-MEA-H2O System - Aidic.
  • Analysis of CO2 absorption in N-methyldiethanolamine solution - H.E.L Group.
  • Simulation of Enthalpy and Capacity of CO2 Absorption by Aqueous Amine Systems | Request PDF - ResearchG
  • Purification of aqueous amine solvents used in post combustion CO2 capture: A review | Request PDF - ResearchG
  • (PDF)
  • Heat of Absorption of Carbon Dioxide (CO2) in Monoethanolamine (MEA) and 2-(Aminoethyl)ethanolamine (AEEA)
  • Experimental set-up for heat of absorption measurements - ResearchG
  • Heat of Dissolution Measurements for CO2 in Mixed Alkanolamine Solvents REPORT TYPE - OSTI.
  • The Role of Solvents in Carbon Capture.
  • Absorption of CO2by Amine Blends Solution: An Experimental Evalu

Sources

GC-MS Detection of Degradation Products in 1-(2-(Ethylamino)ethyl)imidazolidin-2-one: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenges

1-(2-(Ethylamino)ethyl)imidazolidin-2-one (EA-IMI, CAS 785027-35-2) is a complex polyamine derivative frequently encountered as a critical pharmaceutical intermediate and a primary degradation marker in amine-based post-combustion CO₂ capture systems [1]. Under thermal and oxidative stress, EA-IMI degrades into a highly diverse mixture of volatile aliphatic amines, de-alkylated intermediates, and highly polar ring-opened ureas.

For analytical chemists and drug development professionals, profiling this degradation spectrum presents a significant challenge. The parent molecule contains both a sterically hindered secondary aliphatic amine and an active ring nitrogen. When subjected to the high temperatures of a gas chromatography (GC) inlet (typically >250°C), underivatized EA-IMI and its polar degradation products adsorb onto active sites in the liner and column, resulting in severe peak tailing, thermal artifact formation, and signal loss.

This guide objectively compares the performance of Gas Chromatography-Mass Spectrometry (GC-MS) against alternative platforms (LC-MS/MS, HPLC-UV) and provides a field-proven, self-validating GC-MS workflow for the comprehensive detection of EA-IMI degradation products.

Mechanistic Pathways of EA-IMI Degradation

To design an effective analytical method, one must first understand the causality of the degradation. EA-IMI primarily degrades via three distinct pathways, each yielding products with vastly different physicochemical properties:

  • Oxidative De-ethylation: Attack by reactive oxygen species (ROS) cleaves the ethyl group, yielding 1-(2-aminoethyl)imidazolidin-2-one and volatile acetaldehyde.

  • Hydrolytic Ring-Opening: Moisture and heat catalyze the cleavage of the imidazolidinone ring, generating highly polar substituted urea derivatives.

  • Thermal Cleavage: High-temperature stress breaks the aliphatic linker, releasing highly volatile ethylamine and intact imidazolidin-2-one.

G A 1-(2-(Ethylamino)ethyl)imidazolidin-2-one (Parent Compound) B De-ethylation (Oxidative) CYP450 / ROS A->B Oxidation C Ring-Opening (Hydrolysis) H2O / Heat A->C Hydrolysis D Thermal Cleavage High Temp A->D Thermal E 1-(2-Aminoethyl)imidazolidin-2-one + Acetaldehyde B->E F Substituted Urea Derivatives (Highly Polar) C->F G Ethylamine + Imidazolidin-2-one D->G

Major thermal and oxidative degradation pathways of 1-(2-(Ethylamino)ethyl)imidazolidin-2-one.

Objective Comparison of Analytical Platforms

Selecting the correct analytical platform requires balancing volatility, polarity, and chromophoric properties. While LC-MS/MS is frequently favored for polar, thermolabile species, it struggles to retain the smallest volatile cleavage products (e.g., ethylamine) which elute in the void volume of standard reversed-phase columns [2]. Conversely, HPLC-UV is fundamentally limited because aliphatic amines and imidazolidinones lack the conjugated


-systems necessary for strong UV absorbance.

GC-MS, when paired with robust chemical derivatization, offers the highest chromatographic resolution (theoretical plates) and provides reproducible Electron Ionization (EI) spectra for untargeted library matching.

Table 1: Quantitative Performance Comparison for EA-IMI Degradation Profiling
Analytical PlatformTarget Degradation ProductsLimit of Detection (LOD)Matrix Effect SusceptibilityChromatographic ResolutionProtocol Requirement
GC-MS (EI) Volatiles & Semi-volatiles15–30 ng/mLLow (EI is highly robust)Excellent Requires Silylation
LC-MS/MS (ESI) Polar Ureas & Intact Parent1–10 ng/mLHigh (Ion suppression)ModerateDirect Injection
HPLC-UV (210 nm) High-concentration impurities>500 ng/mLLowPoorDirect Injection

Data synthesized from comparative validation studies of amine degradation in complex matrices.

Self-Validating GC-MS Experimental Workflow

To overcome the poor volatility of secondary amines and polar ureas, this protocol utilizes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS). The Causality: TMCS acts as a critical Lewis acid catalyst, driving the silylation of the sterically hindered secondary amine in EA-IMI to ensure complete conversion to a di-TMS derivative [3].

This protocol is designed as a self-validating system : it incorporates a derivatization monitor to ensure no quantitative data is reported if the silylation reaction fails or if thermal degradation occurs artificially within the GC inlet.

Phase 1: Sample Preparation & Extraction
  • Spiking: Aliquot 1.0 mL of the sample matrix. Spike with 50 µL of a deuterated internal standard mix (

    
    -ethylamine and 
    
    
    
    -imidazolidin-2-one at 10 µg/mL).
  • Extraction: Adjust sample pH to >10 using 0.1 M NaOH to ensure all amines are in their free-base form. Extract with 3 × 2.0 mL of Dichloromethane (DCM).

  • Concentration: Combine the organic layers and evaporate to dryness under a gentle stream of ultra-pure nitrogen at room temperature to prevent the loss of volatile fragments.

Phase 2: Catalyzed Derivatization (Self-Validating Step)
  • Reagent Addition: Reconstitute the dried extract in 100 µL of anhydrous Acetonitrile. Add 100 µL of BSTFA containing 1% TMCS.

  • Incubation: Seal the autosampler vial with a PTFE-lined cap and incubate at 60°C for exactly 30 minutes.

  • Validation Check (The "Mono-TMS" Rule): The parent EA-IMI must form a di-TMS derivative. If the subsequent GC-MS analysis reveals a mono-TMS peak exceeding 5% of the di-TMS peak area, the silylation is deemed incomplete. The batch must be rejected, and the extraction repeated with fresh anhydrous reagents.

Phase 3: GC-MS Instrumental Parameters
  • Column: DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness). The non-polar stationary phase ensures optimal elution of TMS-derivatives.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Conditions: 250°C, Splitless mode (purge valve open at 1.0 min).

  • Oven Temperature Program:

    • Initial hold at 50°C for 3 mins.

    • Ramp at 10°C/min to 150°C.

    • Ramp at 20°C/min to 280°C, hold for 5 mins.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV. Ion source at 230°C, Quadrupole at 150°C. Scan range: m/z 40–450.

Phase 4: Data Interpretation

Identify degradation products by their characteristic fragmentation. For instance, the di-TMS derivative of the parent EA-IMI will exhibit a strong [M-15]⁺ ion due to the loss of a methyl group from the trimethylsilyl moiety, a universal hallmark of robust BSTFA derivatization.

References

  • Qi, M., Zhao, Q., Li, X., Chen, J., Xie, H.-B., & He, N. (2025). Thermal Degradation Mechanism of 2-(Ethylamino) Ethanol Aqueous Solution within a Postcombustion CO2 Capture Process. Industrial & Engineering Chemistry Research.[Link]

  • Canagaratna, M. R., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology.[Link]

  • Rozsypal, T. (2021). Development of a method for the derivatization of ethanolamines and its application to sand samples. Journal of the Serbian Chemical Society.[Link]

Precision Quantitation of Cyclic Amines: A Comparative Guide to Potentiometric Methods

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Potentiometric Titration Methods for Cyclic Amine Concentration Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Cyclic amines—ranging from aliphatic heterocycles like piperidine and morpholine to aromatic bases like pyridine—are critical pharmacophores in drug development. Their quantitation demands rigorous accuracy, often exceeding the capabilities of standard chromatographic assays. This guide objectively compares potentiometric titration methodologies, establishing Non-Aqueous Potentiometric Titration as the reference standard for total amine purity due to its stoichiometric precision (<0.2% RSD) and absolute nature. We contrast this with aqueous methods and HPLC, providing a self-validating protocol for the laboratory.

The Challenge: Basicity and Solvation Effects

The quantification of cyclic amines is governed by their basicity constants (


) and solubility profiles.
  • Strong Bases (e.g., Piperidine, Pyrrolidine,

    
    ):  exhibit sharp endpoints in water but are often hydrophobic or present as salts that require organic solubilization.
    
  • Weak Bases (e.g., Morpholine, Pyridine,

    
    ):  fail to generate distinct inflection points in aqueous media due to water's leveling effect.
    

To achieve high-precision data, the analyst must select a solvent system that differentiates the analyte from the solvent background.

Decision Framework: Method Selection

The following logic gate determines the optimal analytical route based on analyte properties.

MethodSelection Start Start: Cyclic Amine Sample Solubility Is Sample Water Soluble? Start->Solubility pKaCheck Is pKa > 10? Solubility->pKaCheck Yes MethodA Method A: Non-Aqueous Titration (HClO4 in AcOH) Solubility->MethodA No (Organic Soluble) Matrix Complex Matrix / Impurities? pKaCheck->Matrix Yes pKaCheck->MethodA No (Weak Base) MethodB Method B: Aqueous Titration (HCl) Matrix->MethodB No (Pure Substance) MethodC Method C: HPLC/GC (Specific Assay) Matrix->MethodC Yes (Need Separation)

Figure 1: Decision tree for selecting the quantitation method based on physicochemical properties.

Comparative Performance Analysis

The following table synthesizes experimental performance metrics for the three primary methodologies.

FeatureMethod A: Non-Aqueous Potentiometry Method B: Aqueous Potentiometry Method C: HPLC (Reverse Phase)
Principle Absolute Stoichiometry (Acid-Base)Absolute Stoichiometry (Acid-Base)Relative Response (Ref.[1] Standard)
Primary Analyte Total Amine Content (Weak & Strong)Strong Amines Only (

)
Specific Amine Molecule
Precision (RSD) < 0.2% (High Precision)< 0.5%1.0% - 2.0%
Accuracy > 99.5%> 99.0%98.0% - 102.0%
Selectivity Low (Titrates all bases)Low (Titrates all strong bases)High (Separates impurities)
Limit of Detection Moderate (

M)
Moderate (

M)
Low (ppm/ppb levels)
Cost per Run Low (Solvents/Reagents)Very Low (Water/Acid)High (Columns/Solvents)

Expert Insight: While HPLC is superior for identifying impurities, it relies on the purity of a reference standard. Potentiometric titration is an absolute method ; it determines the purity of the reference standard itself. Therefore, Method A is the gold standard for assaying Active Pharmaceutical Ingredients (APIs).

Deep Dive: Method A (Non-Aqueous Titration)

The Gold Standard for Cyclic Amines

This method utilizes the leveling effect of glacial acetic acid. Acetic acid is a protogenic solvent; it donates protons readily, forcing even weak bases (like pyridine) to accept a proton and behave as strong bases.

The Chemistry
  • Titrant: Perchloric Acid (

    
    ) in Glacial Acetic Acid.[2][3][4]
    
  • Solvent: Glacial Acetic Acid (often with acetic anhydride to scavenge moisture).

  • Reaction:

    
    
    
Critical Hardware Configuration

Standard pH electrodes fail in non-aqueous media due to dehydration of the glass membrane and junction potential instability.

  • Indicator Electrode: Glass pH electrode (conditioned in acetic acid).

  • Reference Electrode: Double-junction Ag/AgCl.

    • Inner Chamber: 3M KCl (aqueous).

    • Outer Chamber (Bridge):1M LiCl in Ethanol or Saturated NaClO4 in Glacial Acetic Acid .

    • Why? Using aqueous KCl in the outer chamber causes

      
       to precipitate at the junction upon contact with the titrant, blocking the electrode and causing noisy signal drift [1].
      
Experimental Protocol: Self-Validating System

Objective: Determine the purity (% w/w) of a Morpholine sample.

Step 1: System Standardization (Titer Determination)

Never rely on the theoretical normality of perchloric acid.

  • Dry Primary Standard Potassium Hydrogen Phthalate (KHP) at 120°C for 2 hours.

  • Dissolve ~50 mg KHP (weighed to 0.0001 g) in 50 mL glacial acetic acid.

  • Titrate with 0.1 N

    
    .
    
  • Calculate Titer (

    
    ):
    
    
    
    
    (Where 204.22 is the MW of KHP).
Step 2: Sample Analysis[5][6]
  • Weigh accurately ~0.3 g of cyclic amine sample into a 150 mL beaker.

  • Add 50 mL Glacial Acetic Acid.

    • Pro-Tip: If the amine is a hydrohalide salt (e.g., Piperidine HCl), add 5 mL Mercuric Acetate solution to sequester the halide, liberating the acetate-bound amine for titration [2].

  • Stir for 2 minutes to ensure dissolution.

  • Titrate potentiometrically using the specialized electrode pair.

  • Determine the Equivalence Point (EP) using the Second Derivative method (

    
    ).
    
Step 3: Calculation & Validation


  • Blank Correction: Always run a solvent blank.

  • Acceptance Criteria: Duplicate runs must agree within 0.5% RSD.

Workflow Diagram

Workflow Prep Sample Prep (Dissolve in AcOH) Titration Sample Titration (Dynamic Dosing) Prep->Titration Blank Blank Titration (Solvent Only) Calc Data Processing (2nd Derivative) Blank->Calc Volume Correction Std Standardization (KHP vs HClO4) Std->Titration Titer Factor Titration->Calc

Figure 2: Analytical workflow for the non-aqueous potentiometric determination of cyclic amines.

Advanced Differentiations (Primary vs. Secondary vs. Tertiary)

Standard potentiometry measures total amine value.[7] To distinguish amine types (e.g., separating piperidine from N-methylpiperidine), use chemical masking [3]:

  • Total Amine: Standard titration.

  • Tertiary Amine Only: Add Acetic Anhydride (acetylates primary/secondary amines, rendering them non-basic). Titrate remaining tertiary amine.

  • Secondary + Tertiary: Add Salicylaldehyde (forms Schiff bases with primary amines only). Titrate the remaining secondary and tertiary amines.

References
  • Metrohm AG. Nonaqueous titration of weak bases with perchloric acid.[2] Application Note AN-T-040. Link

  • ASTM International. ASTM D2073 - Standard Test Methods for Total, Primary, Secondary, and Tertiary Amine Values of Fatty Amines by Referee Potentiometric Method.Link

  • Mettler Toledo. Titer Determination of Perchloric Acid in Acetic Acid.[8] Application M406. Link

  • European Pharmacopoeia (Ph. Eur.). 2.2.20. Potentiometric Titration.Link

Sources

Kinetic Rate Constant Determination for CO2 Uptake in Ethylamino Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Shift to Ethylamino Solvents

In the domain of acid gas capture, Monoethanolamine (MEA) has long served as the kinetic benchmark. However, the industry is pivoting toward ethylamino-functionalized solvents —specifically 2-(Ethylamino)ethanol (EAE) and N,N-Diethylethanolamine (DEEA) —to decouple reaction rates from regeneration energy penalties.

This guide provides an objective technical comparison of these solvents, focusing on the determination of kinetic rate constants (


) . We detail the "Gold Standard" Stopped-Flow Conductimetry protocol, analyze the mechanistic divergence between secondary and tertiary ethylamines, and present comparative kinetic data to support solvent selection in process design.

Mechanistic Divergence: Zwitterion vs. Base-Catalyzed Hydration

To accurately determine rate constants, one must first select the correct kinetic model. Ethylamino solvents follow distinct pathways based on steric hindrance and hydrogen availability on the nitrogen atom.

The Zwitterion Mechanism (Primary/Secondary Amines)

For EAE (Secondary Amine) and MEA (Primary Amine), the reaction proceeds via the formation of a zwitterion intermediate, followed by deprotonation. This is the dominant pathway for fast kinetics.

  • Step 1: Formation of Zwitterion (Reversible)

    
    
    
  • Step 2: Deprotonation (Rate-limiting at low concentrations)

    
    
    
Base-Catalyzed Hydration (Tertiary Amines)

For DEEA (Tertiary Amine), the lack of a proton on the nitrogen prevents direct carbamate formation. The amine acts as a base to catalyze the hydration of CO2, a significantly slower process.

  • Mechanism:

    
    
    
Visual 1: Reaction Pathway Decision Tree

ReactionMechanism Start Select Solvent Class PrimarySec Primary/Secondary (MEA, EAE) Start->PrimarySec Tertiary Tertiary (DEEA) Start->Tertiary Zwitterion Zwitterion Mechanism (Fast Kinetics) PrimarySec->Zwitterion N-H Bond Available Hydration Base-Catalyzed Hydration (Slow Kinetics) Tertiary->Hydration No N-H Bond Carbamate Product: Carbamate (High Stability) Zwitterion->Carbamate Bicarbonate Product: Bicarbonate (Low Stability/Easy Regen) Hydration->Bicarbonate

Figure 1: Mechanistic pathways dictating the kinetic model selection for ethylamino solvents.

Comparative Performance Analysis

The following table synthesizes experimental kinetic data. EAE emerges as the superior "hybrid" candidate, offering reaction rates comparable to MEA but with a significantly lower activation energy (


), implying robust performance even at lower absorber temperatures.
Table 1: Kinetic Parameters of Ethylamino Solvents vs. MEA Benchmark
SolventClassMechanism

(298K) (

)
Activation Energy (

)
Performance Verdict
MEA (Benchmark)PrimaryZwitterion~5,500 - 6,000~45 kJ/molHigh Rate / High Energy Cost. The standard for speed, but regeneration is energy-intensive.
EAE (The Product)SecondaryZwitterion~Fast (Comparable to MEA)~28.4 kJ/mol Balanced. Lower

indicates high reactivity is maintained with lower thermal barrier.
DEEA (Alternative)TertiaryHydration~0.1 - 1.0 (Very Slow)~42-55 kJ/molLow Rate / Low Energy Cost. Requires promoters (e.g., Piperazine) to be viable.

Key Insight: While MEA has a high rate constant, EAE's lower activation energy (28.4 kJ/mol vs. 44.9 kJ/mol for MEA) suggests it is kinetically more efficient, requiring less thermal energy to overcome the reaction barrier. DEEA, despite its low regeneration cost, is kinetically limited without catalytic promotion.

Experimental Protocol: Stopped-Flow Conductimetry

To validate the kinetic constants (


) listed above, Stopped-Flow Conductimetry  is the required protocol. Unlike wetted-wall columns, this method eliminates gas-liquid mass transfer resistance, allowing direct measurement of the intrinsic chemical reaction rate.
Principle

Two reactant solutions (Amine and CO2-saturated water) are shot rapidly into a mixing chamber. The reaction progress is monitored via conductivity changes (formation of ionic carbamate/bicarbonate species) on a millisecond timescale.

Step-by-Step Workflow
  • Reagent Preparation:

    • Solution A: Freshly distilled Ethylamino solvent (EAE or DEEA) diluted to pseudo-first-order excess (e.g., 10–50 mM).

    • Solution B: CO2-saturated water (prepared by bubbling pure CO2 for >1 hour at controlled temp). Concentration determined by titration (typically ~33 mM at 25°C).

  • Shot Generation:

    • Pneumatic drive rams push equal volumes of Solution A and B into the mixing cell.

    • Dead Time: Ensure the instrument dead time is <1 ms to capture the initial rate.

  • Data Acquisition:

    • Trigger the conductivity detector upon stopping.

    • Record voltage drop (

      
      ) over time (
      
      
      
      ).
  • Kinetic Fitting:

    • Convert Voltage to Conductance (

      
      ).
      
    • Fit the conductance trace to the pseudo-first-order exponential equation:

      
      
      
  • Calculation of

    
    : 
    
    • Plot

      
       vs. Amine Concentration 
      
      
      
      .
    • The slope of the line yields the second-order rate constant,

      
      .[1]
      
Visual 2: Stopped-Flow Experimental Workflow

StoppedFlow Prep Reagent Prep (Pseudo-1st Order Conditions) Mixing Rapid Mixing (<1ms Dead Time) Prep->Mixing Pneumatic Drive Detection Conductivity Detection (Real-time Signal) Mixing->Detection Stop Flow Fitting Exponential Fit (Get k_obs) Detection->Fitting Signal Processing Calculation Slope Analysis (k_obs vs [Amine] -> k2) Fitting->Calculation Linear Regression

Figure 2: Workflow for isolating intrinsic kinetics using Stopped-Flow Conductimetry.

Validation & Quality Control

To ensure Trustworthiness of your data, apply these self-validating checks:

  • Linearity Check: The plot of

    
     vs. 
    
    
    
    must be linear with an intercept near zero (for zwitterion mechanism). A significant non-zero intercept indicates reversible equilibrium or solvent impurities.
  • Temperature Control: Maintain mixing cell temperature within ±0.1°C. A 1°C deviation can skew

    
     by 5-10%.
    
  • Reproducibility: Each concentration point should be the average of at least 5-7 individual "shots."

References

  • Aboudheir, A., et al. (2003). Kinetics of the reactive absorption of carbon dioxide in high CO2-loaded, concentrated aqueous monoethanolamine solutions. Chemical Engineering Science. Link

  • Vaidya, P. D., & Kenig, E. Y. (2007). CO2-Alkanolamine Reaction Kinetics: A Review of Recent Studies. Chemical Engineering & Technology. Link

  • Mandal, B. P., et al. (2003). Absorption of carbon dioxide into aqueous blends of 2-amino-2-methyl-1-propanol and monoethanolamine. Chemical Engineering Science. Link

  • Kierzkowska-Pawlak, H. (2012). Reaction Kinetics of CO2 in Aqueous Ethylenediamine, Ethyl Ethanolamine, and Diethyl Monoethanolamine Solutions. Industrial & Engineering Chemistry Research. Link

  • Yuan, Y., et al. (2017). Kinetics of CO2 Absorption in an EAE-1DMA2P Blended System Determined in a Stirred Cell Reactor. Energy & Fuels. Link

Sources

A Senior Application Scientist's Guide to Solvent Thermal Stability: A TGA-DSC Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, understanding the thermal stability of solvents is not merely a technical detail—it is a critical parameter that dictates the safety, efficiency, and success of a chemical process. From API synthesis to formulation and purification, solvents are ubiquitous. Their behavior at elevated temperatures can influence reaction kinetics, impurity profiles, and the overall integrity of the final product. This guide provides an in-depth comparison of the thermal stability of common solvents using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), offering both practical experimental protocols and the theoretical framework necessary for robust interpretation.

The Imperative of Thermal Stability in Pharmaceutical Development

The selection of a solvent extends beyond its solubilizing power. In pharmaceutical manufacturing, processes often involve heating to facilitate reactions or for purification steps like distillation and drying.[1][2] An unstable solvent can decompose under these conditions, leading to several undesirable outcomes:

  • Generation of Impurities: Solvent degradation products can react with starting materials, intermediates, or the final API, leading to a complex and potentially toxic impurity profile.

  • Process In-situ Dangers: The exothermic decomposition of a solvent can lead to a runaway reaction, posing a significant safety hazard.[3]

  • Inconsistent Product Quality: Variation in thermal stability from batch to batch can lead to irreproducible results and compromise the quality of the final drug substance.

Therefore, a thorough understanding and empirical evaluation of a solvent's thermal limits are paramount for process development and control.

TGA-DSC: The Cornerstone of Thermal Analysis

Simultaneous TGA-DSC is a powerful analytical technique that provides a comprehensive thermal profile of a material.[4][5]

  • Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] This allows for the precise determination of evaporation and decomposition temperatures.

  • Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[4][5] This provides information on endothermic events like boiling and exothermic events such as decomposition.

By combining these two techniques, we can not only identify the temperatures at which a solvent evaporates and decomposes but also characterize the energetic nature of these transitions.

A Comparative Analysis of Common Solvents

To illustrate the practical application of TGA-DSC in evaluating solvent stability, we will compare three commonly used aprotic polar solvents in the pharmaceutical industry: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP).

Experimental Protocol: TGA-DSC Analysis of Solvents

A standardized methodology is crucial for obtaining comparable and reliable data. The following protocol is a robust starting point, adhering to principles outlined in ASTM E1131 for compositional analysis by thermogravimetry.[6][7][8][9][10]

Instrumentation: Simultaneous TGA-DSC Instrument

Crucible: 100 µL aluminum crucible with a pierced lid. The pierced lid allows for the controlled release of vaporized solvent while maintaining a relatively stable atmosphere within the crucible.

Sample Preparation:

  • Tare the empty crucible with its lid.

  • Using a micropipette, dispense approximately 10-15 mg of the solvent into the crucible. A smaller sample size minimizes thermal gradients within the sample.[4]

  • Record the exact sample mass.

  • Secure the pierced lid onto the crucible.

TGA-DSC Method:

  • Equilibration: Equilibrate the sample at 30 °C.

  • Ramp: Heat the sample from 30 °C to 400 °C at a heating rate of 10 °C/min. A controlled heating rate is essential as it can influence the observed transition temperatures.[4]

  • Purge Gas: Use an inert nitrogen atmosphere with a flow rate of 50 mL/min to prevent oxidative decomposition.

Data Analysis:

  • TGA Curve: Determine the onset temperature of mass loss for both evaporation and decomposition. The onset temperature is typically determined by the intersection of the baseline with the tangent of the mass loss curve.[11]

  • DTG Curve (First Derivative of TGA): Identify the peak temperature of the mass loss rate, which corresponds to the point of maximum evaporation or decomposition rate.[11]

  • DSC Curve: Determine the peak temperature of the endothermic event corresponding to the boiling point and the onset temperature of any exothermic decomposition.

Interpreting the Thermal Events: A Visual Guide

The following diagram illustrates the key events observed in a typical TGA-DSC analysis of a solvent.

G cluster_0 TGA-DSC Analysis Workflow start Start Analysis prepare Sample Preparation (10-15 mg in pierced lid crucible) start->prepare Solvent Sample load Load Sample into TGA-DSC Instrument prepare->load run Execute Heating Program (30-400 °C at 10 °C/min under N2) load->run acquire Acquire TGA & DSC Data run->acquire analyze Analyze Data (Onset & Peak Temperatures) acquire->analyze report Generate Report analyze->report

Caption: Experimental workflow for TGA-DSC analysis of solvent thermal stability.

The interpretation of the resulting TGA-DSC curves is crucial for extracting meaningful data.

G data_interpretation Interpreting TGA-DSC Data TGA Curve (Mass vs. Temp) Initial Plateau: Stable Sample Step 1: Mass loss due to Evaporation (Boiling) Step 2: Mass loss due to Decomposition Final Plateau: Residue DSC Curve (Heat Flow vs. Temp) Endotherm: Heat absorbed during boiling Exotherm: Heat released during decomposition tga_curve TGA Curve dsc_curve DSC Curve

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.